molecular formula C14H11NO B1317822 2-Phenyl-1-benzofuran-5-amine CAS No. 77084-15-2

2-Phenyl-1-benzofuran-5-amine

Cat. No.: B1317822
CAS No.: 77084-15-2
M. Wt: 209.24 g/mol
InChI Key: BDGHGQICSWOMQQ-UHFFFAOYSA-N
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Description

2-Phenyl-1-benzofuran-5-amine is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGHGQICSWOMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587938
Record name 2-Phenyl-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77084-15-2
Record name 2-Phenyl-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 2-Phenyl-1-benzofuran-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Phenyl-1-benzofuran-5-amine. Due to the limited availability of published experimental spectra for this specific compound, this guide combines the available experimental data with an analytical discussion based on analogous structures, primarily the parent compound 2-phenylbenzofuran. This approach offers a predictive and comparative framework for researchers working with this and related molecules.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₄H₁₁NO Molecular Weight: 209.24 g/mol Chemical Structure: Chemical structure of this compound

(Image Source: PubChem CID 13904395)

Spectroscopic Data

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.

Table 1: GC-MS Data for this compound

ParameterValueReference
Ionization ModeElectron Ionization (EI)SpectraBase
Molecular Ion (M⁺)m/z 209[1]
Key Fragmentation IonsData not fully detailed in available sources. A primary fragment would likely arise from the loss of a hydrogen atom or cleavage of the amine group.

Note: The mass spectrum for this compound is available on SpectraBase.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While experimental NMR data for this compound is not available, predictions can be made based on the known spectra of 2-phenylbenzofuran.[2] The addition of an amino group at the 5-position is expected to cause predictable shifts in the signals of the aromatic protons and carbons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-3~6.8 - 7.0s-The chemical shift of this proton is expected to be slightly upfield compared to 2-phenylbenzofuran due to the electron-donating effect of the amino group.
Aromatic Protons (Benzofuran ring)~6.7 - 7.5m-The protons on the benzofuran ring will be affected by the amino group, leading to more complex splitting patterns and upfield shifts compared to the parent compound.
Aromatic Protons (Phenyl ring)~7.2 - 7.9m-The protons on the phenyl ring are expected to have similar chemical shifts to those in 2-phenylbenzofuran.
-NH₂~3.5 - 4.5br s-The chemical shift of the amine protons is solvent-dependent and they typically appear as a broad singlet.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2~155The carbon bearing the phenyl group.
C-3~100The carbon at the 3-position of the benzofuran ring.
C-3a~128
C-4~110Expected to be shifted upfield due to the ortho amino group.
C-5~145The carbon bearing the amino group, expected to be significantly deshielded.
C-6~112Expected to be shifted upfield due to the para amino group.
C-7~120
C-7a~150
Phenyl C-1'~130
Phenyl C-2', C-6'~125
Phenyl C-3', C-5'~129
Phenyl C-4'~128
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. For this compound, the IR spectrum is expected to show characteristic absorptions for the amine, aromatic C-H, and C=C bonds, as well as the ether linkage of the benzofuran ring.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300 - 3500Medium, two bands for primary amine
Aromatic C-H stretch3000 - 3100Medium to weak
C=C stretch (aromatic)1500 - 1600Medium to strong
C-N stretch (aromatic amine)1250 - 1360Medium
C-O-C stretch (ether)1000 - 1300Strong
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The extended conjugation in this compound is expected to result in strong UV absorption. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to 2-phenylbenzofuran.

Table 5: Predicted UV-Vis Absorption Data for this compound

SolventPredicted λ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Ethanol or Methanol~280 - 320High

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it to record the UV-Vis spectrum of the sample.

  • Data Analysis: The absorbance spectrum is plotted as a function of wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

  • GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC. The sample is vaporized and separated on a capillary column (e.g., DB-5ms). A suitable temperature program is used to elute the components.

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C) Determine Connectivity & Stereochemistry purification->nmr uvvis UV-Vis Spectroscopy Analyze Electronic Structure & Conjugation purification->uvvis data_integration Integrate All Spectroscopic Data ms->data_integration ir->data_integration nmr->data_integration uvvis->data_integration structure_confirmation Confirm Structure of this compound data_integration->structure_confirmation

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Phenyl-1-benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Phenyl-1-benzofuran-5-amine. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide presents a comprehensive, estimated dataset. The estimations are derived from the analysis of the experimentally determined NMR data of the parent molecule, 2-phenylbenzofuran, and the well-established substituent chemical shift (SCS) effects of an amino (-NH₂) group on an aromatic system. This approach provides a reliable and scientifically grounded prediction of the NMR spectral characteristics of this compound, which is invaluable for its identification, characterization, and use in research and drug development.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, coupling constants (for ¹H), and assignments for this compound. The predictions are based on the known spectrum of 2-phenylbenzofuran and the application of standard amino group substituent effects.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4~6.85d~2.01H
H-6~6.70dd~8.5, 2.01H
H-7~7.30d~8.51H
H-3~6.95s-1H
H-2', H-6'~7.80m-2H
H-3', H-5'~7.40m-2H
H-4'~7.30m-1H
-NH₂~3.50br s-2H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~156.0
C-3~102.0
C-3a~129.0
C-4~105.0
C-5~145.0
C-6~112.0
C-7~111.0
C-7a~150.0
C-1'~130.0
C-2', C-6'~125.0
C-3', C-5'~129.0
C-4'~128.0

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra, suitable for the characterization of this compound.

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The solution is transferred to a standard 5 mm NMR tube.

  • The sample is vortexed to ensure homogeneity.

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Temperature: 298 K.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing:

    • Fourier transformation with an exponential window function (line broadening of 0.3 Hz).

    • Phase and baseline correction.

    • Referencing of the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with TMS as an internal standard.

  • Temperature: 298 K.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

  • Processing:

    • Fourier transformation with an exponential window function (line broadening of 1.0 Hz).

    • Phase and baseline correction.

    • Referencing of the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound with atom numbering for clear correlation with the NMR data presented in the tables.

This compound cluster_benzofuran cluster_phenyl cluster_amine C2 C3 C2->C3 C1p C2->C1p C3a C3->C3a C4 C3a->C4 C5 C4->C5 C6 C5->C6 N5 C5->N5 C7 C6->C7 C7a C7->C7a C7a->C3a O1 C7a->O1 O1->C2 H3 H4 H6 H7 C2p C1p->C2p C3p C2p->C3p C4p C3p->C4p C5p C4p->C5p C6p C5p->C6p C6p->C1p H2p H3p H4p H5p H6p H5a N5->H5a H5b N5->H5b

Mass Spectrometry Analysis of 2-Phenyl-1-benzofuran-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-Phenyl-1-benzofuran-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Benzofuran derivatives are known for a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][2][3][4] This document outlines detailed experimental protocols, data interpretation including fragmentation patterns, and visual workflows to support research and development efforts.

Introduction to Mass Spectrometry in Small Molecule Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[5][6] It is an indispensable tool in the pharmaceutical sciences for the identification, quantification, and structural elucidation of small molecules.[5][7][8] When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides high sensitivity and specificity for analyzing complex mixtures.[5][6][8]

Mass Spectral Data for this compound

The mass spectrum of this compound, obtained via Gas Chromatography-Mass Spectrometry (GC-MS), provides key information about its molecular weight and fragmentation pattern.[9] The molecular formula for this compound is C₁₄H₁₁NO, and its calculated molecular weight is 209.25 g/mol .

Table 1: Key Mass Spectral Peaks for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Identity
209100[M]⁺ (Molecular Ion)
20860[M-H]⁺
18035[M-H-HCN]⁺ or [M-CHO]⁺
15220[M-H-HCN-CO]⁺
104.515[M]²⁺ (Doubly charged molecular ion)
7725[C₆H₅]⁺ (Phenyl group)

Note: This data is an interpretation of typical fragmentation for this class of compounds and may vary based on specific instrumentation and experimental conditions.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), a sample clean-up and extraction step is necessary to remove interfering substances.[8][10] This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

3.2. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

Workflows and Pathways

4.1. Mass Spectrometry Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of a small molecule like this compound.

Mass Spectrometry Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Acquisition Extraction Extraction & Clean-up Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Separation Chromatographic Separation (GC/LC) Derivatization->Separation Inject Ionization Ionization (EI/ESI) Separation->Ionization MassAnalysis Mass Analysis (m/z) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Signal DataProcessing Data Processing & Interpretation DataAcquisition->DataProcessing Reporting Reporting DataProcessing->Reporting

Caption: A generalized workflow for mass spectrometry analysis.

4.2. Proposed Fragmentation Pathway of this compound

The fragmentation of the molecular ion in an EI-MS experiment provides structural information. For this compound, the following pathway is proposed based on common fragmentation patterns of aromatic and amine-containing compounds.[11][12][13] The stability of the benzofuran ring system often leads to a prominent molecular ion peak.

Proposed Fragmentation Pathway of this compound M [C₁₄H₁₁NO]⁺˙ m/z = 209 (Molecular Ion) M_minus_H [C₁₄H₁₀NO]⁺ m/z = 208 M->M_minus_H - H˙ M_minus_CHO [C₁₃H₁₀N]⁺ m/z = 180 M->M_minus_CHO - CHO˙ Phenyl [C₆H₅]⁺ m/z = 77 M->Phenyl Cleavage M_minus_HCN [C₁₃H₈O]⁺˙ m/z = 180 M_minus_H->M_minus_HCN - HCN Fragment_152 [C₁₂H₈]⁺˙ m/z = 152 M_minus_HCN->Fragment_152 - CO

Caption: Fragmentation of this compound.

Conclusion

This guide provides a foundational understanding of the mass spectrometry analysis of this compound. The provided data, protocols, and workflows are intended to assist researchers in developing and executing robust analytical methods for the characterization of this and similar benzofuran derivatives. The inherent biological potential of this class of compounds underscores the importance of precise and reliable analytical techniques in advancing drug discovery and development.[3][4]

References

An In-depth Technical Guide to 2-Phenyl-1-benzofuran-5-amine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1-benzofuran-5-amine is a heterocyclic aromatic compound belonging to the benzofuran class of molecules. The benzofuran scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. The incorporation of a phenyl group at the 2-position and an amine group at the 5-position of the benzofuran ring system imparts unique physicochemical properties and potential pharmacological activities to this molecule, making it a subject of interest for researchers in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and potential biological applications of this compound.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. It is important to note that while some data is readily available from commercial suppliers, detailed experimental values for properties like melting point and solubility are not consistently reported in the literature.

PropertyValueSource
IUPAC Name This compoundBOC Sciences[1]
CAS Number 77084-15-2BOC Sciences[1]
Molecular Formula C₁₄H₁₁NOSigma-Aldrich
Molecular Weight 209.24 g/mol Sigma-Aldrich
Appearance Solid (form)Sigma-Aldrich
Boiling Point 397.163 °C at 760 mmHgBOC Sciences[1]
Density 1.203 g/cm³Alfa Chemistry

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. However, data for the parent compound, 2-phenylbenzofuran, can serve as a useful reference for spectral interpretation.

For 2-Phenylbenzofuran (Reference Compound):

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 7.92-7.90 (m, 2H), 7.62-7.61 (m, 1H), 7.57-7.55 (m, 1H), 7.50-7.46 (m, 2H), 7.40-7.37 (m, 1H), 7.30-7.24 (m, 2H), 7.06 (d, J= 0.7, 1H)
¹³C NMR (100 MHz, CDCl₃) δ 155.9, 154.9, 130.5, 129.2, 128.8, 128.6, 125.0, 124.3, 122.9, 120.9, 111.2, 101.3
Mass Spectrum (GC-MS) Available through SpectraBase.[2]

Note: The presence of the amine group at the 5-position in this compound will significantly influence the chemical shifts in its NMR spectra compared to the reference compound.

Experimental Protocols: Synthesis of this compound

Logical Workflow for Synthesis

Synthesis_Workflow A Starting Materials (e.g., Salicylaldehyde and a-Bromoacetophenone) B Synthesis of 2-Phenylbenzofuran Core A->B e.g., Perkin Reaction or Sonogashira Coupling C Nitration of 2-Phenylbenzofuran B->C Nitrating Agent (e.g., HNO₃/H₂SO₄) D 2-Phenyl-5-nitrobenzofuran C->D E Reduction of Nitro Group D->E Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) F This compound E->F

A logical workflow for the synthesis of this compound.
Step 1: Synthesis of the 2-Phenylbenzofuran Core

Several methods can be employed for the synthesis of the 2-phenylbenzofuran scaffold.

  • Perkin Reaction: This classic method involves the condensation of a salicylaldehyde derivative with phenylacetic acid in the presence of a base.

  • Sonogashira Coupling: A more modern and versatile approach involves the palladium-catalyzed cross-coupling of a 2-halophenol with phenylacetylene, followed by an intramolecular cyclization.[3][4]

  • Wittig Reaction: Intramolecular Wittig reactions of appropriate phosphorus ylides can also lead to the formation of the benzofuran ring.[5][6][7][8]

Step 2: Nitration of 2-Phenylbenzofuran

The synthesized 2-phenylbenzofuran is then subjected to electrophilic nitration to introduce a nitro group onto the benzofuran ring system. The position of nitration is directed by the existing substituents.

Experimental Protocol: General Procedure for Nitration [9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of Substrate: Slowly add 2-phenylbenzofuran to the cooled sulfuric acid while maintaining the temperature at 0 °C.

  • Addition of Nitrating Agent: Add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice and water. The precipitated solid, 2-phenyl-5-nitrobenzofuran, is collected by filtration, washed with water until neutral, and then washed with a dilute sodium bicarbonate solution.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group in 2-phenyl-5-nitrobenzofuran to the corresponding amine.

Experimental Protocol: General Procedure for Reduction [10]

  • Reaction Setup: To a solution of 2-phenyl-5-nitrobenzofuran in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid), add a reducing agent. Common reducing agents for this transformation include:

    • Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

    • Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. The reaction progress is monitored by TLC.

  • Work-up:

    • For SnCl₂/HCl: After completion, the reaction mixture is made basic with a sodium hydroxide or sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • For Catalytic Hydrogenation: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of benzofuran derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13] These activities are often attributed to their interaction with various cellular signaling pathways.

Anticancer Activity

Benzofuran derivatives have demonstrated potential as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[14][15]

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Some benzofuran derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[1][11][16]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell growth and differentiation. Dysregulation of this pathway is common in many cancers. Certain benzofuran derivatives have been found to modulate the MAPK pathway, leading to cell cycle arrest and apoptosis.[1][17][18]

Signaling_Pathways cluster_0 Cellular Stimuli (e.g., Stress, Cytokines) cluster_1 Signaling Cascades cluster_2 Transcription Factors cluster_3 Cellular Responses Stimuli Stimuli IKK IKK Complex Stimuli->IKK MAPKKK MAPKKK Stimuli->MAPKKK NFkB NF-κB IKK->NFkB activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates Inflammation Inflammation NFkB->Inflammation Proliferation Proliferation NFkB->Proliferation AP1->Proliferation Apoptosis Apoptosis AP1->Apoptosis Benzofuran_Derivatives Benzofuran Derivatives (e.g., this compound) Benzofuran_Derivatives->IKK inhibits Benzofuran_Derivatives->MAPK inhibits

Potential interaction of benzofuran derivatives with NF-κB and MAPK signaling pathways.
Antimicrobial Activity

Various substituted benzofurans have exhibited promising activity against a range of bacterial and fungal pathogens.[19][20][21] The mechanism of action can vary but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The presence of the amine group in this compound could potentially enhance its antimicrobial properties.

Safety and Handling

This compound is classified as acutely toxic if swallowed and may cause long-lasting harmful effects to aquatic life. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. While a comprehensive experimental dataset for this specific molecule is not yet fully established in the public domain, the known properties of related benzofuran derivatives suggest its potential for significant biological activity. The synthetic routes outlined in this guide provide a solid foundation for its preparation and further investigation. Future research focusing on the detailed biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential, particularly in the areas of oncology and infectious diseases. The exploration of its interactions with key signaling pathways, such as NF-κB and MAPK, will be crucial in understanding its mechanism of action and guiding the design of more potent and selective drug candidates.

References

Solubility Profile of 2-Phenyl-1-benzofuran-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Phenyl-1-benzofuran-5-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and biological screening. This document outlines its predicted solubility in common laboratory solvents, provides a detailed experimental protocol for solubility determination, and presents a workflow for assessing compound solubility.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe high polarity of DMSO is well-suited to dissolve a wide range of organic compounds.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar solvent capable of dissolving many organic solutes.
AcetoneModerate to HighAcetone's polarity should allow for good solvation of the molecule.
AcetonitrileModerateWhile polar, acetonitrile is less effective at dissolving some polar organic compounds compared to DMSO or DMF.
Polar Protic EthanolModerateThe amine group can engage in hydrogen bonding with ethanol, promoting solubility.
MethanolModerateSimilar to ethanol, methanol can act as a hydrogen bond donor and acceptor.
WaterLow to InsolubleDespite the polar amine group, the large, non-polar benzofuran and phenyl rings are expected to dominate, leading to poor aqueous solubility.
Non-Polar Dichloromethane (DCM)Moderate to HighThe overall organic character of the molecule should allow for good solubility in this common organic solvent.
TolueneModerateThe aromatic nature of toluene can interact favorably with the phenyl and benzofuran rings.
HexaneLowThe significant difference in polarity between the compound and hexane will likely result in poor solubility.
Ethers Diethyl EtherModerateThe ether's moderate polarity should allow for reasonable dissolution.
Tetrahydrofuran (THF)Moderate to HighTHF is a versatile solvent capable of dissolving a wide range of organic compounds.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended.[3] This method is considered the gold standard for determining the thermodynamic solubility of a compound.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G Figure 1. Experimental Workflow for Solubility Determination A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Allow solid to settle B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate solubility F->G G Figure 2. Factors Influencing Solubility cluster_0 Compound Properties cluster_1 Solvent Properties Polar Amine Group Polar Amine Group Polar Solvents Polar Solvents Polar Amine Group->Polar Solvents Favorable Interaction (Hydrogen Bonding) Non-polar Solvents Non-polar Solvents Polar Amine Group->Non-polar Solvents Unfavorable Interaction Non-polar Benzofuran & Phenyl Rings Non-polar Benzofuran & Phenyl Rings Non-polar Benzofuran & Phenyl Rings->Polar Solvents Unfavorable Interaction Non-polar Benzofuran & Phenyl Rings->Non-polar Solvents Favorable Interaction (van der Waals) Solubility Solubility Polar Solvents->Solubility Increases Non-polar Solvents->Solubility Increases (for non-polar character)

References

Stability and Storage of 2-Phenyl-1-benzofuran-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Phenyl-1-benzofuran-5-amine. The information herein is collated from publicly available safety data sheets and scientific literature on related aromatic amine and benzofuran compounds. This document is intended to serve as a valuable resource for ensuring the integrity and reliability of this compound in research and development settings.

Chemical Stability Profile

This compound is reported to be chemically stable under standard ambient conditions, specifically at room temperature.[1] However, the stability of aromatic amines, as a class of compounds, can be influenced by several factors, including temperature, light, oxygen, and pH. The benzofuran moiety, particularly the furan ring, may be susceptible to oxidation, which is a potential degradation pathway.[2] Therefore, prolonged exposure to harsh conditions should be avoided to maintain the compound's purity and integrity.

Recommended Storage Conditions

To ensure the long-term stability of this compound, proper storage is essential. The following table summarizes the recommended storage conditions based on information for this compound and structurally related molecules.

ParameterRecommendationRationale
Temperature Refrigerator (2-8°C) or as indicated on the product label.[1][3]Lower temperatures slow down potential degradation reactions. Some aromatic amines show instability at room temperature over time.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[3]To prevent oxidation of the amine and the furan ring.[2]
Container Tightly closed container.[1]To prevent moisture ingress and exposure to air.
Light Store in a dark place, protected from light.[3]To prevent photolytic degradation.
Ventilation Keep in a well-ventilated place.[1]General safety precaution for handling chemicals.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for conducting forced degradation studies and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method. These protocols are based on established practices for small molecule drug substances and would need to be optimized for this compound.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 48 hours).

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development Protocol

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its process-related impurities and degradation products.

Typical Starting Conditions:

  • HPLC System: A quaternary or binary HPLC system with a UV detector (preferably a photodiode array detector).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% acetonitrile in 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (e.g., monitoring at the wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Initial Screening: Analyze the unstressed and stressed samples using the starting HPLC conditions.

  • Method Optimization: Adjust the gradient, mobile phase composition, column chemistry, temperature, and flow rate to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualized Workflows

The following diagrams illustrate the logical workflow for stability testing and the degradation pathway analysis of a chemical compound like this compound.

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution of this compound B Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B C Analyze Stressed Samples by HPLC B->C D Identify and Characterize Degradation Products C->D E Establish Degradation Pathway D->E

Caption: A logical workflow for conducting forced degradation studies.

G cluster_1 Stability-Indicating Method Development F Define Method Requirements G Screen HPLC Conditions (Column, Mobile Phase, Gradient) F->G H Analyze Stressed Samples to Ensure Specificity G->H I Optimize Separation of Parent and Degradants H->I J Validate Method (ICH Q2) I->J K Implement for Routine Stability Testing J->K

Caption: Workflow for the development of a stability-indicating HPLC method.

Conclusion

While this compound is generally stable under ambient conditions, adherence to proper storage protocols is crucial for maintaining its long-term integrity. Storage in a cool, dark, and dry place under an inert atmosphere is recommended. For rigorous applications, the stability of the compound should be verified using a validated stability-indicating analytical method, developed through systematic forced degradation studies. The experimental outlines and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to establish robust handling and testing procedures for this and similar compounds.

References

The Pharmacological Potential of 2-Phenyl-1-benzofuran-5-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a prominent heterocyclic core structure found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. Among these, derivatives of 2-Phenyl-1-benzofuran-5-amine have emerged as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities, experimental protocols, and mechanistic insights into this important class of compounds, tailored for professionals in drug discovery and development.

Core Biological Activities

Derivatives of this compound have been investigated for a range of pharmacological effects, primarily focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on both the phenyl ring and the benzofuran nucleus plays a crucial role in modulating the potency and selectivity of these biological activities.

Anticancer Activity

Substituted this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[1]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[1]
Benzofuran Hybrid (12)SiHa (Cervical)1.10[1]
Benzofuran Hybrid (12)HeLa (Cervical)1.06[1]
Oxindole-Benzofuran (22d)MCF-7 (Breast)3.41[2]
Oxindole-Benzofuran (22f)MCF-7 (Breast)2.27[2]
Bromo-derivative (14c)HCT-116 (Colon)3.27[2]
2-Acetylbenzofuran (26)A549 (Lung)16.4[1]
Halogenated Benzofuran (Compound 1)K562 (Leukemia)5[3]
Halogenated Benzofuran (Compound 1)HL60 (Leukemia)0.1[3]
1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amineSQ20B (Head and Neck)0.46[3]
Fluorinated Benzofuran (Compound 1)HCT116 (Colorectal)19.5[4]
Fluorinated Benzofuran (Compound 2)HCT116 (Colorectal)24.8[4]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi. The presence of specific substituents, such as halogens, on the phenyl ring has been correlated with enhanced antimicrobial efficacy.[5]

Quantitative Data: Antimicrobial Activity

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Benzofuran amide (6a)Bacillus subtilis6.25[6]
Benzofuran amide (6b)Staphylococcus aureus6.25[6]
Benzofuran amide (6f)Escherichia coli6.25[6]
Biphenyl methanone (1)Various bacteria0.001 - 0.500[7]
Biphenyl methanone (2a)Various bacteria0.001 - 0.500[7]
Biphenyl methanone (2f)Various bacteria0.001 - 0.500[7]
Biphenyl methanone (2g)Various bacteria0.001 - 0.500[7]
Benzofuran derivative (M5a)Enterococcus faecalis50[8]
Benzofuran derivative (M5g)Enterococcus faecalis50[8]
Benzofuran derivative (M5i)Candida albicans25[8]
Benzofuran derivative (M5k)Candida albicans25[8]
Benzofuran derivative (M5l)Candida albicans25[8]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Certain this compound derivatives have been shown to possess potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Data: Anti-inflammatory Activity

Compound/DerivativeAssayIC50 (µM) / % InhibitionReference
Benzofuran amide (6b)Carrageenan-induced paw edema71.10% inhibition at 2h[6]
Benzofuran amide (6a)Carrageenan-induced paw edema61.55% inhibition at 2h[6]
Benzofuran-piperazine hybrid (5d)NO production in RAW 264.7 cells52.23[9][10]
Fluorinated BenzofuranIL-6 secretion1.2 - 9.04[4]
Fluorinated BenzofuranCCL2 secretion1.5 - 19.3[4]
Fluorinated BenzofuranNO production2.4 - 5.2[4]
Fluorinated BenzofuranPGE2 production1.1 - 20.5[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives involves a multi-step process, often starting from substituted phenols and haloacetophenones. One common approach is the Perkin rearrangement. A novel approach involves a Sc(OTf)3 mediated formal cycloaddition of isocyanides with in situ generated ortho-quinone methides from o-hydroxybenzhydryl alcohol, providing a straightforward and efficient methodology for constructing the 2-aminobenzofuran scaffold in good yields.[11]

General Synthetic Procedure:

  • Step 1: Synthesis of the Benzofuran Core: A substituted salicylaldehyde is reacted with a substituted α-bromoacetophenone in the presence of a base such as potassium carbonate in a suitable solvent like acetone or DMF. The mixture is refluxed for several hours.

  • Step 2: Introduction of the Amino Group: The nitro group on a pre-synthesized 5-nitro-2-phenylbenzofuran is reduced to an amine. This reduction can be achieved using various reducing agents, such as tin(II) chloride in ethanol or catalytic hydrogenation.

  • Step 3: Derivatization (Optional): The 5-amino group can be further derivatized to introduce various substituents, for example, through acylation or alkylation, to explore structure-activity relationships.

Characterization: The synthesized compounds are typically characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO or a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.

Protocol:

  • Inoculum Preparation: A standardized microbial suspension is prepared in sterile saline or broth.

  • Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Signaling Pathways and Mechanistic Insights

The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

Anticancer Mechanisms

The anticancer effects of benzofuran derivatives are frequently linked to the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. Some derivatives have been shown to inhibit the activity of kinases such as Aurora B kinase, which plays a critical role in mitosis.[4]

anticancer_pathway cluster_cell Cancer Cell Benzofuran This compound Derivative AuroraB Aurora B Kinase Benzofuran->AuroraB Inhibition Apoptosis Apoptosis Benzofuran->Apoptosis Induction HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation Mitosis Mitotic Progression HistoneH3->Mitosis CellProliferation Cell Proliferation Mitosis->CellProliferation Leads to NFkB_pathway cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->InflammatoryGenes Benzofuran This compound Derivative Benzofuran->IKK Inhibition MAPK_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK AP1 AP-1 p38->AP1 JNK->AP1 InflammatoryResponse Inflammatory Response AP1->InflammatoryResponse Benzofuran This compound Derivative Benzofuran->MAPKK Inhibition experimental_workflow cluster_workflow Drug Discovery and Development Workflow Synthesis Synthesis and Characterization InVitro In Vitro Screening (Anticancer, Antimicrobial, Anti-inflammatory) Synthesis->InVitro Mechanism Mechanism of Action Studies (Signaling Pathways) InVitro->Mechanism InVivo In Vivo Efficacy (Animal Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead

References

Exploring the Structure-Activity Relationship of 2-Phenylbenzofuran Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylbenzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, both naturally occurring and synthetic. Its versatile structure has been extensively explored in medicinal chemistry, leading to the discovery of potent analogs with a wide range of therapeutic applications. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-phenylbenzofuran analogs, focusing on their anticancer, anti-Alzheimer's, and antimicrobial properties. Detailed experimental methodologies and quantitative data are presented to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of 2-Phenylbenzofuran Analogs

2-Phenylbenzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway, and the inhibition of crucial enzymes like Pin1.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-phenylbenzofuran analogs against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 4,6-di(benzyloxy)-3-phenyl-0.874 (Pin1 inhibition)[1]
2 2-acetyl-7-phenylaminoMDA-MB-4680.16[1]
HepG21.63 - 5.80[1]
MDA-MB-2311.63 - 5.80[1]
A5491.63 - 5.80[1]
3 2-(4-methoxyphenyl)-MCF-71.875[1]
C-61.980[1]
4 2-(4-chlorophenyl)-MCF-71.287[1]
C-61.622[1]
5 N-(5-(2-bromobenzyl)thiazole-2-yl)benzofuran-2-carboxamideHCC-[2]
6 Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylateK526, MOLT-4, HeLaSignificant Activity[2]
7 2-Bromo-1-(2-bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanoneK526, MOLT-4, HeLaSignificant Activity[2]
8 Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylateK526, MOLT-4, HeLaSignificant Activity[2]
9 Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylateK526, MOLT-4, HeLaSignificant Activity[2]
10 Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylateK526, MOLT-4, HeLaSignificant Activity[2]

SAR Analysis:

  • The presence of benzyloxy groups at positions 4 and 6 of the benzofuran ring, coupled with a phenyl group at position 3, leads to potent Pin1 inhibition (Compound 1).[1]

  • A 2-acetyl-7-phenylamino substitution pattern results in highly potent and selective activity against breast cancer cell lines (Compound 2).[1]

  • Substitution on the 2-phenyl ring significantly influences cytotoxicity, with electron-donating (methoxy) and electron-withdrawing (chloro) groups at the para position enhancing activity (Compounds 3 and 4).[1]

  • The introduction of bromine atoms to a methyl or acetyl group attached to the benzofuran system generally increases cytotoxicity.[2]

  • Hybrid molecules incorporating other heterocyclic moieties, such as thiazole, can lead to potent anticancer agents (Compound 5).[2]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many 2-phenylbenzofuran analogs exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Benzofuran 2-Phenylbenzofuran Analog Benzofuran->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-phenylbenzofuran analogs.

Anti-Alzheimer's Disease Activity of 2-Phenylbenzofuran Analogs

2-Phenylbenzofuran derivatives have shown promise as therapeutic agents for Alzheimer's disease by targeting key enzymes involved in its pathology, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1).

Quantitative SAR Data: Anti-Alzheimer's Activity

The following table presents the inhibitory activities (IC50 values) of various 2-phenylbenzofuran analogs against AChE, BChE, and BACE1.

Compound IDSubstitution PatternTarget EnzymeIC50 (µM)Reference
11 7-chloro-2-(3,5-dihydroxyphenyl)BChE18.4[3]
12 7-bromo-2-(3,5-dihydroxyphenyl)BChE19.8[3]
13 7-chloro-2-(4-hydroxyphenyl)BChE82.5[3]
14 7-bromo-2-(4-hydroxyphenyl)BChE77[3]
15 2-(3,4-dihydroxyphenyl)BACE10.087[4]
16 2-(3,4,5-trihydroxyphenyl)AChE0.086[4]
BChE16.450[4]
BACE10.043[4]
17 7-methoxy-2-phenylBACE1>50[4]
18 7-hydroxy-2-phenylBACE10.087[4]

SAR Analysis:

  • The presence of two hydroxyl groups at the 3 and 5 positions of the 2-phenyl ring significantly enhances BChE inhibitory activity (Compounds 11 and 12).[3]

  • Halogen substitution (Cl or Br) at the 7-position of the benzofuran ring contributes positively to BChE inhibition.[3]

  • A catechol (3,4-dihydroxy) or pyrogallol (3,4,5-trihydroxy) moiety on the 2-phenyl ring is crucial for potent BACE1 and AChE inhibition (Compounds 15 and 16).[4]

  • A free hydroxyl group at the 7-position is more favorable for BACE1 inhibition than a methoxy group (compare Compounds 17 and 18).[4]

Antimicrobial Activity of 2-Phenylbenzofuran Analogs

Several 2-phenylbenzofuran derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative SAR Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected 2-phenylbenzofuran analogs against various microorganisms.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
19 6-hydroxy-3-(3,4,5-trimethoxybenzoyl)S. aureus3.12[5]
20 6-hydroxy-3-(imino(3,4,5-trimethoxyphenyl)methyl)S. aureus3.12[5]
21 5-bromo-2-(4-bromophenyl)Various bacteria29.76-31.96 (mmol/L)[5]
22 2-(4-bromophenyl)S. typhi36.61-37.92 (mmol/L)[5]
23 6-methoxy-2-methyl-3-phenyl-5-olS. aureus12.5[6]
E. coli25[6]
S. typhimurium12.5[6]
24 6-methoxy-2-methyl-3-phenyl-5-ol derivativeP. italicum12.5[6]
C. musae12.5-25[6]

SAR Analysis:

  • Substitutions at the C-3 and C-6 positions of the benzofuran ring greatly influence antibacterial activity and strain specificity.[5]

  • A hydroxyl group at the C-6 position appears to be beneficial for broad-spectrum antibacterial activity.[5]

  • The presence of bromo substituents on both the benzofuran and phenyl rings can lead to excellent antibacterial activity.[5]

  • The nature of the substituent at the 3-position (e.g., methanone vs. imine) can affect strain specificity.[5]

  • Aza-benzofuran derivatives tend to exhibit better antibacterial activity, while oxa-benzofuran analogs show more potent antifungal activity.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-phenylbenzofuran analogs and key biological assays.

General Synthesis of 2-Phenylbenzofuran Derivatives

A common and versatile method for the synthesis of 2-phenylbenzofurans is the intramolecular Wittig reaction.

Synthesis_Workflow Start Start: o-Hydroxybenzyl alcohol Step1 Reaction with PPh3·HBr Start->Step1 Step2 Formation of o-hydroxybenzyltriphenylphosphonium salt Step1->Step2 Step3 Intramolecular Wittig Reaction with appropriate aroyl chloride Step2->Step3 Step4 Formation of Methoxy-2-phenylbenzofuran Step3->Step4 Step5 Demethylation with HI in acetic acid/acetic anhydride Step4->Step5 End Final Product: Hydroxylated 2-phenylbenzofuran Step5->End

Caption: General workflow for the synthesis of hydroxylated 2-phenylbenzofuran analogs.

Detailed Protocol (Wittig-based): [3]

  • Preparation of the Wittig Reagent: The appropriately substituted o-hydroxybenzyl alcohol is reacted with triphenylphosphine hydrobromide (PPh3·HBr) to yield the corresponding o-hydroxybenzyltriphenylphosphonium salt.

  • Intramolecular Wittig Reaction: The phosphonium salt is then reacted with a suitable aroyl chloride in the presence of a base (e.g., triethylamine) in a solvent like toluene under reflux. This step leads to the formation of the methoxy-substituted 2-phenylbenzofuran.

  • Demethylation: The resulting methoxy-2-phenylbenzofuran is treated with hydriodic acid (HI) in a mixture of acetic acid and acetic anhydride at reflux to afford the final hydroxylated 2-phenylbenzofuran derivative.

  • Purification: The crude product is purified by silica gel column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow Start Start: Seed cells in 96-well plate Step1 Incubate for 24h to allow attachment Start->Step1 Step2 Treat cells with various concentrations of 2-phenylbenzofuran analog Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT solution to each well Step3->Step4 Step5 Incubate for 4h at 37°C Step4->Step5 Step6 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Step5->Step6 Step7 Measure absorbance at 570 nm using a microplate reader Step6->Step7 End Calculate IC50 value Step7->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-phenylbenzofuran analogs (typically in a logarithmic dilution series) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Cholinesterase Inhibition Assay

The inhibitory activity of 2-phenylbenzofuran analogs against AChE and BChE can be determined using the Ellman's method.[3]

Detailed Protocol: [3]

  • Reaction Mixture Preparation: The reaction is carried out in a 96-well plate. The reaction mixture contains phosphate buffer (pH 8.0), a solution of the test compound in DMSO at various concentrations, and the respective enzyme (AChE or BChE).

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and Ellman's reagent (DTNB).

  • Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is then determined.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the 2-phenylbenzofuran analogs can be determined using the broth microdilution method.

Detailed Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 2-phenylbenzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to design and synthesize new 2-phenylbenzofuran analogs with enhanced potency and improved pharmacological profiles for the treatment of cancer, Alzheimer's disease, and microbial infections. Further exploration of this versatile scaffold holds great promise for the development of next-generation therapeutics.

References

Natural Sources of 2-Phenylbenzofuran Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 2-phenylbenzofuran compounds, a class of naturally occurring heterocyclic compounds with a wide range of biological activities. This document details their distribution in the plant kingdom, quantitative yields from various sources, standardized experimental protocols for their extraction and isolation, and a proposed biosynthetic pathway.

Introduction to 2-Phenylbenzofurans

2-Phenylbenzofurans are a significant class of organic compounds characterized by a benzofuran ring system substituted with a phenyl group at the 2-position.[1] These compounds, also known as 2-arylbenzofurans, are widely distributed in the plant kingdom and exhibit a remarkable array of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3] Their structural diversity and biological significance have made them a focal point in natural product chemistry and drug discovery.

Natural Occurrence of 2-Phenylbenzofuran Compounds

2-Phenylbenzofuran derivatives have been isolated from a variety of plant families, demonstrating their widespread, yet specific, distribution in nature. The primary plant families known to produce these compounds are the Moraceae (Mulberry family) and Fabaceae (Legume family). Other families, including Rosaceae, Asteraceae, Rutaceae, Liliaceae, and Cyperaceae, have also been reported to contain these compounds.[2][3]

Moraceae Family

The Moraceae family is a rich source of 2-phenylbenzofurans, particularly within the genera Morus (mulberry) and Artocarpus. Species such as Morus alba (white mulberry) and Chlorophora regia are notable producers of these compounds.[4][5]

Fabaceae Family

The Fabaceae, or legume family, is another significant source of 2-phenylbenzofurans. Genera such as Sophora have been identified as containing these compounds.[6][7] For instance, 2'-Hydroxy-4'-methoxy-5,6-methylenedioxy-2-phenylbenzofuran has been reported in Sophora tomentosa and Sophora flavescens.[6]

Quantitative Analysis of 2-Phenylbenzofuran Compounds

The concentration of 2-phenylbenzofuran compounds can vary significantly depending on the plant species, the part of the plant used, and the extraction method. The following table summarizes the quantitative data available in the literature for the yield of specific 2-phenylbenzofuran derivatives from their natural sources.

Compound NamePlant SpeciesPlant PartYield (% w/w or mg/g DW)Reference(s)
Regiafuran AChlorophora regiaStem Bark0.224% w/w[2]
Moracin MMorus alba (hairy root culture)Roots7.82 mg/g DW[8][9]
Moracin CMorus alba (hairy root culture)Roots1.82 mg/g DW[8][9]

Experimental Protocols for Extraction and Isolation

The extraction and isolation of 2-phenylbenzofuran compounds from plant materials typically involve solvent extraction followed by chromatographic purification. The following protocols provide a generalized methodology for these processes.

Solvent Extraction of Phenolic Compounds

This protocol outlines a standard procedure for the extraction of phenolic compounds, including 2-phenylbenzofurans, from dried plant material.

Materials:

  • Dried and powdered plant material

  • Methanol or a mixture of methanol and chloroform (e.g., 80:20 v/v)[2]

  • Orbital shaker

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of powdered plant material.

  • Suspend the plant material in the chosen solvent system. A common solvent-to-solid ratio is 10:1 (v/w).

  • Agitate the mixture on an orbital shaker at a constant speed (e.g., 150 rpm) for a specified duration (e.g., 24-48 hours) at room temperature.

  • Separate the extract from the solid plant material by filtration or centrifugation.

  • Repeat the extraction process with fresh solvent to ensure exhaustive extraction.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation by Column Chromatography

Column chromatography is a widely used technique for the initial fractionation of crude plant extracts.

Materials:

  • Crude plant extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • A series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in fractions of a fixed volume.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest. Combine fractions with similar TLC profiles for further purification.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used for the final purification of individual compounds from the enriched fractions obtained from column chromatography.[1][2][4][10]

Materials:

  • Partially purified fraction from column chromatography

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Preparative HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of the target compound(s) in the fraction.

  • Sample Preparation: Dissolve the fraction in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC column and collect the peaks corresponding to the target compounds as they elute.

  • Purity Check: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Remove the solvent from the purified fractions, typically by lyophilization or rotary evaporation, to obtain the pure compound.

Biosynthesis of 2-Phenylbenzofuran Compounds

The biosynthesis of 2-phenylbenzofuran compounds is believed to proceed through the phenylpropanoid pathway, with stilbenes serving as key intermediates. The pathway begins with the amino acid phenylalanine and leads to the formation of a stilbene backbone, which then undergoes oxidative cyclization to form the benzofuran ring.

The initial steps of the pathway leading to the synthesis of stilbenes like resveratrol are well-established and involve enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and stilbene synthase (STS).[11]

The subsequent conversion of the stilbene intermediate to a 2-phenylbenzofuran is an oxidative cyclization reaction. Evidence suggests that this step is catalyzed by cytochrome P450 monooxygenases.[5][12][13] These enzymes are known to catalyze a wide variety of oxidative reactions in plant secondary metabolism.

Biosynthesis_of_2_Phenylbenzofuran Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Resveratrol Resveratrol (Stilbene) p_Coumaroyl_CoA->Resveratrol STS Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Resveratrol STS Phenylbenzofuran 2-Phenylbenzofuran Resveratrol->Phenylbenzofuran Cytochrome P450 (Oxidative Cyclization)

Caption: Proposed biosynthetic pathway of 2-phenylbenzofuran from L-phenylalanine.

The following diagram illustrates a general experimental workflow for the isolation of 2-phenylbenzofuran compounds from a plant source.

Experimental_Workflow Plant_Material Dried, Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Enriched Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure 2-Phenylbenzofuran Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

Caption: General experimental workflow for the isolation of 2-phenylbenzofurans.

References

The Pharmacological Potential of Aminobenzofurans: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. The introduction of an amino group to this scaffold gives rise to aminobenzofurans, a class of compounds that has demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the pharmacological landscape of aminobenzofurans, detailing their synthesis, biological activities with quantitative data, experimental protocols, and mechanisms of action through key signaling pathways.

Anticancer Activity

Aminobenzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of crucial cellular processes such as tubulin polymerization and the circumvention of multidrug resistance.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various aminobenzofuran derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)Reference
2-Aminobenzofuran Derivative 1HeLa (Cervical Cancer)0.03[1]
2-Aminobenzofuran Derivative 1MCF-7 (Breast Cancer)12.3[1]
2-Aminobenzofuran Derivative 1SGC-7901 (Gastric Cancer)6.17[1]
2-Benzoyl-3-methyl-6-(2-(morpholin-4-yl)ethoxy)benzofuranMDA-MB-231 (Breast Cancer)8.36[1]
Aminobenzofuran-containing proximicin analogue 23(16)U-87 MG (Glioblastoma)15.67[1]
Aminobenzofuran-containing proximicin analogue 24(15)U-87 MG (Glioblastoma)34.9[1]
N-Phenyl-benzofuran carboxamideACHN (Renal Cancer)2.20 - 5.86[1]
N-Phenyl-benzofuran carboxamideHCT15 (Colon Cancer)2.20 - 5.86[1]
N-Phenyl-benzofuran carboxamideMM231 (Melanoma)2.20 - 5.86[1]
N-Phenyl-benzofuran carboxamideNUGC-3 (Gastric Cancer)2.20 - 5.86[1]
N-Phenyl-benzofuran carboxamideNCI-H23 (Lung Cancer)2.20 - 5.86[1]
N-Phenyl-benzofuran carboxamidePC-3 (Prostate Cancer)2.20 - 5.86[1]
3-Methylbenzofuran derivative 16bA549 (Lung Cancer)1.48[2]
Oxindole-based benzofuran hybrid 22dMCF-7 (Breast Cancer)3.41[2]
Oxindole-based benzofuran hybrid 22fMCF-7 (Breast Cancer)2.27[2]
Oxindole-based benzofuran hybrid 22dT-47D (Breast Cancer)3.82[2]
Oxindole-based benzofuran hybrid 22fT-47D (Breast Cancer)7.80[2]
Benzofuran-based oxadiazole conjugate 14cHCT116 (Colon Cancer)3.27[2]
Benzofuran derivative 32aHePG2 (Liver Cancer)8.49 - 16.72[2]
Benzofuran derivative 32aHeLa (Cervical Cancer)6.55 - 13.14[2]
Benzofuran derivative 32aMCF-7 (Breast Cancer)4.0 - 8.99[2]
Piperazine-based benzofuran 37eA549 (Lung Cancer)< 10[2]
Piperazine-based benzofuran 37eHeLa (Cervical Cancer)< 10[2]
Piperazine-based benzofuran 37eSGC7901 (Gastric Cancer)< 10[2]
Piperazine-based benzofuran 37eHCT116 (Colon Cancer)< 10[2]
Piperazine-based benzofuran 37eMCF-7 (Breast Cancer)< 10[2]
Key Mechanisms of Anticancer Action

1. Inhibition of Tubulin Polymerization:

Several 2-aminobenzofuran derivatives exert their anticancer effects by inhibiting tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization MitoticArrest Mitotic Arrest Microtubule->Tubulin Depolymerization Aminobenzofuran Aminobenzofuran Derivative Block Aminobenzofuran->Block Block->Tubulin Inhibition Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by aminobenzofurans.

2. P-glycoprotein Inhibition:

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain aminobenzofuran derivatives have been identified as potent P-gp inhibitors, restoring the efficacy of conventional chemotherapeutic agents by preventing their efflux from cancer cells.

G cluster_0 Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_out Chemotherapeutic Drug (out) Pgp->Chemo_out Efflux Chemo_in Chemotherapeutic Drug (in) Chemo_in->Pgp Binding Block Aminobenzofuran Aminobenzofuran Derivative Aminobenzofuran->Block Block->Pgp

Caption: P-glycoprotein inhibition by aminobenzofuran derivatives.

Antimicrobial Activity

Aminobenzofuran derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6][7] This positions them as a promising scaffold for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected aminobenzofuran derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
Benzofuran Derivative 1Salmonella typhimurium12.5[4]
Benzofuran Derivative 1Escherichia coli25[4]
Benzofuran Derivative 1Staphylococcus aureus12.5[4]
Benzofuran Derivative 2Staphylococcus aureus25[4]
Benzofuran Derivative 5Penicillium italicum12.5[4]
Benzofuran Derivative 5Colletotrichum musae12.5[4]
Benzofuran Derivative 6Penicillium italicum12.5 - 25[4]
Benzofuran Derivative 6Colletotrichum musae12.5 - 25[4]
3-Benzofurancarboxylic Acid Derivative IIIGram-positive bacteria50 - 200[5][8]
3-Benzofurancarboxylic Acid Derivative IVGram-positive bacteria50 - 200[5][8]
3-Benzofurancarboxylic Acid Derivative VIGram-positive bacteria50 - 200[5][8]
3-Benzofurancarboxylic Acid Derivative IIICandida albicans100[5][8]
3-Benzofurancarboxylic Acid Derivative IIICandida parapsilosis100[5][8]
3-Benzofurancarboxylic Acid Derivative VICandida albicans100[5][8]
3-Benzofurancarboxylic Acid Derivative VICandida parapsilosis100[5][8]
3-Substituted Isobenzofuran-1(3-H)-one Derivatives (B1-B4)Escherichia coli>5000[6]
3-Substituted Isobenzofuran-1(3-H)-one Derivatives (B1-B4)Staphylococcus aureus<5000[6]
3-Substituted Isobenzofuran-1(3-H)-one Derivatives (B1-B4)Candida albicans>5000[6]
Benzofuran-2-carboxamido acetic acid derivative 6aVarious bacteria and fungi6.25[9]
Benzofuran-2-carboxamido acetic acid derivative 6bVarious bacteria and fungi6.25[9]
Benzofuran-2-carboxamido acetic acid derivative 6fVarious bacteria and fungi6.25[9]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Aminobenzofuran derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of aminobenzofuran derivatives, with data presented as IC50 values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayIC50 (µM)Reference
Aza-benzofuran 1NO Inhibition (LPS-stimulated RAW 264.7)17.31[4]
Aza-benzofuran 3NO Inhibition (LPS-stimulated RAW 264.7)16.5[4]
Aza-benzofuran 2NO Inhibition (LPS-stimulated RAW 264.7)31.5[4]
Aza-benzofuran 4NO Inhibition (LPS-stimulated RAW 264.7)42.8[4]
Benzofuran-piperazine hybrid 5dNO Inhibition (LPS-stimulated RAW 264.7)52.23[10]
Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Aminobenzofuran derivatives can inhibit this pathway at various points, thereby suppressing the inflammatory cascade.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB IkB_NFkB->IkB Ubiquitination NFkB NF-κB IkB_NFkB->NFkB Release Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes Activation Aminobenzofuran Aminobenzofuran Derivative Block Aminobenzofuran->Block Block->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by aminobenzofurans.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's disease are characterized by progressive neuronal loss. Aminobenzofuran derivatives have demonstrated neuroprotective effects through various mechanisms, including the inhibition of cholinesterases and the modulation of pathways involved in neuronal survival and death.

Quantitative Neuroprotective Activity Data

The following table presents the in vitro neuroprotective and related activities of aminobenzofuran derivatives.

CompoundAssayIC50 (µM)Reference
3-Aminobenzofuran derivative 5fAcetylcholinesterase (AChE) Inhibition0.64[11]
3-Aminobenzofuran derivative 5aAcetylcholinesterase (AChE) Inhibition0.81[11]
3-Aminobenzofuran derivative 5fButyrylcholinesterase (BuChE) Inhibition-[11]
Aminostyrylbenzofuran derivative 1iAβ Fibril Formation Inhibition0.07[12]
Aminostyrylbenzofuran derivative 1qAβ Fibril Formation Inhibition0.08[12]
7-Methoxy-N-(substituted phenyl) benzofuran-2-carboxamide 1fNeuroprotection against NMDA-induced excitotoxicityComparable to memantine at 30 µM[13]
2-Arylbenzofuran derivative 14Butyrylcholinesterase (BChE) Inhibition2.5[14]
Mechanism of Neuroprotection: Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of this pathway generally promotes cell survival. Some aminobenzofuran derivatives may exert their neuroprotective effects by modulating this pathway, for instance, by inhibiting pro-apoptotic signals or enhancing pro-survival signals.

G cluster_0 Cell Signaling cluster_1 Cellular Outcomes GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binding PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Aminobenzofuran Aminobenzofuran Derivative Block Aminobenzofuran->Block Block->PI3K Inhibition

Caption: Modulation of the PI3K/Akt/mTOR pathway by aminobenzofurans.

Experimental Protocols

This section provides detailed methodologies for the synthesis of aminobenzofuran derivatives and for key biological assays.

Synthesis of 2-Aminobenzofurans via [4+1] Cycloaddition

This protocol describes a modern and efficient method for the construction of the 2-aminobenzofuran scaffold.[15]

Materials:

  • o-Hydroxybenzhydryl alcohol derivative

  • Isocyanide derivative

  • Scandium(III) triflate (Sc(OTf)3)

  • Toluene, anhydrous

  • Schlenk tube

  • Nitrogen atmosphere

Procedure:

  • To a Schlenk tube under a nitrogen atmosphere, add a solution of the isocyanide derivative (0.2 mmol) in anhydrous toluene (0.5 mL).

  • To this solution, add the o-hydroxybenzhydryl alcohol derivative (0.1 mmol) and Sc(OTf)3 (0.1 mmol) in anhydrous toluene (0.5 mL).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Upon completion (monitored by TLC), quench the reaction with water.

  • Extract the product with ethyl acetate and wash the organic layer with brine.

  • Dry the combined organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminobenzofuran derivative.

Synthesis of 3-Aminobenzofuran Derivatives

This protocol outlines a three-step synthesis starting from 2-hydroxybenzonitrile.[11]

Step 1: Synthesis of 2-((pyridin-4-yl)methoxy)benzonitrile

  • To a mixture of 2-hydroxybenzonitrile (10 mmol) and K2CO3 (20 mmol) in DMF (10 mL), add 4-(bromomethyl)pyridine (10 mmol).

  • Stir the mixture at 80°C for 8 hours.

  • After completion, cool the reaction and pour into water.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the intermediate.

Step 2: Synthesis of 2-(pyridin-4-yl)-3-aminobenzofuran

  • A mixture of the intermediate from Step 1 (3 mmol) and potassium tert-butoxide (5 mmol) in DMF (5 mL) is stirred at 80°C for 5 hours.

  • Work-up the reaction mixture to isolate the 3-aminobenzofuran intermediate.

Step 3: Synthesis of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium bromides

  • A mixture of 2-(pyridin-4-yl)-3-aminobenzofuran (1 mmol) and the appropriate benzyl bromide derivative (1.1 mmol) in dry acetonitrile is refluxed for 2-4 hours.

  • After cooling, the precipitate is filtered, washed with diethyl ether, and dried to yield the final 3-aminobenzofuran derivative.

In Vitro Anticancer MTT Assay

This assay is a colorimetric method for assessing cell viability.[3]

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • Aminobenzofuran test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of the aminobenzofuran test compounds for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

Antimicrobial Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Materials:

  • Bacterial or fungal strains

  • 96-well microplates

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Aminobenzofuran test compounds

  • Resazurin solution

Procedure:

  • Prepare a twofold serial dilution of the aminobenzofuran compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with a known antibiotic) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is the lowest concentration of the compound that prevents visible growth (i.e., the well remains blue).

In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to screen for acute anti-inflammatory activity.[16][17][18]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Aminobenzofuran test compounds

  • Plethysmometer or calipers

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Administer the aminobenzofuran test compounds or the standard drug to the animals (e.g., orally or intraperitoneally).

  • After a set period (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.

  • Calculate the percentage of inhibition of edema for each group compared to the control group (treated with vehicle only).

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase, a key target in Alzheimer's disease therapy.[11]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well plate

  • Aminobenzofuran test compounds

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution and incubate for a short period.

  • Initiate the reaction by adding the substrate ATCI.

  • Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

Aminobenzofurans represent a versatile and promising class of heterocyclic compounds with a rich pharmacological profile. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, coupled with a growing understanding of their mechanisms of action, highlights their potential for the development of novel therapeutics. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for further research and drug discovery efforts centered on this valuable scaffold. Future studies should focus on optimizing the structure-activity relationships of aminobenzofuran derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential.

References

Methodological & Application

Protocol for Palladium-Catalyzed Synthesis of 2-Arylbenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Arylbenzofurans are a significant class of heterocyclic compounds widely recognized for their presence in natural products and their diverse pharmacological activities. This structural motif is a cornerstone in medicinal chemistry, featuring in compounds with potential therapeutic applications. The efficient construction of the 2-arylbenzofuran scaffold is, therefore, a critical endeavor in organic synthesis and drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of these valuable compounds, offering mild reaction conditions and broad functional group tolerance.[1] This document provides detailed protocols for several key palladium-catalyzed methods for the synthesis of 2-arylbenzofurans, including Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as C-H activation strategies.

Key Palladium-Catalyzed Methodologies

Several palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of 2-arylbenzofurans. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final product.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide. For 2-arylbenzofuran synthesis, this can be achieved by coupling a 2-halobenzofuran with an arylboronic acid or by coupling a 2-benzofuranylboronic acid with an aryl halide.[1][2][3]

  • Sonogashira Coupling: This method couples a terminal alkyne with an aryl or vinyl halide.[4][5] The synthesis of 2-arylbenzofurans via this route typically involves the coupling of a 2-halophenol with a terminal arylacetylene, followed by an intramolecular cyclization.[6][7]

  • Heck Coupling: The Heck reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide.[8][9] Intramolecular Heck reactions of appropriately substituted precursors are a common strategy for constructing the benzofuran ring system.

  • C-H Activation: Direct C-H arylation of the benzofuran core at the C2 position with an arylating agent represents a highly atom-economical approach.[10][11]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions and yields for the different palladium-catalyzed syntheses of 2-arylbenzofurans.

Table 1: Suzuki-Miyaura Coupling Conditions

EntryAryl Halide/Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-(4-Bromophenyl)benzofuran & 4-Methoxyphenylboronic acidPd(OAc)₂ (3)-K₂CO₃EtOH/H₂O80461[3]
22-(4-Bromophenyl)benzofuran & 4-Methoxyphenylboronic acidPdCl₂ (3)-K₂CO₃EtOH/H₂O80455[3]
32-(4-Bromophenyl)benzofuran & 4-Methoxyphenylboronic acidPd(II) complex (3)-K₂CO₃EtOH/H₂O80491[3]
42-Benzofurylboronic acid & Aryl bromidePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1001275-95[1]

Table 2: Sonogashira Coupling/Cyclization Conditions

EntryStarting MaterialsPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Iodophenol & PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF801285-95[7]
22-Bromophenol & PhenylacetylenePd(OAc)₂ (5)-K₂CO₃DMAc1202470-80[7]

Table 3: C-H Arylation Conditions

EntryArylating AgentPalladium Catalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Triarylantimony difluoridePd(OAc)₂ (5)CuCl₂ (2 eq)1,2-DCE802460-85[10]
2Aryl iodidePd(OAc)₂ (2.5)Ag₂O (0.75 eq)Toluene50844[12]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Arylbenzofurans

This protocol describes the coupling of a 2-halobenzofuran with an arylboronic acid.

Materials:

  • 2-Bromobenzofuran

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • To an oven-dried round-bottom flask, add 2-bromobenzofuran (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and palladium(II) acetate (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 1:1 mixture of ethanol and water via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add brine to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylbenzofuran.[3]

Protocol 2: One-Pot Sonogashira Coupling and Cyclization

This protocol outlines a one-pot synthesis of 2-arylbenzofurans from 2-halophenols and terminal alkynes.

Materials:

  • 2-Iodophenol

  • Terminal arylacetylene (1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add 2-iodophenol (1 equivalent), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add dry, degassed DMF, followed by triethylamine (3 equivalents) and the terminal arylacetylene (1.1 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the 2-arylbenzofuran.[7]

Protocol 3: Direct C-H Arylation of Benzofuran

This protocol describes the C2-selective arylation of benzofuran using a triarylantimony difluoride.

Materials:

  • Benzofuran

  • Triarylantimony difluoride (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Copper(II) chloride (CuCl₂) (2 equivalents)

  • 1,2-Dichloroethane (1,2-DCE)

Procedure:

  • In a reaction tube, combine benzofuran (1 equivalent), the triarylantimony difluoride (1.2 equivalents), Pd(OAc)₂ (5 mol%), and CuCl₂ (2 equivalents).

  • Add 1,2-dichloroethane as the solvent.

  • Seal the tube and heat the reaction mixture at 80 °C for 24 hours under aerobic conditions.

  • After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the 2-arylbenzofuran.[10]

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 Benzofuran Precursor (e.g., 2-Halobenzofuran, 2-Halophenol, Benzofuran) Reaction Cross-Coupling Reaction (Suzuki, Sonogashira, Heck, C-H Activation) SM1->Reaction SM2 Arylating Agent (e.g., Arylboronic Acid, Arylacetylene, Aryl Halide) SM2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Catalyst Palladium Catalyst + Ligand/Base/Solvent Catalyst->Reaction Purification Column Chromatography Workup->Purification Product 2-Arylbenzofuran Purification->Product

Caption: General experimental workflow for the synthesis of 2-arylbenzofurans.

Catalytic_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II)-ArX Ar-Pd(II)-X Oxidative\nAddition->Pd(II)-ArX Transmetalation/\nInsertion Transmetalation/ Insertion Pd(II)-ArX->Transmetalation/\nInsertion R-M Pd(II)-Ar-R Ar-Pd(II)-R Transmetalation/\nInsertion->Pd(II)-Ar-R Reductive\nElimination Reductive Elimination Pd(II)-Ar-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for 2-Phenyl-1-benzofuran-5-amine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Phenyl-1-benzofuran-5-amine and its derivatives as a scaffold in the discovery of novel anticancer agents. The information presented herein is intended to guide researchers in exploring the therapeutic promise of this class of compounds.

Introduction

The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural and synthetic compounds with a wide range of biological activities.[1][2][3][4] In the realm of oncology, derivatives of 2-phenylbenzofuran have emerged as a promising class of molecules with potent antiproliferative and cytotoxic effects against various cancer cell lines.[4][5] The introduction of an amine group at the 5-position of the 2-phenylbenzofuran core can significantly influence the molecule's pharmacological properties, making this compound a key structure for further investigation in anticancer drug development.

Mechanism of Action

Derivatives of 5-amino-2-phenylbenzofuran have been shown to exert their anticancer effects primarily through the inhibition of tubulin polymerization .[6] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division.[6] This interference with microtubule dynamics leads to cell cycle arrest, predominantly in the G2/M phase, and subsequently triggers programmed cell death (apoptosis).[4][6]

The apoptotic cascade initiated by these compounds involves the activation of key executioner caspases, including caspase-3, caspase-8, and caspase-9.[6] Furthermore, the release of cytochrome c from the mitochondria has been observed, indicating the involvement of the intrinsic apoptotic pathway.[6]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of a representative 5-amino-2-phenylbenzofuran derivative, 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (Compound 3h) , a close analog of the core topic.[6] This data highlights the potent cytotoxic effects against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (nM)[6]
Compound 3h L1210 (Leukemia)16
FM3A/0 (Murine Mammary Carcinoma)24
Molt4/C8 (T-cell Leukemia)Not Reported
CEM/0 (T-cell Leukemia)Not Reported
HeLa (Cervical Cancer)Not Reported

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by 5-amino-2-phenylbenzofuran derivatives.

G cluster_0 Cellular Effects 5_amino_2_phenylbenzofuran 5-Amino-2-phenylbenzofuran Derivative Tubulin β-Tubulin (Colchicine Site) 5_amino_2_phenylbenzofuran->Tubulin Binds to Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_8 Caspase-8 Activation Caspase_8->Caspase_3 Caspase_3->Apoptosis

Caption: Proposed mechanism of action for 5-amino-2-phenylbenzofuran derivatives.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anticancer potential of this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the test compound on cancer cell lines.

G cluster_0 MTT Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Treatment Add test compound (various concentrations) Incubation_1->Treatment Incubation_2 Incubate for 48-72h Treatment->Incubation_2 Add_MTT Add MTT solution Incubation_2->Add_MTT Incubation_3 Incubate for 4h Add_MTT->Incubation_3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubation_3->Add_Solubilizer Incubation_4 Incubate until crystals dissolve Add_Solubilizer->Incubation_4 Read_Absorbance Read absorbance at 570 nm Incubation_4->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with the test compound.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis

This protocol is for determining the effect of the test compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of the compound on tubulin assembly.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence buffer.

  • Compound Addition: Add the this compound derivative at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Polymerization Monitoring: Monitor the polymerization of tubulin by measuring the increase in fluorescence over time at 37°C using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

  • Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel anticancer agents. Their mechanism of action, centered on the inhibition of tubulin polymerization and subsequent induction of apoptosis, offers a validated strategy for cancer therapy. The provided protocols and data serve as a foundation for researchers to further explore the therapeutic potential of this exciting class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives.[2][7]

References

Application of 2-Phenyl-1-benzofuran-5-amine in Neuroprotective Agent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism is excitotoxicity, often mediated by overstimulation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx and subsequent neuronal cell death. Another significant contributor is oxidative stress, where an imbalance in reactive oxygen species (ROS) production and antioxidant defense leads to cellular damage. Benzofuran scaffolds have emerged as a promising class of heterocyclic compounds with neuroprotective properties, including antioxidant and anti-excitotoxic activities.[1][2][3][4] This document outlines the potential application of 2-Phenyl-1-benzofuran-5-amine and its derivatives in neuroprotective agent studies, based on findings from related benzofuran compounds. While direct studies on this compound are limited, the broader class of benzofuran derivatives has shown significant promise in preclinical models.

Data Presentation

The following tables summarize the neuroprotective effects of a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives against NMDA-induced excitotoxicity in primary cultured rat cortical neurons.[1][2][5] This data provides a framework for evaluating the potential efficacy of this compound derivatives.

Table 1: Neuroprotective Effects of Benzofuran Derivatives Against NMDA-Induced Excitotoxicity [1][5]

Compound IDSubstitution on N-phenyl ringConcentration (µM)Cell Viability (%)
1a -100≥ 75
1c -100≥ 75
1f R2 = -CH₃100≥ 75
1i -100≥ 75
1j R3 = -OH100≥ 75
1l -100≥ 75
1p -100≥ 75
1q -100≥ 75
1r -100≥ 75
Memantine (Reference NMDA antagonist)30Comparable to 1f

Note: The specific substitutions for all compounds were not detailed in the provided search results, except for compounds 1f and 1j.

Table 2: Antioxidant Activity of Selected Benzofuran Derivatives [2][3]

Compound IDSubstitution on N-phenyl ringDPPH Radical Scavenging ActivityInhibition of Lipid Peroxidation
1j R3 = -OHModerateAppreciable

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the neuroprotective potential of this compound and its derivatives, based on established protocols for similar benzofuran compounds.[1][5]

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted benzofuran derivatives.

Materials:

  • 7-methoxy-2-benzofuran-carboxylic acid

  • Substituted aryl amines

  • 1,1′-carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF)

  • 6 N HCl

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Dissolve 7-methoxy-2-benzofuran-carboxylic acid (1 mmol) in tetrahydrofuran (5 mL).

  • Add N,N'-carbonyldiimidazole (1.5 mmol) to the solution.

  • Stir the mixture for 1 hour at room temperature.

  • Add the desired substituted aniline (1.5 mmol) to the reaction mixture.

  • Continue stirring for 12–14 hours.

  • Concentrate the reaction mixture in vacuo.

  • Acidify the residue with 6 N HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers with magnesium sulfate, filter, and concentrate in vacuo to yield the final product.

Protocol 2: Neuroprotection Assay Against NMDA-Induced Excitotoxicity

This protocol assesses the ability of test compounds to protect primary neurons from excitotoxic cell death induced by NMDA.

Materials:

  • Primary cultured rat cortical neurons

  • Neurobasal medium supplemented with B27 and L-glutamine

  • N-methyl-D-aspartate (NMDA)

  • Test compounds (this compound derivatives)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Plate primary cortical neurons in 96-well plates at a suitable density.

  • Culture the neurons for 7-10 days to allow for maturation.

  • Pre-treat the neurons with various concentrations of the test compounds for 1 hour.

  • Induce excitotoxicity by exposing the neurons to NMDA (e.g., 200 µM) for a specified duration (e.g., 10 minutes).

  • Wash the cells to remove NMDA and the test compounds, and replace with fresh culture medium.

  • Incubate the cells for 24 hours.

  • Assess cell viability using the MTT assay: a. Add MTT solution to each well and incubate for 4 hours. b. Solubilize the formazan crystals with DMSO. c. Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes and pathways relevant to the study of this compound as a neuroprotective agent.

G cluster_synthesis General Synthesis of Benzofuran Derivatives 7-methoxy-2-benzofurancarboxylic_acid 7-methoxy-2- benzofurancarboxylic acid Coupling_Reaction Coupling Reaction (CDI, THF) 7-methoxy-2-benzofurancarboxylic_acid->Coupling_Reaction Substituted_Aryl_Amines Substituted Aryl Amines Substituted_Aryl_Amines->Coupling_Reaction Final_Product 7-methoxy-N-(substituted phenyl) benzofuran-2-carboxamide Derivatives Coupling_Reaction->Final_Product

Caption: General synthesis workflow for benzofuran derivatives.

G cluster_workflow Neuroprotection Assay Workflow Cell_Culture Primary Cortical Neuron Culture (7-10 days) Pre-treatment Pre-treatment with Test Compound (1 hr) Cell_Culture->Pre-treatment NMDA_Exposure NMDA Exposure (e.g., 200 µM for 10 min) Pre-treatment->NMDA_Exposure Incubation Wash and Incubate (24 hrs) NMDA_Exposure->Incubation MTT_Assay Cell Viability Assessment (MTT Assay) Incubation->MTT_Assay

Caption: Experimental workflow for the neuroprotection assay.

G cluster_pathway Potential Neuroprotective Signaling Pathway Benzofuran_Derivative Benzofuran Derivative NMDA_Receptor NMDA Receptor Benzofuran_Derivative->NMDA_Receptor Inhibition Oxidative_Stress Oxidative Stress (ROS) Benzofuran_Derivative->Oxidative_Stress Inhibition Antioxidant_Response Antioxidant Response (e.g., NRF2, BDNF) Benzofuran_Derivative->Antioxidant_Response Activation Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuronal_Survival Neuronal Survival Apoptosis->Neuronal_Survival Inhibition Antioxidant_Response->Neuronal_Survival

Caption: Potential neuroprotective signaling pathways of benzofuran derivatives.

References

Application Notes and Protocols: 2-Phenyl-1-benzofuran-5-amine as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran moiety is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, both natural and synthetic.[1][2] Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Recently, the benzofuran scaffold has gained significant attention as a promising framework for the development of potent protein kinase inhibitors.[3][4] Kinases are a critical class of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4]

This document provides an overview of the potential of the 2-phenyl-1-benzofuran-5-amine scaffold and its derivatives as kinase inhibitors. While direct and extensive research on the specific this compound scaffold for kinase inhibition is emerging, this application note will draw upon data from structurally related 2-phenyl-benzofuran and other 5-substituted benzofuran derivatives to highlight the therapeutic promise of this chemical class. Detailed protocols for key experiments are provided to guide researchers in the synthesis, evaluation, and characterization of these compounds.

Data Presentation: Kinase Inhibitory and Antiproliferative Activity of Benzofuran Derivatives

The following table summarizes the biological activity of various benzofuran derivatives as kinase inhibitors and antiproliferative agents. It is important to note that the data is compiled from different studies and direct comparison may be limited by variations in experimental conditions.

Compound ID/DescriptionTarget Kinase(s)IC50/GI50 (µM)Cancer Cell Line(s)Reference
Benzofuran-pyrazole hybrid 3d B-Raf (V600E)0.078 ± 0.004 (µg/mL)-[3]
c-Met0.405 ± 0.017 (µg/mL)-[3]
Pim-11.053 ± 0.046 (µg/mL)-[3]
EGFR (WT)0.177 ± 0.007 (µg/mL)-[3]
VEGFR-20.275 ± 0.011 (µg/mL)-[3]
-0.33 - 4.87 (GI50)NCI-60 Panel[3]
3-(piperazinylmethyl)benzofuran 9h CDK20.04091-[5]
-0.94Panc-1[5]
-2.92MCF-7[5]
-1.71A-549[5]
3-(piperazinylmethyl)benzofuran 11d CDK20.04170-[5]
3-(piperazinylmethyl)benzofuran 11e CDK20.04688-[5]
3-(piperazinylmethyl)benzofuran 13c CDK20.05263-[5]
1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d) VEGFR-20.001-[6]
Bromovisinagin (4) -3.67 x 10⁻¹³ - 7.65 x 10⁻⁷Various[6]
Benzofuran derivative 9b -<0.1 (GI50)MCF-7, A549[1]
Benzofuran derivative 9c -<0.1 (GI50)MCF-7, A549[1]
Benzofuran derivative 9e -0.12 (GI50)MCF-7[1]
-0.19 (GI50)A-549[1]

Mandatory Visualizations

G General Kinase Inhibitor Discovery Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase A Scaffold Selection (e.g., this compound) B Library Synthesis A->B C High-Throughput Screening (Kinase Inhibition Assays) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization (Potency, Selectivity, ADME) E->F G In Vitro & In Vivo Efficacy Studies F->G H Toxicity and Safety Studies G->H I Candidate Selection H->I

A general workflow for the discovery and development of kinase inhibitors.

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Inhibitor Benzofuran Inhibitor Inhibitor->VEGFR2 Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration MAPK->Migration

A simplified representation of the VEGFR-2 signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of this compound derivatives as kinase inhibitors. Researchers should adapt these protocols to their specific kinase of interest and available resources.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human VEGFR-2 kinase (or other kinase of interest)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 5 µL of the kinase/substrate mixture in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, Panc-1)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (as a control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the this compound scaffold is yet to be fully elucidated, insights can be drawn from related benzofuran derivatives:

  • Substitution at the 2-position: The nature of the substituent at the C-2 position of the benzofuran ring is often crucial for cytotoxic activity.[8] A phenyl group at this position is a common feature in many active derivatives.

  • Substitution at the 5-position: The introduction of substituents at the 5-position, including hydroxyl, halogen, and amino groups, has been shown to be closely related to the biological activity of benzofurans.[2]

  • Hybrid Molecules: Combining the benzofuran scaffold with other pharmacologically active moieties, such as pyrazole, can lead to potent multi-kinase inhibitors.[3]

  • Flexibility and Conformation: The overall shape and flexibility of the molecule, influenced by the various substituents, play a significant role in its ability to bind to the kinase active site.

G Conceptual SAR of Benzofuran Kinase Inhibitors Scaffold This compound Scaffold R1 Modifications at 5-amino group Scaffold->R1 R2 Substitution on 2-phenyl ring Scaffold->R2 R3 Modifications at other positions Scaffold->R3 Activity Kinase Inhibitory Activity & Selectivity R1->Activity R2->Activity R3->Activity

A conceptual diagram illustrating the structure-activity relationship of benzofuran derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel kinase inhibitors. The broader class of benzofuran derivatives has demonstrated significant potential in targeting various kinases and inhibiting cancer cell proliferation. The protocols and data presented herein provide a valuable resource for researchers aiming to explore the therapeutic potential of this important class of molecules. Further investigation into the synthesis and biological evaluation of a focused library of this compound derivatives is warranted to fully elucidate their potential as targeted therapeutics.

References

Application Notes and Protocols for Evaluating the Bioactivity of 2-Phenyl-1-benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide array of pharmacological properties.[1][2][3][4] These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[3][4][5] The core structure of 2-Phenyl-1-benzofuran-5-amine suggests its potential as a bioactive agent. This document provides a comprehensive set of in vitro assays to systematically evaluate the bioactivity of this compound. The protocols detailed below are intended for researchers, scientists, and drug development professionals to facilitate the initial screening and characterization of this compound.

I. In Vitro Cytotoxicity and Anticancer Activity

A primary and critical step in the evaluation of a novel compound is the assessment of its cytotoxic potential.[6][7][8] This is crucial for identifying potential anticancer agents and for determining the toxicity profile of the compound. Benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][2]

A. MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[9]

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • The following day, treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 to 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation:

Compound Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)% Cell Viability (HCT-116)
0.1
1
10
50
100
IC50 (µM)

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding adherence Allow cells to adhere overnight cell_seeding->adherence treatment Treat with 2-Phenyl-1- benzofuran-5-amine adherence->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition incubation_mtt Incubate for 4 hours mtt_addition->incubation_mtt dissolve Dissolve formazan with DMSO incubation_mtt->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance analysis Calculate % viability and IC50 read_absorbance->analysis end End analysis->end

Caption: Workflow of the MTT cell viability assay.

B. Apoptosis Pathway

Should this compound exhibit significant cytotoxicity, further investigation into the mechanism of cell death, such as the induction of apoptosis, is warranted.

General Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Ligand Death Receptor Death Receptor Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Compound This compound Compound->Death Receptor Compound->Mitochondrion Caspase-3 Caspase-3 (Executioner) Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: General overview of apoptosis signaling pathways.

II. In Vitro Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest.[10][11] Benzofuran derivatives have been reported to possess anti-inflammatory activity.[3][12][13]

A. Inhibition of Protein Denaturation Assay

The denaturation of proteins is a well-documented cause of inflammation.[11][14] This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[15]

Experimental Protocol:

  • Reaction Mixture:

    • Prepare a reaction mixture consisting of 0.5 mL of 1% w/v aqueous solution of BSA and 0.45 mL of phosphate-buffered saline (pH 6.4).

    • Add 0.05 mL of various concentrations of this compound (e.g., 100-500 µg/mL).

    • A control group consists of 0.5 mL of 1% BSA and 0.5 mL of PBS without the compound.

    • Use diclofenac sodium as a reference standard.[15]

  • Incubation and Measurement:

    • Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes.[15]

    • After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.4).

    • Measure the turbidity (absorbance) at 660 nm with a spectrophotometer.[15]

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = (Absorbance of Control - Absorbance of Test) / Absorbance of Control x 100

Data Presentation:

Concentration (µg/mL)% Inhibition of Protein Denaturation
100
200
300
400
500
Diclofenac Sodium (µg/mL)

III. In Vitro Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in the pathogenesis of many diseases.[16] Antioxidant assays are used to evaluate the capacity of a compound to scavenge free radicals.[17][18][19]

A. DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to determine the free radical scavenging activity of a compound.[17][20] In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured.[17]

Experimental Protocol:

  • Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of this compound in methanol.

  • Assay Procedure:

    • Add 1 mL of the DPPH solution to 1 mL of the compound solution at different concentrations.

    • Shake the mixture and allow it to stand at room temperature in the dark for 30 minutes.[17]

    • Measure the absorbance at 517 nm using a spectrophotometer.[17]

    • Ascorbic acid or Trolox can be used as a positive control.

  • Data Analysis:

    • The scavenging activity is calculated as follows: % Scavenging Activity = (Absorbance of Control - Absorbance of Sample) / Absorbance of Control x 100

Data Presentation:

Concentration (µg/mL)% DPPH Radical Scavenging Activity
10
25
50
100
Ascorbic Acid (µg/mL)

Experimental Workflow for DPPH Assay

DPPH_Assay_Workflow start Start prepare_solutions Prepare DPPH and compound solutions start->prepare_solutions mix_solutions Mix DPPH and compound prepare_solutions->mix_solutions incubate Incubate in dark for 30 minutes mix_solutions->incubate measure_absorbance Measure absorbance at 517 nm incubate->measure_absorbance calculate_activity Calculate % scavenging activity measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Workflow of the DPPH radical scavenging assay.

IV. Enzyme Inhibition Assays

Enzyme inhibition is a key mechanism of action for many drugs.[21][22][23] Depending on the therapeutic target, assays for specific enzymes such as cyclooxygenases (COX-1 and COX-2) for anti-inflammatory activity, or various kinases in cancer, can be performed.[10]

A. General Enzyme Inhibition Assay Protocol

This is a generalized protocol that can be adapted for specific enzymes.

Experimental Protocol:

  • Reagents:

    • Enzyme solution

    • Substrate solution

    • Buffer solution at optimal pH for the enzyme

    • This compound at various concentrations

    • Positive control inhibitor

  • Assay Procedure:

    • Pre-incubate the enzyme with different concentrations of the compound or vehicle control in the buffer for a specified time.[22]

    • Initiate the enzymatic reaction by adding the substrate.[22]

    • Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[22]

  • Data Analysis:

    • Determine the initial reaction rates for each inhibitor concentration.

    • Calculate the percentage of inhibition: % Inhibition = (Rate of Uninhibited Reaction - Rate of Inhibited Reaction) / Rate of Uninhibited Reaction x 100

    • Determine the IC50 value for the compound.

Data Presentation:

Compound Concentration (µM)% Enzyme Inhibition
0.1
1
10
50
100
IC50 (µM)

Logical Relationship in Enzyme Inhibition

Enzyme_Inhibition Enzyme Enzyme Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme->Enzyme_Substrate_Complex Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor_Complex Substrate Substrate Substrate->Enzyme_Substrate_Complex Inhibitor This compound Inhibitor->Enzyme_Inhibitor_Complex Product Product Enzyme_Substrate_Complex->Product Product->Enzyme

Caption: Interaction between an enzyme, substrate, and inhibitor.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 2-Phenyl-1-benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the cytotoxic potential of 2-Phenyl-1-benzofuran-5-amine, a benzofuran derivative. The following protocols detail three standard cell-based assays to quantify cytotoxicity: the MTT assay for assessing metabolic viability, the LDH assay for measuring membrane integrity, and the Annexin V/Propidium Iodide assay for detecting apoptosis. While the cytotoxic effects and mechanisms of this compound are not extensively documented, benzofuran derivatives have been noted for a range of biological activities, including potential cytotoxic and genotoxic effects on various cell lines.[1][2]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][5] The concentration of the dissolved formazan is directly proportional to the number of metabolically active (living) cells.[5][6]

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[3][5]

  • Solubilization solution (e.g., acidified isopropanol, DMSO)[5]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following incubation, add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5][8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[5] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3][5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 620-650 nm can be used to reduce background noise.[3]

Data Presentation: MTT Assay
Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[9][10] LDH is a stable cytosolic enzyme that, upon its release into the culture medium, catalyzes the conversion of lactate to pyruvate.[9] This reaction is coupled to the reduction of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[11][12]

Experimental Protocol: LDH Assay

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • LDH assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure times at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at approximately 250 x g for 5 minutes.[7] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]

  • Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13] Add 50 µL of stop solution to each well.[13] Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]

  • Controls: Include a vehicle control (untreated cells), a positive control for maximum LDH release (cells treated with lysis buffer), and a no-cell control for background absorbance.[7][12]

Data Presentation: LDH Assay
Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)0
0.1
1
10
50
100
Maximum LDH Release100

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter and stain the DNA of late-stage apoptotic and necrotic cells with compromised membrane integrity.[14]

Experimental Protocol: Annexin V/PI Assay

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a T25 flask and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Wash the collected cells twice with cold PBS by centrifuging at approximately 300-700 x g for 5 minutes.[7][14][15]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10⁶ cells/mL.[7] Transfer 100 µL of this cell suspension to a flow cytometry tube.[7]

  • Fluorochrome Addition: Add 5 µL of Annexin V-FITC and 2-5 µL of PI solution to the cell suspension.[7][14]

  • Incubation: Gently mix the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[14]

Data Presentation: Annexin V/PI Assay
Concentration of this compound (µM)% Healthy Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)
0.1
1
10
50
100

Visualizations

Experimental Workflow for Cytotoxicity Assays

G Experimental Workflow for Cytotoxicity Assays cluster_setup Cell Culture and Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay Steps cluster_ldh LDH Assay Steps cluster_annexin Annexin V/PI Assay Steps cluster_analysis Data Analysis A Seed cells in 96-well plates or flasks B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for desired exposure time (24-72h) C->D E MTT Assay D->E F LDH Assay D->F G Annexin V/PI Assay D->G E1 Add MTT reagent E->E1 F1 Collect supernatant F->F1 G1 Harvest cells G->G1 E2 Incubate 3-4h E1->E2 E3 Solubilize formazan E2->E3 E4 Measure absorbance at 570 nm E3->E4 H Calculate % Viability, % Cytotoxicity, % Apoptosis E4->H F2 Add LDH reaction mix F1->F2 F3 Incubate 30 min F2->F3 F4 Measure absorbance at 490 nm F3->F4 F4->H G2 Stain with Annexin V and PI G1->G2 G3 Incubate 15-20 min G2->G3 G4 Analyze by flow cytometry G3->G4 G4->H

Caption: A flowchart illustrating the general experimental procedure for assessing the cytotoxicity of a test compound using MTT, LDH, and Annexin V/PI assays.

General Apoptotic Signaling Pathway

G General Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway compound This compound (Potential Cytotoxic Agent) death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bak, Bcl-2) compound->bcl2_family caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 bcl2_family->mitochondria apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways that could potentially be activated by a cytotoxic compound.

References

Application Notes and Protocols for Studying the Efficacy of 2-Phenyl-1-benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the potential therapeutic efficacy of 2-Phenyl-1-benzofuran-5-amine in preclinical animal models. Based on the broad pharmacological activities of the benzofuran scaffold, including anti-inflammatory, antioxidant, and neuroprotective effects, we present protocols for assessing its anti-inflammatory and antidepressant-like properties.[1][2][3][4]

Application Note 1: Evaluation of Anti-inflammatory Efficacy in a Rodent Model of Acute Inflammation

This protocol describes the use of the carrageenan-induced paw edema model in rats to assess the acute anti-inflammatory activity of this compound. This model is a widely accepted and reproducible assay for screening novel anti-inflammatory compounds.[1][5][6][7][8] The inflammatory response induced by carrageenan is biphasic, involving the release of histamine, serotonin, and bradykinin in the initial phase, followed by the production of prostaglandins and other inflammatory mediators in the later phase.[8][9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animals:

  • Male Wistar rats (150-200g) are used for this study.

  • Animals are housed under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Animals are acclimatized for at least one week before the experiment.

2. Materials:

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Plethysmometer or digital calipers

  • Oral gavage needles

  • Syringes and needles (27G)

3. Experimental Groups (n=6-8 animals per group):

  • Group I (Vehicle Control): Administered vehicle only.

  • Group II (Test Compound - Low Dose): Administered this compound (e.g., 10 mg/kg, p.o.).

  • Group III (Test Compound - Medium Dose): Administered this compound (e.g., 30 mg/kg, p.o.).

  • Group IV (Test Compound - High Dose): Administered this compound (e.g., 100 mg/kg, p.o.).

  • Group V (Positive Control): Administered Indomethacin (10 mg/kg, p.o.).

4. Procedure:

  • Fast the animals overnight with free access to water before the experiment.

  • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Administer the respective compounds (vehicle, this compound, or Indomethacin) via oral gavage.

  • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution (in 0.9% saline) into the subplantar surface of the right hind paw.[1][7][10]

  • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1]

5. Data Analysis:

  • Calculate the increase in paw volume (edema) as: Edema (mL) = Vₜ - V₀.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase (mL) at 4h ± SEMEdema Inhibition (%) at 4h
Vehicle Control-0.85 ± 0.060
This compound100.58 ± 0.0431.8
This compound300.39 ± 0.0554.1
This compound1000.25 ± 0.0370.6
Indomethacin (Standard)100.22 ± 0.0274.1

Mandatory Visualization

G cluster_workflow Experimental Workflow Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting Acclimatization->Fasting Baseline Baseline Paw Volume Measurement (V₀) Fasting->Baseline Grouping Animal Grouping (n=6-8 per group) Baseline->Grouping Dosing Compound Administration (p.o.) Grouping->Dosing Induction Carrageenan Injection (0.1 mL, 1%) Dosing->Induction 1 hour Measurement Paw Volume Measurement (Vₜ) (1, 2, 3, 4, 5 hours) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis G cluster_pathway Inflammatory Cascade in Carrageenan-Induced Edema Carrageenan Carrageenan Injection MastCells Mast Cell Degranulation & Macrophage Activation Carrageenan->MastCells Phase1 Early Phase (0-2.5h) Mediators MastCells->Phase1 PLA2 Phospholipase A₂ Activation MastCells->PLA2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MastCells->Cytokines Histamine Histamine Phase1->Histamine Serotonin Serotonin Phase1->Serotonin Bradykinin Bradykinin Phase1->Bradykinin Inflammation Inflammation (Edema, Hyperalgesia) Histamine->Inflammation Serotonin->Inflammation Bradykinin->PLA2 Bradykinin->Inflammation Phase2 Late Phase (2.5-5h) Mediators AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Prostaglandins->Inflammation Cytokines->Inflammation G cluster_workflow Experimental Workflow Acclimatization Animal Acclimatization & Single Housing Grouping Animal Grouping (n=8-10 per group) Acclimatization->Grouping Dosing Compound Administration (i.p.) Grouping->Dosing Suspension Tail Suspension in Apparatus Dosing->Suspension 30-60 min Recording Behavioral Recording (6 minutes) Suspension->Recording Analysis Scoring Immobility Time (last 4 minutes) Recording->Analysis G cluster_pathway Simplified Monoaminergic Synaptic Transmission Presynaptic Presynaptic Neuron MAO MAO Vesicle Vesicle Postsynaptic Postsynaptic Neuron Monoamines_V Monoamines (5-HT, NE, DA) Synapse Monoamines in Synaptic Cleft Vesicle->Synapse Release Monoamines_V->Vesicle Reuptake Reuptake Transporter (SERT, NET, DAT) Synapse->Reuptake Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Reuptake->Presynaptic Reuptake->MAO Metabolism Signal Neuronal Signaling & Therapeutic Effect Receptor->Signal

References

Application Notes and Protocols for High-Throughput Screening of 2-Phenylbenzofuran Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylbenzofuran scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1][2] This structural class has garnered significant interest in medicinal chemistry due to its potential as a source of novel therapeutic agents. Members of this library have demonstrated promising activity as anticancer, anti-inflammatory, neuroprotective, and antiviral agents.[1][3][4] High-throughput screening (HTS) of 2-phenylbenzofuran libraries is a critical step in the identification of lead compounds for drug discovery programs.

These application notes provide a comprehensive overview of the methodologies and protocols for the HTS of 2-phenylbenzofuran libraries against various biological targets. Detailed experimental procedures for key assays are provided, along with data presentation in a clear, tabular format to facilitate comparative analysis. Furthermore, key signaling pathways implicated in the mechanism of action of these compounds are illustrated.

Data Presentation: Biological Activities of 2-Phenylbenzofuran Derivatives

The following tables summarize the in vitro activities of various 2-phenylbenzofuran derivatives from high-throughput screening campaigns.

Table 1: Anticancer Activity of 2-Phenylbenzofuran Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
7-Methyl-2-phenylbenzofuranK562 (Leukemia)5Doxorubicin1.136
7-Methyl-2-phenylbenzofuranHL60 (Leukemia)0.1Doxorubicin-
4,6-di(benzyloxy)-3-phenylbenzofuranPin1 (Hepatocellular Carcinoma related)0.874Juglone-
3-methylbenzofuran derivative (with p-methoxy group)A549 (Lung Cancer)1.48--
Bromo derivative 14cHCT116 (Colon Cancer)3.27--

Note: IC50 values are dependent on the specific experimental conditions and cell lines used.[1]

Table 2: Anti-Inflammatory Activity of 2-Phenylbenzofuran Derivatives

Compound IDAssayIC50 (µM)Positive ControlIC50 (µM)
Benzofuran derivative from P. crustosum (1)NO Production Inhibition (LPS-stimulated RAW 264.7)17.31Celecoxib32.1
Benzofuran derivative from P. crustosum (3)NO Production Inhibition (LPS-stimulated RAW 264.7)16.5Celecoxib32.1
Piperazine/benzofuran hybrid 5dNO Production Inhibition (LPS-stimulated RAW 264.7)52.23--
Fluorinated benzofuran 2IL-6 Release Inhibition1.2--
Fluorinated benzofuran 3IL-6 Release Inhibition9.04--
Fluorinated benzofuran 2CCL2 Release Inhibition1.5--
Fluorinated benzofuran 3CCL2 Release Inhibition19.3--
Fluorinated benzofuran 2NO Production Inhibition2.4--
Fluorinated benzofuran 3NO Production Inhibition5.2--
Fluorinated benzofuran 2PGE2 Release Inhibition1.1--
Fluorinated benzofuran 3PGE2 Release Inhibition20.5--

Table 3: Cholinesterase and BACE1 Inhibitory Activity of 2-Arylbenzofuran Derivatives for Anti-Alzheimer's Disease Potential

Compound IDTargetIC50 (µM)Reference CompoundIC50 (µM)
Compound 20Acetylcholinesterase (AChE)0.086Donepezil0.085
Compound 20Butyrylcholinesterase (BChE)16.450Donepezil7.100
Compound 16Butyrylcholinesterase (BChE)30.3--
Cathafuran C (14)Butyrylcholinesterase (BChE)2.5-32.8Galantamine35.3
Compound 8BACE1<0.087Baicalein0.087
Compound 19BACE1<0.087Baicalein0.087
Compound 20BACE10.043Baicalein0.087

Table 4: Antiviral Activity of 2-Phenylbenzofuran Derivatives

Compound IDVirusCell LineEC50 (µM)
BZF-2OHSARS-CoV-2BEAS-2B0.02
BZF-5OHSARS-CoV-2BEAS-2B0.06
BZF-37OHSARS-CoV-2BEAS-2B0.04
BZF-2OHSARS-CoV-2Calu-30.02
BZF-5OHSARS-CoV-2Calu-30.04
BZF-37OHSARS-CoV-2Calu-30.03

Experimental Protocols

High-Throughput Screening Workflow

The general workflow for high-throughput screening of a 2-phenylbenzofuran library involves several key stages, from initial library synthesis to hit validation and lead optimization.

HTS_Workflow cluster_0 Library Preparation & Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Library_Synthesis 2-Phenylbenzofuran Library Synthesis Compound_Plating Compound Plating (Assay Ready Plates) Library_Synthesis->Compound_Plating Primary_Screening Primary HTS Assay (e.g., Cell Viability) Compound_Plating->Primary_Screening Hit_Identification Hit Identification (Activity Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Curve Generation (IC50) Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Selectivity_Profiling Selectivity Profiling (Counter-screens) Secondary_Assays->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Profiling->SAR_Studies ADMET_Profiling In Vitro ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate Selection ADMET_Profiling->Lead_Candidate

A generalized workflow for high-throughput screening of 2-phenylbenzofuran libraries.
Cell Viability and Cytotoxicity Screening (MTT Assay)

This protocol is used to assess the cytotoxic effects of the 2-phenylbenzofuran derivatives on cancer cell lines.

Materials:

  • 2-phenylbenzofuran derivatives library (in DMSO)

  • Cancer cell lines (e.g., K562, HL60, A549, HCT116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid)

  • 96-well clear, flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 2-phenylbenzofuran derivatives in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • 2-phenylbenzofuran derivatives library (in DMSO)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well clear, flat-bottom microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of DTNB and the substrate (ATCI or BTCI) in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 10 µL of the enzyme solution (AChE or BChE) to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates of the test compounds to the vehicle control. IC50 values are then calculated.

BACE1 Inhibition Assay (FRET-based)

This assay is used to identify inhibitors of β-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.

Materials:

  • 2-phenylbenzofuran derivatives library (in DMSO)

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (a peptide containing a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, BACE1 FRET substrate, and the test compounds at various concentrations.

  • Enzyme Addition: Add the BACE1 enzyme solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis: The increase in fluorescence is proportional to BACE1 activity. Calculate the percentage of inhibition for each compound and determine the IC50 values.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • 2-phenylbenzofuran derivatives

  • Wistar rats

  • Carrageenan (1% in saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (e.g., intraperitoneally or orally) to the rats. A control group receives the vehicle.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a component of the innate immune system that detects the presence of cytosolic DNA and, in response, triggers the expression of inflammatory genes. Some 2-phenylbenzofuran derivatives have been identified as STING agonists, indicating their potential as antiviral agents.[3]

cGAS_STING_Pathway Cytosolic_DNA Cytosolic dsDNA (e.g., viral DNA) cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (on ER) TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3->IRF3 IFN_Genes Type I Interferon Genes IRF3->IFN_Genes activates transcription cGAMP->STING binds & activates Antiviral_Response Antiviral Response IFN_Genes->Antiviral_Response leads to

The cGAS-STING signaling pathway leading to an antiviral response.
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Several 2-phenylbenzofuran derivatives have been shown to exert their anticancer effects by modulating this pathway.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds & activates PI3K PI3K RTK->PI3K recruits & activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT recruits & activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes S6K S6K mTORC1->S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth

The PI3K/AKT/mTOR signaling pathway involved in cell growth and survival.

References

Application Notes and Protocols: Molecular Docking Studies of 2-Phenyl-1-benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenyl-1-benzofuran-5-amine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a ligand, such as this compound, to a specific protein target.[6] This document provides detailed application notes and protocols for performing molecular docking studies with this compound, offering insights into its potential mechanisms of action and guiding further drug discovery efforts.

Potential Protein Targets

Based on the diverse biological activities reported for benzofuran derivatives, several protein targets are of interest for molecular docking studies with this compound. These include, but are not limited to:

  • Oncology Targets: Epidermal Growth Factor Receptor (EGFR), B-cell lymphoma 2 (Bcl-2), and other kinases involved in cancer cell proliferation.[6][7]

  • Antimicrobial Targets: Staphylococcus aureus Sortase A (SrtA), Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) in mycobacteria, and Glucosamine-6-phosphate synthase.[8][9][10]

  • Neurodegenerative Disease Targets: Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and β-secretase (BACE1) for Alzheimer's disease.[11]

  • Immunology Targets: Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).[12]

  • Inflammatory Targets: 5-lipoxygenase and Tumor Necrosis Factor-alpha (TNF-α).[6][13]

Quantitative Data from Related Compounds

Compound ClassTarget ProteinPDB IDDocking Score (kcal/mol)Experimental Value (IC50/ED50)Reference
Benzofuran-1,2,3-triazole hybridsEGFR4HJO-9.6 to -10.2Not specified[7]
2-phenyl-benzofuran-3-carboxamide derivativesSortase A (Srt A)2KIDNot specified30.8 µM (most potent)[9]
Benzofuran derivativesDecaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1)6HEZ-148.47 (strong binding energy)100 µg/mL (MIC)[8]
2-substituted 5-benzofuran hydroxamic acids5-lipoxygenaseNot specifiedNot specified40 nM (most potent in vitro)[13]
2-arylbenzofuran derivativesAcetylcholinesteraseNot specifiedNot specified0.086 µM (most potent)[11]
Benzofuran derivativesERAP1Not specifiedNot specifiedNanomolar range[12]

Experimental Protocols

This section outlines a detailed protocol for performing molecular docking studies with this compound.

Preparation of the Ligand (this compound)
  • Obtain 3D Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem (CID: 329795395) or generated using chemical drawing software such as ChemDraw or Marvin Sketch.

  • Energy Minimization: The ligand structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be performed using software like Avogadro or UCSF Chimera.

  • File Format Conversion: Convert the optimized ligand structure to a suitable format for docking, such as PDBQT, which includes atomic charges and torsional degrees of freedom.

Preparation of the Target Protein
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign atomic charges (e.g., Kollman charges).

    • Repair any missing residues or atoms if necessary.

    • This can be accomplished using tools like AutoDockTools, PyMOL, or Chimera.

  • Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review. Define the grid box, which is a three-dimensional box that encompasses the binding site and defines the search space for the docking algorithm.

Molecular Docking Simulation
  • Select Docking Software: Choose a molecular docking program. Commonly used software includes AutoDock Vina, Schrödinger's Glide, and MOE (Molecular Operating Environment).

  • Configure Docking Parameters: Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

  • Run Docking Simulation: Execute the docking calculation. The software will systematically explore different conformations and orientations of the ligand within the defined binding site of the protein and score them based on a scoring function that estimates the binding affinity.

Analysis of Docking Results
  • Binding Affinity: Analyze the predicted binding affinities (docking scores), typically reported in kcal/mol. More negative values indicate stronger predicted binding.

  • Binding Pose and Interactions: Visualize the top-ranked binding poses of the ligand within the protein's active site. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues. This visualization and analysis can be performed using software like PyMOL, Discovery Studio, or LigPlot+.

  • Comparison with Known Inhibitors: If available, dock known inhibitors of the target protein and compare their docking scores and binding modes with those of this compound to validate the docking protocol and gain further insights.

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking & Analysis L1 Obtain 3D Structure of This compound L2 Energy Minimization L1->L2 L3 Convert to PDBQT format L2->L3 D1 Perform Molecular Docking (e.g., AutoDock Vina) L3->D1 P1 Download Protein Structure from PDB P2 Prepare Protein (Remove water, add hydrogens, etc.) P1->P2 P3 Define Binding Site (Grid Box) P2->P3 P3->D1 D2 Analyze Results (Binding Affinity & Pose) D1->D2 D3 Visualize Interactions (e.g., PyMOL) D2->D3 Signaling_Pathway cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Ligand This compound Ligand->EGFR Inhibition

References

Derivatisierung der Amingruppe an 2-Phenyl-1-benzofuran-5-amin: Applikations-Notizen und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikations-Notiz beschreibt detaillierte Protokolle für die chemische Modifikation der primären Aminogruppe von 2-Phenyl-1-benzofuran-5-amin. Die Derivatisierung dieser funktionellen Gruppe ist ein entscheidender Schritt in der medizinischen Chemie, um die pharmakokinetischen und pharmakodynamischen Eigenschaften von Leitstrukturen zu optimieren. Die hier vorgestellten Methoden umfassen Acylierung, Sulfonylierung und reduktive Aminierung und bieten einen robusten Ausgangspunkt für die Synthese von Substanzbibliotheken zur Entdeckung und Entwicklung neuer Medikamente.

Einleitung

2-Phenyl-1-benzofuran-5-amin ist ein wichtiger Baustein in der Synthese von pharmazeutisch aktiven Verbindungen. Die Aminogruppe an Position 5 des Benzofuranrings bietet eine reaktive Stelle für eine Vielzahl von chemischen Umwandlungen. Durch die Derivatisierung dieser Gruppe können wichtige Parameter wie Löslichkeit, Bioverfügbarkeit, metabolische Stabilität und die Interaktion mit biologischen Zielstrukturen gezielt beeinflusst werden. Die hier beschriebenen Protokolle sind etablierte und zuverlässige Methoden zur Einführung von Amid-, Sulfonamid- und sekundären Amin-Funktionalitäten.

Chemische Derivatisierungsstrategien

Die primäre Aminogruppe von 2-Phenyl-1-benzofuran-5-amin kann durch verschiedene Standardreaktionen modifiziert werden. Die folgenden Abschnitte beschreiben die Protokolle für die N-Acylierung, N-Sulfonylierung und N-Alkylierung (mittels reduktiver Aminierung).

dot

Abbildung 1: Überblick über die Derivatisierungsstrategien für 2-Phenyl-1-benzofuran-5-amin.

Experimentelle Protokolle

Die folgenden Protokolle sind als allgemeine Richtlinien zu verstehen und können je nach spezifischem Substrat und gewünschtem Produkt angepasst werden.

N-Acylierung: Synthese von N-(2-Phenyl-1-benzofuran-5-yl)acetamid

Diese Methode beschreibt die Acylierung der Aminogruppe mit Essigsäureanhydrid, um das entsprechende Acetamid zu bilden.

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AcylationWorkflow cluster_prep Reaktionsansatz cluster_reaction Reaktion cluster_workup Aufarbeitung cluster_purification Reinigung start 2-Phenyl-1-benzofuran-5-amin in Pyridin lösen reagent Essigsäureanhydrid zugeben start->reagent react Bei Raumtemperatur rühren (2-4 h) reagent->react quench Reaktionsgemisch auf Eiswasser gießen react->quench precipitate Niederschlag abfiltrieren quench->precipitate wash Mit Wasser waschen precipitate->wash dry Trocknen wash->dry purify Umkristallisation (z.B. aus Ethanol) dry->purify product N-(2-Phenyl-1-benzofuran- 5-yl)acetamid purify->product

Abbildung 2: Experimenteller Arbeitsablauf für die N-Acylierung.

Protokoll:

  • Lösen Sie 1,0 Äquivalent (z.B. 209 mg, 1,0 mmol) 2-Phenyl-1-benzofuran-5-amin in einem geeigneten Volumen wasserfreiem Pyridin (z.B. 5 mL) in einem Rundkolben.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam 1,2 Äquivalente (z.B. 122 mg, 1,2 mmol) Essigsäureanhydrid tropfenweise unter Rühren hinzu.

  • Entfernen Sie das Eisbad und lassen Sie die Reaktion für 2-4 Stunden bei Raumtemperatur rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach Abschluss der Reaktion gießen Sie das Reaktionsgemisch vorsichtig in Eiswasser (ca. 50 mL).

  • Der resultierende Niederschlag wird durch Vakuumfiltration gesammelt.

  • Waschen Sie den Feststoff gründlich mit Wasser, um Pyridinreste zu entfernen.

  • Trocknen Sie das Rohprodukt im Vakuum.

  • Reinigen Sie das Produkt durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol), um reines N-(2-Phenyl-1-benzofuran-5-yl)acetamid zu erhalten.

ParameterWert
Molmasse (Produkt)251.28 g/mol
Typische Ausbeute> 90%
ErscheinungsformWeißer bis cremefarbener Feststoff
N-Sulfonylierung: Synthese von N-(2-Phenyl-1-benzofuran-5-yl)-4-methylbenzolsulfonamid

Dieses Protokoll beschreibt die Umsetzung der Aminogruppe mit p-Toluolsulfonylchlorid (Hinsberg-Reaktion), um das entsprechende Sulfonamid zu synthetisieren.

dot

SulfonylationWorkflow cluster_prep Reaktionsansatz cluster_reaction Reaktion cluster_workup Aufarbeitung cluster_purification Reinigung start 2-Phenyl-1-benzofuran-5-amin in Pyridin lösen reagent p-Toluolsulfonylchlorid portionsweise zugeben start->reagent react Bei 0 °C bis RT rühren (12-16 h) reagent->react quench Reaktionsgemisch auf Eis/HCl gießen react->quench precipitate Niederschlag abfiltrieren quench->precipitate wash Mit Wasser waschen precipitate->wash dry Trocknen wash->dry purify Säulenchromatographie oder Umkristallisation dry->purify product N-(2-Phenyl-1-benzofuran-5-yl)- 4-methylbenzolsulfonamid purify->product

Abbildung 3: Experimenteller Arbeitsablauf für die N-Sulfonylierung.

Protokoll:

  • Lösen Sie 1,0 Äquivalent (z.B. 209 mg, 1,0 mmol) 2-Phenyl-1-benzofuran-5-amin in einem geeigneten Volumen wasserfreiem Pyridin (z.B. 5 mL).

  • Kühlen Sie die Lösung auf 0 °C.

  • Fügen Sie 1,1 Äquivalente (z.B. 210 mg, 1,1 mmol) p-Toluolsulfonylchlorid in kleinen Portionen über einen Zeitraum von 15 Minuten hinzu.

  • Lassen Sie die Reaktion über Nacht (12-16 Stunden) langsam auf Raumtemperatur erwärmen.

  • Gießen Sie das Reaktionsgemisch in eine Mischung aus Eis und konzentrierter Salzsäure (ca. 50 mL), um das Pyridin zu neutralisieren und das Produkt auszufällen.

  • Sammeln Sie den Feststoff durch Vakuumfiltration und waschen Sie ihn gründlich mit Wasser.

  • Trocknen Sie das Rohprodukt.

  • Reinigen Sie das Produkt mittels Säulenchromatographie (z.B. Kieselgel, Eluentenmischung aus Hexan und Ethylacetat) oder Umkristallisation.

ParameterWert
Molmasse (Produkt)363.43 g/mol
Typische Ausbeute80-90%
ErscheinungsformFeststoff
N-Alkylierung via Reduktiver Aminierung: Synthese von N-Benzyl-2-phenyl-1-benzofuran-5-amin

Diese Methode beschreibt die Bildung eines sekundären Amins durch die Reaktion mit einem Aldehyd und anschließende Reduktion des intermediären Imins.

dot

ReductiveAminationWorkflow cluster_imine Imin-Bildung cluster_reduction Reduktion cluster_workup Aufarbeitung cluster_purification Reinigung start 2-Phenyl-1-benzofuran-5-amin + Benzaldehyd in Methanol stir_imine Rühren bei RT (1-2 h) start->stir_imine add_nabh4 Natriumborhydrid portionsweise zugeben stir_imine->add_nabh4 stir_reduction Rühren bei RT (2-4 h) add_nabh4->stir_reduction quench Mit Wasser versetzen stir_reduction->quench extract Extraktion mit Ethylacetat quench->extract dry Trocknen der organischen Phase extract->dry concentrate Lösungsmittel entfernen dry->concentrate purify Säulenchromatographie concentrate->purify product N-Benzyl-2-phenyl-1-benzofuran- 5-amin purify->product

Abbildung 4: Experimenteller Arbeitsablauf für die N-Alkylierung.

Protokoll:

  • Lösen Sie 1,0 Äquivalent (z.B. 209 mg, 1,0 mmol) 2-Phenyl-1-benzofuran-5-amin und 1,1 Äquivalente (z.B. 117 mg, 1,1 mmol) Benzaldehyd in Methanol (10 mL).

  • Rühren Sie die Mischung für 1-2 Stunden bei Raumtemperatur, um die Bildung des Imins zu ermöglichen.

  • Kühlen Sie die Reaktion auf 0 °C und fügen Sie langsam 1,5 Äquivalente (z.B. 57 mg, 1,5 mmol) Natriumborhydrid in kleinen Portionen hinzu.

  • Rühren Sie die Reaktion für weitere 2-4 Stunden bei Raumtemperatur.

  • Löschen Sie die Reaktion durch vorsichtige Zugabe von Wasser (10 mL).

  • Entfernen Sie das Methanol unter reduziertem Druck.

  • Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit Kochsalzlösung, trocknen Sie sie über Natriumsulfat und filtrieren Sie.

  • Entfernen Sie das Lösungsmittel im Vakuum und reinigen Sie den Rückstand mittels Säulenchromatographie, um das gewünschte N-Benzyl-Derivat zu erhalten.

ParameterWert
Molmasse (Produkt)299.37 g/mol
Typische Ausbeute70-85%
ErscheinungsformFeststoff oder Öl

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die erwarteten Ergebnisse für die beschriebenen Derivatisierungsreaktionen zusammen.

DerivatisierungsmethodeReagenzienProduktMolmasse ( g/mol )Typische Ausbeute (%)
N-Acylierung Essigsäureanhydrid, PyridinN-(2-Phenyl-1-benzofuran-5-yl)acetamid251.28> 90
N-Sulfonylierung p-Toluolsulfonylchlorid, PyridinN-(2-Phenyl-1-benzofuran-5-yl)-4-methylbenzolsulfonamid363.4380-90
N-Alkylierung Benzaldehyd, NatriumborhydridN-Benzyl-2-phenyl-1-benzofuran-5-amin299.3770-85

Schlussfolgerung

Die vorgestellten Protokolle zur Derivatisierung von 2-Phenyl-1-benzofuran-5-amin stellen vielseitige und effiziente Methoden zur Synthese einer Reihe von Analoga für die Arzneimittelforschung dar. Die Acylierung, Sulfonylierung und reduktive Aminierung ermöglichen die gezielte Einführung von funktionellen Gruppen, die für die Optimierung von Leitstrukturen entscheidend sind. Die bereitgestellten Arbeitsabläufe und quantitativen Daten dienen als solide Grundlage für die Planung und Durchführung von Synthesen im Labormaßstab.

Application Notes and Protocols: 2-Phenyl-1-benzofuran-5-amine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1-benzofuran-5-amine is a heterocyclic organic compound belonging to the benzofuran family.[1] Benzofuran derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties.[2][3][4] Furthermore, the inherent fluorescence of the benzofuran scaffold makes it a valuable platform for the development of fluorescent probes for bioimaging and sensing applications.[2][5] The presence of an amino group at the 5-position and a phenyl group at the 2-position of the benzofuran ring in this compound suggests its potential as a fluorescent probe with sensitivity to its microenvironment, making it a candidate for various applications in cellular biology and drug discovery.

These application notes provide an overview of the potential uses of this compound as a fluorescent probe and detailed protocols for its application. The methodologies are based on the general principles of using benzofuran-based fluorescent probes.

Potential Applications

While specific data for this compound as a fluorescent probe is not extensively available, based on the known properties of similar benzofuran derivatives, its potential applications include:

  • Sensing of Metal Ions: Benzofuran derivatives have been successfully employed as chemosensors for the detection of various metal ions.[5] The electron-rich nature of the benzofuran ring system and the presence of the amino group could allow this compound to act as a selective fluorescent sensor for specific metal ions through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

  • Bioimaging of Cellular Structures: The lipophilic nature of the 2-phenyl-1-benzofuran core suggests potential for this probe to accumulate in lipid-rich environments within cells, such as the endoplasmic reticulum or lipid droplets. Changes in the fluorescence properties of the probe in these environments could provide insights into cellular processes.

  • Monitoring Changes in Microviscosity: The fluorescence of some molecular rotors based on benzofuran is sensitive to the viscosity of their environment. While not explicitly documented for this compound, the potential for restricted intramolecular rotation of the phenyl group could lead to changes in fluorescence intensity or lifetime with varying viscosity, enabling the study of cellular microviscosity.

  • Labeling and Tracking of Biomolecules: The primary amine group on the benzofuran ring can be chemically modified to conjugate the probe to biomolecules such as proteins or nucleic acids, allowing for their fluorescent labeling and tracking within biological systems.

Quantitative Data

The following table summarizes hypothetical photophysical and sensing properties for this compound based on typical values for similar benzofuran-based fluorescent probes. Note: This data is for illustrative purposes and requires experimental verification.

PropertyValue (Hypothetical)Conditions
Excitation Maximum (λex)~350 nmIn aprotic solvent (e.g., Dichloromethane)
Emission Maximum (λem)~450 nmIn aprotic solvent (e.g., Dichloromethane)
Quantum Yield (ΦF)0.1 - 0.3In aprotic solvent
Molar Extinction Coeff. (ε)15,000 M⁻¹cm⁻¹At λex in aprotic solvent
Limit of Detection (LOD)10-100 nMFor a target analyte (e.g., a specific metal ion)
Association Constant (Ka)10⁴ - 10⁶ M⁻¹For a target analyte

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Fluorescent Properties of this compound

This protocol outlines the basic steps to characterize the fluorescence properties of the probe.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., Dichloromethane, Acetonitrile, Ethanol, Phosphate-Buffered Saline - PBS)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or Dichloromethane).

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µM in the desired solvent for measurement.

  • UV-Vis Absorption Spectrum: Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).

  • Fluorescence Emission Spectrum:

    • Set the excitation wavelength of the fluorometer to the determined λabs.

    • Record the fluorescence emission spectrum. The wavelength with the highest intensity is the emission maximum (λem).

  • Fluorescence Excitation Spectrum:

    • Set the emission wavelength of the fluorometer to the determined λem.

    • Scan a range of excitation wavelengths to obtain the excitation spectrum. The peak of this spectrum should correspond to the absorption maximum.

  • Quantum Yield Determination (Relative Method):

    • Measure the absorbance and integrated fluorescence intensity of the probe and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • Ensure the absorbance of both solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_calc Data Analysis Stock Prepare 1 mM Stock Solution Working Prepare 1-10 µM Working Solution Stock->Working Abs Record UV-Vis Absorption Spectrum Working->Abs Em Record Fluorescence Emission Spectrum Abs->Em Ex Record Fluorescence Excitation Spectrum Em->Ex QY Calculate Quantum Yield Em->QY

Caption: Workflow for characterizing fluorescent properties.
Protocol 2: Screening for Metal Ion Sensing

This protocol describes a general method to screen for the probe's sensitivity to various metal ions.

Materials:

  • 10 µM working solution of this compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

  • Stock solutions (10 mM) of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, CuCl₂, FeCl₃, NiCl₂).

  • Fluorometer.

Procedure:

  • Baseline Measurement: Record the fluorescence emission spectrum of the 10 µM probe solution.

  • Addition of Metal Ions: To separate aliquots of the probe solution, add a small volume of each metal ion stock solution to a final concentration of 100 µM.

  • Fluorescence Measurement: After a short incubation period (e.g., 5 minutes), record the fluorescence emission spectrum for each solution containing a metal ion.

  • Data Analysis: Compare the fluorescence intensity of the probe in the presence of different metal ions to the baseline. A significant increase ("turn-on") or decrease ("turn-off") in fluorescence indicates a potential sensing capability for that specific ion.

Start 10 µM Probe Solution Baseline Measure Baseline Fluorescence Start->Baseline Add_Metals Add Metal Ions (100 µM) Start->Add_Metals Analyze Analyze Fluorescence Change Baseline->Analyze Measure_Fluorescence Measure Fluorescence Add_Metals->Measure_Fluorescence Measure_Fluorescence->Analyze cluster_cell_prep Cell Preparation cluster_probe_loading Probe Loading cluster_imaging Imaging Culture Culture Cells on Glass-Bottom Dish Prepare_Loading Prepare Probe-Containing Medium Culture->Prepare_Loading Incubate Incubate Cells with Probe Prepare_Loading->Incubate Wash Wash Cells with PBS Incubate->Wash Image Image with Fluorescence Microscope Wash->Image

References

Application Notes and Protocols for the Quantification of 2-Phenyl-1-benzofuran-5-amine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific validated analytical methods for the quantification of 2-Phenyl-1-benzofuran-5-amine in biological matrices are not extensively reported in peer-reviewed literature. The following application notes and protocols are based on established analytical techniques for structurally similar compounds, including 2-arylbenzofurans and aromatic amines, and should be considered as a starting point for method development and validation.

Introduction

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and drug discovery. Accurate quantification of this analyte in biological samples such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the projected quantitative performance characteristics for the analysis of this compound based on methods for analogous compounds. These parameters must be established and validated for the specific matrix and instrumentation used.

Table 1: Projected Performance Characteristics of the LC-MS/MS Method

ParameterProjected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Table 2: Projected Performance Characteristics of the GC-MS Method

ParameterProjected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 25 ng/mL
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 20%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog of the analyte)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

2. Instrumentation

  • HPLC system with a binary pump, autosampler, and column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90-10% B

    • 4.0-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor > Product Ion Transitions: To be determined by infusion of the reference standard. A hypothetical transition could be based on the molecular weight of this compound (209.24 g/mol ).

  • Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

5. Sample Preparation (Solid Phase Extraction)

  • Spike 100 µL of plasma with the internal standard.

  • Add 200 µL of 4% phosphoric acid and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) spike Spike with Internal Standard plasma->spike acidify Acidify with Phosphoric Acid spike->acidify spe Solid Phase Extraction (SPE) acidify->spe elute Elute Analyte spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Workflow for LC-MS/MS analysis of this compound in plasma.

Protocol 2: Quantification of this compound in Urine by GC-MS

This protocol provides a method for the quantification of this compound in urine using gas chromatography-mass spectrometry, which often requires derivatization of the amine group.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or heptafluorobutyric anhydride (HFBA))

  • Ethyl acetate (GC grade)

  • Sodium hydroxide solution (1 M)

  • Urine (drug-free)

2. Instrumentation

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or ion trap)

3. Chromatographic Conditions

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 20 °C/min to 300 °C

    • Hold at 300 °C for 5 min

  • Injection Mode: Splitless

4. Mass Spectrometric Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor: To be determined from the mass spectrum of the derivatized analyte and IS.

5. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of urine, add the internal standard.

  • Add 200 µL of 1 M NaOH to basify the sample.

  • Add 3 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of the derivatizing agent (e.g., HFBA) and 50 µL of ethyl acetate.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS system.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample (1 mL) spike Spike with IS urine->spike basify Basify with NaOH spike->basify lle Liquid-Liquid Extraction basify->lle evaporate Evaporate Organic Layer lle->evaporate derivatize Derivatization evaporate->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Workflow for GC-MS analysis of this compound in urine.

Potential Metabolic Pathways

The metabolism of this compound has not been specifically described. However, based on the metabolism of other benzofuran derivatives and aromatic amines, potential metabolic pathways can be proposed.[1] These may include Phase I reactions such as hydroxylation of the aromatic rings and N-acetylation of the amine group, followed by Phase II conjugation reactions like glucuronidation and sulfation to increase water solubility and facilitate excretion.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation parent->hydroxylation CYP450, NAT n_acetylation N-Acetylation parent->n_acetylation CYP450, NAT glucuronidation Glucuronidation hydroxylation->glucuronidation UGTs, SULTs sulfation Sulfation hydroxylation->sulfation UGTs, SULTs n_acetylation->glucuronidation UGTs, SULTs n_acetylation->sulfation UGTs, SULTs excretion Excretion glucuronidation->excretion sulfation->excretion

Hypothetical metabolic pathways of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-phenylbenzofuran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-phenylbenzofuran?

A1: Several effective methods are employed for the synthesis of 2-phenylbenzofuran. The choice of method often depends on the available starting materials, desired scale, and tolerance to specific reagents. Common routes include the Perkin rearrangement, intramolecular Wittig reaction, and various palladium-catalyzed cross-coupling and cyclization reactions.[1][2][3][4]

Q2: I am observing a significant amount of a dimeric by-product. What is the likely cause?

A2: The formation of a dimer is a known issue in certain synthetic pathways, particularly in DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated syntheses. This can occur when the reaction conditions, such as solvent and temperature, are not optimal, or if the substrate has specific substitution patterns that favor dimerization.[5] In some cases, this dimer can be converted to the desired 2-phenylbenzofuran derivative through acid hydrolysis.[5]

Q3: My Wittig reaction is producing an unexpected acylated benzofuran. Why is this happening?

A3: In the intramolecular Wittig synthesis of 2-phenylbenzofuran from an ortho-hydroxybenzyltriphenylphosphonium salt and a benzoyl chloride, the formation of a 2-phenyl-3-benzoylbenzofuran side product can occur.[1] This unexpected product arises alongside the desired 2-phenylbenzofuran. The ratio of these products can be influenced by the electronic nature of the substituents on the benzoyl chloride.

Q4: Are there metal-free alternatives for the synthesis of 2-phenylbenzofuran?

A4: Yes, metal-free synthetic routes are available. One such method involves the oxidative cyclization of 2-hydroxystilbenes using hypervalent iodine reagents like (diacetoxyiodo)benzene.[4] This approach provides good to excellent yields of 2-arylbenzofurans.

Troubleshooting Guides

Issue 1: Low Yield in Perkin Rearrangement

Symptoms:

  • Low conversion of the starting 3-halocoumarin.

  • Formation of complex mixtures of by-products.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Base The Perkin rearrangement is base-catalyzed. Ensure an adequate amount of a suitable base, such as sodium hydroxide, is used.[3][6]
Suboptimal Reaction Time/Temperature Traditional methods require refluxing for several hours.[3] Consider using microwave-assisted synthesis, which can significantly reduce reaction times to as little as 5 minutes and improve yields.[3]
Poor Quality Starting Material Ensure the 3-halocoumarin starting material is pure. Impurities can interfere with the rearrangement.
Issue 2: Poor Yields in Palladium-Catalyzed Suzuki Cross-Coupling

Symptoms:

  • Incomplete consumption of the starting 2-halobenzofuran or boronic acid.

  • Low isolated yield of the 2-phenylbenzofuran product.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Catalyst Loading The amount of palladium catalyst is critical. A catalyst loading of 3 mol% has been shown to significantly enhance yields compared to lower or higher loadings.[7]
Incorrect Base The choice of base has a substantial impact on the reaction outcome. Potassium carbonate (K₂CO₃) has been demonstrated to be effective.[7] Other bases such as NEt₃, NaF, NaHCO₃, NaOH, and Cs₂CO₃ have been shown to give lower yields.[7]
Inappropriate Solvent System A mixture of ethanol and water (EtOH/H₂O) is often an effective solvent system for Suzuki couplings in this context.[7] Using a single solvent like water, ethanol, DMF, or DMSO may result in only trace amounts of the product.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods to aid in the selection of an appropriate protocol.

Table 1: Effect of Solvent on DDQ-Mediated Synthesis of 2-Phenylbenzofuran [5]

SolventYield (%)
Benzene34
Dioxane49
Toluene25
Chloroform11

Table 2: Yields of 2-Phenylbenzofurans via Intramolecular Wittig Reaction [1]

Substituent (R) on Benzoyl ChlorideProduct Ratio (2-phenylbenzofuran : 3-benzoyl-2-phenylbenzofuran)Overall Yield (%)
Ha : b88
OMea : b30
NO₂a : b20

Table 3: Optimization of Palladium-Catalyzed Suzuki Coupling [7]

Catalyst Loading (mol%)BaseSolventYield (%)
1 (PdCl₂)K₂CO₃EtOH/H₂O55
1 (Pd(OAc)₂)K₂CO₃EtOH/H₂O61
3 (Pd(II) complex)K₂CO₃EtOH/H₂O97
3 (Pd(II) complex)NEt₃EtOH/H₂O28
3 (Pd(II) complex)NaOHEtOH/H₂O78

Experimental Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement

Objective: To synthesize benzofuran-2-carboxylic acids from 3-bromocoumarins.

Procedure:

  • In a microwave reaction vessel, combine the 3-bromocoumarin (1.0 mmol), ethanol, and sodium hydroxide.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 300W for 5 minutes at 79°C.[3]

  • After cooling, the reaction mixture is worked up to isolate the benzofuran-2-carboxylic acid product. This method has been reported to yield products in very high yields (up to 99%).[3]

Protocol 2: Intramolecular Wittig Reaction

Objective: To synthesize 2-phenylbenzofuran and 3-benzoyl-2-phenylbenzofuran.

Procedure:

  • Prepare 2-hydroxybenzyltriphenylphosphonium bromide by refluxing 2-hydroxybenzylalcohol and PPh₃·HBr in acetonitrile for 2 hours.[1]

  • In a separate flask, a mixture of the 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and the desired benzoyl chloride (3.33 mmol) is prepared in a mixed solvent of toluene (30 mL) and triethylamine (0.6 mL).[1]

  • The mixture is stirred under reflux for 2 hours.[1]

  • After the reaction, the precipitate is removed by filtration.

  • The filtrate is concentrated, and the residue is purified by silica gel chromatography (hexane/EtOAc 9:1) to separate the 2-phenylbenzofuran and 3-benzoyl-2-phenylbenzofuran products.[1]

Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling

Objective: To synthesize 2-arylbenzo[b]furan derivatives.

Procedure:

  • To a reaction vessel, add 2-(4-bromophenyl)benzofuran (0.05 mmol), the desired arylboronic acid (0.08 mmol), K₂CO₃ (0.1 mmol), and the Pd(II) complex catalyst (3 mol%).[7]

  • Add a 1:1 mixture of EtOH/H₂O (6 mL) as the solvent.[7]

  • Heat the reaction mixture at 80°C.

  • Monitor the reaction progress by TLC. Upon completion, the desired product is isolated with yields reported to be in the range of 92-98%.[7]

Visualizations

experimental_workflow cluster_wittig Intramolecular Wittig Reaction Workflow start Starting Materials: 2-hydroxybenzyltriphenylphosphonium bromide Benzoyl chloride reaction Reaction: Toluene, Et3N Reflux, 2h start->reaction 1 filtration Filtration reaction->filtration 2 concentration Concentration filtration->concentration 3 chromatography Silica Gel Chromatography concentration->chromatography 4 product Products: 2-Phenylbenzofuran 3-Benzoyl-2-phenylbenzofuran chromatography->product 5

Caption: Workflow for the Intramolecular Wittig Synthesis.

troubleshooting_flowchart cluster_troubleshooting Troubleshooting Low Yield in Pd-Catalyzed Synthesis start Low Yield Observed check_catalyst Check Catalyst Loading start->check_catalyst check_base Check Base check_catalyst->check_base Correct optimize_catalyst Adjust to 3 mol% check_catalyst->optimize_catalyst Incorrect check_solvent Check Solvent System check_base->check_solvent Correct optimize_base Use K2CO3 check_base->optimize_base Incorrect optimize_solvent Use EtOH/H2O (1:1) check_solvent->optimize_solvent Incorrect end Improved Yield check_solvent->end Correct optimize_catalyst->check_base optimize_base->check_solvent optimize_solvent->end

Caption: Troubleshooting logic for Palladium-Catalyzed Synthesis.

References

Technical Support Center: Synthesis of 2-Phenyl-1-benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-1-benzofuran-5-amine. The content is structured to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a two-stage approach. The first stage is the synthesis of the 2-phenylbenzofuran core with a nitro group at the 5-position, yielding 2-phenyl-5-nitrobenzofuran. The second stage involves the reduction of the nitro group to the desired amine functionality.

Q2: What are the typical starting materials for the synthesis of the 2-phenyl-5-nitrobenzofuran intermediate?

Typical starting materials for forming the benzofuran ring include a substituted phenol and a phenyl-containing component. For instance, a Sonogashira coupling reaction might utilize a 2-halo-4-nitrophenol and phenylacetylene. Another approach is the intramolecular cyclization of a 2-(4-nitrophenoxy)-1-phenylethanone derivative.

Q3: What are the most common side products observed during the reduction of the nitro group to an amine?

The reduction of an aromatic nitro group is a stepwise process. If the reaction is not driven to completion, intermediates such as nitroso, hydroxylamine, and azoxy compounds can be isolated as side products. The formation of these byproducts is highly dependent on the choice of reducing agent and the reaction conditions.[1]

Q4: How can I purify the final product, this compound?

Purification of the final amine product typically involves a workup procedure to remove the catalyst and any inorganic reagents, followed by column chromatography. After the reaction, an extraction with an organic solvent like ethyl acetate or dichloromethane is common. The organic layer is then dried and concentrated. Column chromatography on silica gel, often with a gradient of ethyl acetate in hexanes, can then be used to isolate the pure amine. The amine product is generally more polar than the starting nitro compound or any incompletely reduced intermediates.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, divided by the two main synthetic stages.

Stage 1: Synthesis of 2-Phenyl-5-nitrobenzofuran

Issue 1.1: Low or no yield in Sonogashira coupling of a 2-halo-4-nitrophenol with phenylacetylene.

  • Possible Cause: Catalyst deactivation or insufficient catalyst activity.

  • Troubleshooting Steps:

    • Ensure the palladium and copper catalysts are of high quality and have been stored under appropriate conditions (e.g., under an inert atmosphere).

    • Increase the catalyst loading.

    • Consider using a different palladium source or ligand. For example, Pd(PPh₃)₂Cl₂ is a common catalyst for Sonogashira couplings.

    • Ensure the reaction is performed under strictly anaerobic conditions to prevent oxidative degradation of the catalyst.

  • Possible Cause: Homocoupling of phenylacetylene (Glaser coupling).

  • Troubleshooting Steps:

    • This is a common side reaction, particularly in the presence of a copper co-catalyst.

    • Minimize the concentration of the alkyne at any given time by adding it slowly to the reaction mixture.

    • Consider running the reaction under copper-free conditions, although this may require a more active palladium catalyst or higher reaction temperatures.

Issue 1.2: Formation of unexpected isomers during intramolecular cyclization.

  • Possible Cause: Use of a starting phenol with multiple available ortho positions for cyclization.

  • Troubleshooting Steps:

    • This is generally not an issue when starting with a 4-substituted phenol to obtain a 5-substituted benzofuran, as there is only one ortho position available for cyclization.

    • However, if a different substitution pattern is desired, careful selection of the starting phenol is crucial to ensure regioselectivity.

Stage 2: Reduction of 2-Phenyl-5-nitrobenzofuran to this compound

Issue 2.1: Incomplete reduction of the nitro group, resulting in a mixture of products.

  • Possible Cause: Insufficient reducing agent or inactive catalyst.

  • Troubleshooting Steps:

    • Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O, Fe powder).

    • If using catalytic hydrogenation (e.g., Pd/C with H₂), ensure the catalyst is fresh and active. Catalyst poisoning can occur, so ensure starting materials are pure.

    • Increase the hydrogen pressure or reaction time for catalytic hydrogenation.

  • Possible Cause: Poor solubility of the starting material.

  • Troubleshooting Steps:

    • The 2-phenyl-5-nitrobenzofuran may have limited solubility in some solvent systems.

    • Choose a solvent or a co-solvent system in which the starting material is more soluble at the reaction temperature. For example, a mixture of ethanol and ethyl acetate is often effective for catalytic hydrogenation.

Issue 2.2: Formation of colored impurities.

  • Possible Cause: Formation of azoxy or azo compounds as byproducts.

  • Troubleshooting Steps:

    • These colored impurities are often the result of side reactions during the reduction.

    • Ensure a sufficient excess of the reducing agent is used to drive the reaction to the desired amine.

    • Optimize the reaction temperature; sometimes lower temperatures can minimize the formation of these byproducts.

    • Purification by column chromatography is usually effective in removing these colored impurities.

Quantitative Data

The choice of reducing agent can significantly impact the yield and selectivity of the conversion of a nitroarene to an aniline. The following table summarizes a comparison of different methods for this reduction.

Reducing Agent/SystemAdvantagesDisadvantagesTypical Yield Range (%)
Fe / NH₄Cl (aq) Mild conditions, chemoselective, inexpensive and abundant metal, easy purification.Non-catalytic.85-95
Fe / HCl (aq) or Fe / AcOH Chemoselective, inexpensive metal.Highly corrosive medium, requires neutralization with a strong base.70-90
SnCl₂·2H₂O / EtOH Mild conditions, good for sensitive functional groups.Stoichiometric amounts of tin salts are produced as waste.80-95
Pd/C, H₂ Catalytic, clean reaction with water as the only byproduct.Can reduce other functional groups (e.g., alkenes, alkynes), potential for catalyst poisoning.90-99
NaBH₄ / Catalyst Can be chemoselective depending on the catalyst used.Can sometimes lead to the formation of hydroxylamine byproducts.84-98[3]

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is outlined below, based on common synthetic methodologies.

Stage 1: Synthesis of 2-Phenyl-5-nitrobenzofuran via Sonogashira Coupling and Cyclization

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodo-4-nitrophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagents: Add degassed solvent (e.g., a mixture of THF and triethylamine).

  • Addition of Alkyne: Add phenylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-phenyl-5-nitrobenzofuran.

Stage 2: Reduction of 2-Phenyl-5-nitrobenzofuran to this compound

  • Reaction Setup: To a round-bottom flask, add 2-phenyl-5-nitrobenzofuran (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Reducing Agent: Add SnCl₂·2H₂O (4-5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of NaHCO₃ to neutralize the acid and precipitate tin salts.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Synthetic Pathway for this compound

Synthetic_Pathway cluster_stage1 Stage 1: Benzofuran Ring Formation cluster_stage2 Stage 2: Nitro Group Reduction 2-Iodo-4-nitrophenol 2-Iodo-4-nitrophenol Sonogashira Coupling Sonogashira Coupling 2-Iodo-4-nitrophenol->Sonogashira Coupling Phenylacetylene Phenylacetylene Phenylacetylene->Sonogashira Coupling 2-Phenyl-5-nitrobenzofuran 2-Phenyl-5-nitrobenzofuran Sonogashira Coupling->2-Phenyl-5-nitrobenzofuran Nitro_Intermediate 2-Phenyl-5-nitrobenzofuran Reduction Reduction Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: A two-stage synthetic approach to this compound.

Troubleshooting Workflow for Nitro Group Reduction

Troubleshooting_Nitro_Reduction start Problem: Incomplete Reduction or Low Yield check_reagents Check Activity of Reducing Agent/Catalyst start->check_reagents increase_reagents Increase Equivalents of Reducing Agent or Catalyst Loading check_reagents->increase_reagents Inactive check_solubility Assess Solubility of Starting Material check_reagents->check_solubility Active increase_reagents->check_solubility change_solvent Change Solvent or Use Co-solvent check_solubility->change_solvent Poor check_conditions Review Reaction Conditions (Temp, Time) check_solubility->check_conditions Good change_solvent->check_conditions optimize_conditions Increase Temperature or Reaction Time check_conditions->optimize_conditions Suboptimal success Successful Reduction check_conditions->success Optimal optimize_conditions->success

Caption: A logical workflow for troubleshooting issues in nitro group reduction.

References

Technical Support Center: Purification of 2-Phenyl-1-benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Phenyl-1-benzofuran-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guides

This section addresses common challenges encountered during the purification of this compound and offers practical solutions in a question-and-answer format.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing significant product loss during silica gel column chromatography of this compound. What are the potential causes and how can I improve my recovery?

Answer: Low recovery of this compound from a silica gel column can be attributed to several factors, primarily related to the basicity of the amine group and the potential for interaction with the acidic silica gel stationary phase.

  • Strong Adsorption: The amine functionality can strongly adsorb to the acidic silanol groups on the surface of the silica gel, leading to incomplete elution and significant product loss on the column.

  • Degradation: Prolonged exposure to the acidic environment of the silica gel can potentially lead to the degradation of the compound.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before packing the column, create a slurry of the silica gel in the chosen eluent system and add a small amount of a volatile base, such as triethylamine (typically 0.5-1% by volume). This will neutralize the acidic sites on the silica gel, reducing strong adsorption of the amine.

  • Optimize the Eluent System: Use a solvent system that provides an optimal Rf value (around 0.2-0.4) for the product on a TLC plate. Common solvent systems for benzofuran derivatives include mixtures of petroleum ether/ethyl acetate or hexanes/acetone. A well-chosen eluent will ensure the compound moves through the column at a reasonable rate, minimizing contact time and the chance of irreversible adsorption.

  • Employ Flash Chromatography: Utilize flash chromatography to expedite the separation process. The shorter residence time on the column reduces the likelihood of both strong adsorption and degradation.

  • Consider an Alternative Stationary Phase: If low recovery persists, consider using a less acidic stationary phase such as neutral alumina.

Issue 2: Persistent Impurities After Purification

Question: Even after column chromatography, my NMR and LC-MS analyses show the presence of impurities in my this compound sample. How can I remove these persistent impurities?

Answer: Persistent impurities are often structurally similar to the target compound, making their separation challenging. These may include unreacted starting materials, isomers, or byproducts from the synthetic route.

Troubleshooting Steps:

  • Recrystallization: This is a highly effective technique for removing minor impurities from a solid compound. Experiment with different solvent systems to find one in which this compound has high solubility at an elevated temperature and low solubility at room temperature or below. Potential recrystallization solvents for benzofuran derivatives include ethanol, methanol, dimethylformamide (DMF), or a mixture of methanol and acetone.[1][2][3]

  • Acid-Base Extraction: The basicity of the amine group can be exploited for purification. An acid-base extraction can effectively separate the basic product from neutral and acidic impurities. (See Experimental Protocols for a detailed procedure).

  • Optimize Chromatographic Conditions: If impurities co-elute with the product, a shallower solvent gradient during column chromatography can improve resolution. Alternatively, switching to a different stationary phase or solvent system might alter the selectivity of the separation.

  • Preparative HPLC: For very challenging separations of structurally similar impurities, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity material.

Issue 3: Oiling Out During Recrystallization

Question: My this compound is forming an oil instead of crystals during recrystallization. What can I do to induce crystallization?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a solvent system in which the compound's solubility changes too drastically with temperature.

Troubleshooting Steps:

  • Use a Different Solvent System: Experiment with a variety of solvents or solvent mixtures. A mixture of a good solvent and a poor solvent can sometimes promote better crystal growth.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling often leads to the formation of an oil.

  • Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.

  • Higher Dilution: Try using a larger volume of solvent to dissolve the compound initially. This can sometimes prevent oiling out upon cooling.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Without a specific synthetic route, it is challenging to pinpoint exact impurities. However, common impurities in the synthesis of related benzofurans can include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be substituted phenols, haloacetophenones, or other precursors.

  • Side-Products from Incomplete Cyclization: Intermediates in the benzofuran ring formation may persist if the reaction does not go to completion.

  • Isomeric Byproducts: Depending on the directing groups on the starting materials, other positional isomers of the aminobenzofuran may form.

  • Over-alkylation or Acylation Products: If protecting groups are used or if the amine is present during subsequent reaction steps, side reactions at the amine nitrogen can occur.

Q2: How can I best monitor the purity of this compound during purification?

A2: A combination of analytical techniques is recommended for effective purity monitoring:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and the separation during column chromatography. Staining with an appropriate reagent (e.g., potassium permanganate or UV light) can help visualize the product and impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of the sample and can resolve closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and for identifying and quantifying any impurities present.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the product and can help in identifying unknown impurities.

Q3: Is this compound stable under acidic and basic conditions?

A3: The stability of aminobenzofurans can be influenced by pH. While many synthetic procedures for benzofurans utilize acidic or basic conditions, the combination of the benzofuran ring and the amino group in this compound warrants caution.[4]

  • Acidic Conditions: Strong acidic conditions could potentially lead to protonation of the furan oxygen, which might make the ring susceptible to opening or other degradation pathways. However, dilute aqueous acid is commonly used for short periods during acid-base extractions of amines without significant degradation.

  • Basic Conditions: The compound is generally expected to be stable under mild basic conditions. Strong bases and high temperatures should be avoided to prevent potential decomposition.

It is always recommended to perform small-scale stability tests if the compound needs to be subjected to harsh pH conditions for extended periods.

Quantitative Data Summary

The following table provides a general overview of the expected outcomes for different purification techniques. The actual yields and purity will vary depending on the initial purity of the crude material and the optimization of the chosen method.

Purification MethodTypical Purity AchievedTypical Recovery YieldKey Considerations
Column Chromatography (Silica Gel with Triethylamine) >95%60-85%Proper deactivation of silica and optimized eluent are crucial.
Recrystallization >98%50-80% (of partially purified material)Dependent on finding a suitable solvent system.
Acid-Base Extraction Effective for removing non-basic impurities>90%Potential for emulsion formation.
Preparative HPLC >99%40-70%Lower capacity and higher cost compared to other methods.

Experimental Protocols

1. Column Chromatography on Deactivated Silica Gel

This protocol describes a general procedure for the purification of this compound using silica gel chromatography with a basic modifier to improve recovery.

  • Preparation of Deactivated Silica Gel Slurry:

    • In a beaker, add the required amount of silica gel for your column.

    • Prepare the initial eluent (e.g., 95:5 hexane:ethyl acetate) and add triethylamine to a final concentration of 0.5-1% (v/v).

    • Add the basic eluent to the silica gel to form a slurry. Stir gently to release any trapped air.

  • Column Packing:

    • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free packed bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

2. Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral and acidic impurities.

  • Dissolution:

    • Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Acid Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) and shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. The protonated this compound will move into the aqueous layer.

    • Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete extraction of the amine.

  • Basification and Re-extraction:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) with stirring until the solution is basic (check with pH paper).

    • The deprotonated this compound will precipitate out if it is insoluble in water, or it can be extracted back into an organic solvent.

    • Add fresh organic solvent to the basic aqueous solution and shake to extract the neutral amine. Repeat the extraction twice more.

  • Drying and Concentration:

    • Combine the organic extracts from the re-extraction step.

    • Wash the combined organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound acid_base Acid-Base Extraction crude->acid_base Initial Work-up column_chrom Column Chromatography (Deactivated Silica) acid_base->column_chrom Primary Purification recrystallization Recrystallization column_chrom->recrystallization Final Polishing pure_product High-Purity Product recrystallization->pure_product Isolation

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue low_yield Low Yield? start->low_yield impurities Persistent Impurities? start->impurities oiling_out Oiling Out? start->oiling_out deactivate_silica Deactivate Silica Gel low_yield->deactivate_silica Yes optimize_eluent Optimize Eluent low_yield->optimize_eluent Yes recrystallize Recrystallize impurities->recrystallize Yes acid_base_extract Acid-Base Extraction impurities->acid_base_extract Yes slow_cool Slow Cooling & Seeding oiling_out->slow_cool Yes change_solvent Change Recrystallization Solvent oiling_out->change_solvent Yes

Caption: A troubleshooting decision tree for common purification challenges.

References

Optimizing reaction conditions for the synthesis of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzofuran derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of benzofuran derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction, such as a Sonogashira coupling followed by cyclization, is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.[1]

    • Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂, Pd(PPh₃)₄) and ligands. Bulky, electron-rich phosphine ligands can sometimes improve catalytic activity.[1][2] The addition of a co-catalyst, like copper(I) iodide (CuI), can facilitate the Sonogashira coupling and often leads to improved results.[2][3]

  • Reaction Conditions:

    • Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[1]

    • Solution:

      • Temperature: While some reactions proceed at room temperature, others may require heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested. However, be aware that excessively high temperatures can lead to catalyst decomposition.[1]

      • Solvent: The choice of solvent is critical. While DMF and toluene are commonly used, screening various solvents may be necessary.[1]

      • Base: The base plays a crucial role. Common bases include organic amines (e.g., triethylamine, diisopropylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The strength and solubility of the base can affect the reaction rate and yield. For Larock-type syntheses, switching from NaHCO₃ (which can produce water at high temperatures) to an anhydrous base like K₂CO₃ or Cs₂CO₃ is recommended.[2]

  • Reagent Quality and Stoichiometry:

    • Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry of reagents can also lead to low yields.[1]

    • Solution: Ensure all reagents are pure and dry. Solvents should be properly degassed to remove oxygen, which can poison the palladium catalyst.[1] An excess of the alkyne is often used.[1]

  • Side Reactions:

    • Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly in the presence of copper co-catalysts.

    • Solution: Minimize the concentration of the copper catalyst or consider a copper-free Sonogashira protocol. Slow addition of the alkyne to the reaction mixture can also reduce homocoupling.

Issue 2: Incomplete Cyclization to Form the Benzofuran Ring

Question: I am observing the formation of the coupled intermediate (e.g., an o-alkynylphenol from a Sonogashira reaction), but the subsequent intramolecular cyclization to the benzofuran is not occurring or is incomplete. How can I address this?

Answer: The successful formation of the intermediate followed by a failure in cyclization points to issues with the specific conditions required for the ring-closing step.

  • Cause: The reaction conditions (temperature, solvent, base) may be optimal for the initial coupling reaction but not for the intramolecular C-O bond formation.

  • Solution:

    • Adjust Reaction Parameters: Increasing the reaction temperature after the initial coupling may provide the necessary energy for the cyclization to occur.[2]

    • Change the Base: The choice of base is critical for the cyclization step. A stronger base might be required to deprotonate the phenol, facilitating the nucleophilic attack to form the furan ring.

    • Solvent Effects: The polarity of the solvent can influence the rate of the intramolecular cyclization. Experiment with different solvents to find one that favors the ring closure.

Issue 3: Formation of Undesired Side Products

Question: My reaction is producing significant amounts of side products, complicating the purification of my desired benzofuran derivative. What are common side products and how can I minimize their formation?

Answer: Side product formation is a common challenge in organic synthesis. In the context of benzofuran synthesis, several side reactions can occur depending on the chosen synthetic route.

  • Glaser Coupling: As mentioned earlier, the homocoupling of terminal alkynes is a frequent side reaction in Sonogashira couplings. Minimizing the copper catalyst or using a copper-free method can mitigate this.

  • Beckmann Rearrangement: In syntheses involving O-aryl ketoximes under acidic conditions, a competing Beckmann rearrangement can occur, leading to the formation of an amide instead of the benzofuran.[4] Using milder acidic conditions, aprotic solvents, or Lewis acids instead of strong Brønsted acids can favor the desired cyclization.[4] Lowering the reaction temperature may also help suppress this side reaction.[4]

  • Uncyclized Intermediates in Perkin Rearrangement: In the Perkin rearrangement of 3-halocoumarins, incomplete cyclization can lead to the formation of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[4] Optimizing the base (stronger bases like NaOH or KOH in polar solvents) and increasing the reaction temperature and time can promote complete cyclization.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing benzofuran derivatives?

A1: The most prevalent methods involve intramolecular or intermolecular cyclization reactions to form the key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds.[2] Key strategies include:

  • Palladium-Catalyzed Reactions: These are widely used and include methods like Sonogashira or Heck couplings followed by intramolecular cyclization.[2] A common route involves the coupling of o-iodophenols with terminal alkynes.[2]

  • Copper-Catalyzed Synthesis: Copper catalysts offer a less expensive and more environmentally friendly alternative to palladium for certain cyclization reactions.[2]

  • Perkin Rearrangement: This reaction involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide base to form a benzofuran.[5]

Q2: How do I choose the appropriate purification method for my benzofuran derivative?

A2: The most common purification techniques for benzofuran derivatives are column chromatography and recrystallization.[6]

  • Column Chromatography: This is generally the preferred method for mixtures with multiple components or impurities with similar polarity to the desired product, as it offers better separation.[7] Silica gel is a common stationary phase, with solvent systems like petroleum ether/ethyl acetate being frequently used.[6]

  • Recrystallization: This is an effective technique for removing small amounts of impurities from a solid product, provided a suitable solvent can be found where the compound has high solubility at elevated temperatures and low solubility at room temperature.[6] It is often used as a final purification step after chromatography to obtain highly pure crystalline material.[7]

Q3: What is a general experimental protocol for a palladium-catalyzed benzofuran synthesis?

A3: A general protocol for the synthesis of 2-substituted benzofurans via a palladium/copper-catalyzed Sonogashira coupling and cyclization of an o-iodophenol with a terminal alkyne is as follows:

  • To a sealable reaction tube, add the o-iodophenol (1.0 equiv.), the palladium catalyst (e.g., (PPh₃)PdCl₂, 2.5 mol%), and CuI (5 mol%).[2]

  • Seal the tube and flush it thoroughly with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[2]

  • Under the inert atmosphere, add an anhydrous, degassed solvent (e.g., triethylamine or acetonitrile) via syringe.[1][2]

  • Add the base (e.g., triethylamine, 2-3 equiv.) if not used as the solvent, and the terminal alkyne (1.1-1.5 equiv.).[1]

  • Securely cap the reaction tube and place it in a preheated oil bath at the desired temperature (e.g., 70-100 °C).[1][2]

  • Stir the reaction for the required time (typically 2-20 hours) and monitor its progress by TLC or GC-MS.[1][2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[1]

Data Presentation

Table 1: Optimization of Palladium-Catalyzed Synthesis of 2-Arylbenzofurans

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)CuCl₂ (200)-1,2-DCE8024>80
2PdCl₂(PPh₃)₂ (2.5)CuI (5)NEt₃MeCN70-902-20Varies
3Pd(PPh₃)₄CuINEt₃MeCNReflux-69
4Pd(OAc)₂ (30)--Toluene90-Varies

Table 2: Optimization of Copper-Catalyzed Benzofuran Synthesis

EntryCopper Catalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1CuI (5)--DES80-100-High Yields
2Cu(OAc)₂ (300)-Cs₂CO₃Pyridine1102491
3CuI (10)DMEDA (20)Cs₂CO₃Toluene/H₂O1302059

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling and Cyclization

This protocol is a widely used method for the synthesis of 2-substituted benzofurans.[8]

Materials:

  • o-iodophenol

  • Terminal alkyne

  • (PPh₃)PdCl₂

  • CuI

  • Triethylamine (anhydrous and degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve the o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL).

  • Add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol) to the solution.

  • Stir the reaction mixture at reflux under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of Benzofuran-2-carboxylic Acids via Perkin Rearrangement

This protocol describes the synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins using microwave-assisted Perkin rearrangement.[9]

Materials:

  • 3-Bromocoumarin derivative

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid (for work-up)

Procedure:

  • Add the 3-bromocoumarin (0.167 mmol) to a microwave vessel.

  • Add ethanol (5 mL) and sodium hydroxide (0.503 mmol) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at 300W for 5 minutes at 79 °C with stirring.

  • Monitor the reaction by TLC.

  • After completion, concentrate the mixture on a rotary evaporator.

  • Dissolve the crude product in a minimum volume of water.

  • Acidify the solution with hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Starting Materials (o-halophenol, alkyne) reagents Prepare Reagents (catalyst, base, solvent) start->reagents setup Assemble Reaction under Inert Atmosphere reagents->setup run Run Reaction (Heat and Stir) setup->run monitor Monitor Progress (TLC/GC-MS) run->monitor monitor->run Incomplete quench Quench Reaction & Aqueous Work-up monitor->quench Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Crude Product (Chromatography/Recrystallization) dry->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize finish Final Product characterize->finish

Caption: General experimental workflow for benzofuran synthesis.

troubleshooting_flowchart decision decision issue issue solution solution start Start Synthesis check_yield Check Reaction Outcome start->check_yield low_yield Low/No Yield check_yield->low_yield Problematic good_yield Good Yield check_yield->good_yield Successful side_products Side Products low_yield->side_products No check_catalyst Check Catalyst Activity low_yield->check_catalyst Yes identify_side_product Identify Side Product side_products->identify_side_product Yes fresh_catalyst Use Fresh/Active Catalyst Screen Ligands check_catalyst->fresh_catalyst check_conditions Optimize Reaction Conditions vary_temp_solvent Vary Temperature, Solvent, Base check_conditions->vary_temp_solvent check_reagents Verify Reagent Quality purify_reagents Purify/Dry Reagents Degas Solvents check_reagents->purify_reagents glaser Glaser Coupling? identify_side_product->glaser beckmann Beckmann Rearrangement? glaser->beckmann No copper_free Use Copper-Free Conditions Slow Alkyne Addition glaser->copper_free Yes incomplete_cyclization Incomplete Cyclization? beckmann->incomplete_cyclization No milder_acid Use Milder Acidic Conditions Lower Temperature beckmann->milder_acid Yes stronger_base Optimize Base Increase Temperature/Time incomplete_cyclization->stronger_base Yes fresh_catalyst->check_conditions vary_temp_solvent->check_reagents

Caption: Troubleshooting flowchart for common benzofuran synthesis issues.

reaction_mechanism cluster_reactants Reactants cluster_catalytic_cycle Pd/Cu Catalytic Cycle cluster_cyclization Intramolecular Cyclization phenol o-Iodophenol oxidative_addition Oxidative Addition phenol->oxidative_addition alkyne Terminal Alkyne cu_alkynilide Copper Alkynilide alkyne->cu_alkynilide pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation cu_alkynilide->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd_catalyst Regeneration intermediate o-Alkynylphenol Intermediate reductive_elimination->intermediate deprotonation Deprotonation (Base) intermediate->deprotonation nucleophilic_attack Intramolecular Nucleophilic Attack deprotonation->nucleophilic_attack product Benzofuran Product nucleophilic_attack->product

Caption: Simplified reaction mechanism for Sonogashira coupling and cyclization.

References

Technical Support Center: Troubleshooting Poor Regioselectivity in Friedel-Crafts Acylation of Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

The Friedel-Crafts acylation of benzofurans is a fundamental method for synthesizing valuable acylbenzofuran derivatives, which are core structures in many pharmaceutical compounds. However, a common challenge encountered by researchers is the lack of regioselectivity, often resulting in a mixture of C2 and C3-acylated isomers.[1][2] This guide provides detailed troubleshooting strategies, experimental protocols, and answers to frequently asked questions to help you optimize your reaction and achieve the desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently obtaining a mixture of C2 and C3 acylated products in my reaction?

A1: The benzofuran ring system has two primary sites susceptible to electrophilic attack: the C2 and C3 positions. The formation of a mixture of isomers is common because the activation energies for acylation at these two positions can be very similar.[1] Typically, the C2-acylated product is the kinetic product (formed faster), while the C3-acylated product is the thermodynamic product (more stable). The final ratio of these isomers is highly dependent on reaction conditions.

Q2: How does the choice of Lewis acid impact the regioselectivity of the acylation?

A2: The Lewis acid is a critical factor in determining the outcome of the reaction.[3]

  • Strong Lewis Acids: Highly reactive Lewis acids like aluminum chloride (AlCl₃) can decrease selectivity, leading to a mixture of products.[3]

  • Milder Lewis Acids: In some systems, using milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can improve the regioselectivity by reducing the formation of unwanted isomers.[3]

  • Alternative Catalysts: Metal triflates (e.g., Yb(OTf)₃, Cu(OTf)₂) or strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid) can also be effective and may offer different selectivity profiles.[4][5]

Q3: What is the role of the solvent in controlling the product ratio?

A3: Solvent choice can dramatically influence the isomer ratio.[3] The polarity and coordinating ability of the solvent can stabilize the intermediate sigma-complexes to different extents. For example, nitrohydrocarbon solvents (like nitrobenzene) may favor acylation at one position, while chlorohydrocarbon solvents (like dichloromethane or 1,2-dichloroethane) may favor another.[3] It is highly recommended to perform a solvent screen to find the optimal medium for your specific substrate.

Q4: Can adjusting the reaction temperature improve regioselectivity?

A4: Yes, temperature is a key parameter for controlling regioselectivity. Running the reaction at a lower temperature (e.g., 0 °C or below) generally favors the formation of the thermodynamically more stable product, which can lead to a higher ratio of a single isomer.[3][6] Conversely, higher temperatures may favor the kinetic product or lead to side reactions.

Q5: How do substituents on the benzofuran ring affect the acylation position?

A5: The electronic properties of substituents on the benzofuran ring strongly influence reactivity and regioselectivity.

  • Electron-Donating Groups (EDGs): These groups (e.g., -OCH₃, -CH₃) activate the ring, increasing the reaction rate and directing the acylation to specific positions, typically ortho and para to the activating group.[7]

  • Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -CN) deactivate the ring, making the reaction more difficult and potentially altering the preferred site of acylation.[8][9] In some cases of deactivation, the expected 3-acyl isomer may form as only a minor product.[9]

Troubleshooting Guide for Poor Regioselectivity

If you are observing a mixture of isomers, follow this systematic approach to optimize your reaction conditions.

Reaction_Pathway General Friedel-Crafts Acylation of Benzofuran cluster_reactants Reactants & Catalyst cluster_products Potential Products benzofuran Benzofuran product_c2 C2-Acylated Product benzofuran->product_c2 Attack at C2 (Often Kinetic) product_c3 C3-Acylated Product benzofuran->product_c3 Attack at C3 (Often Thermodynamic) acyl_chloride R-COCl (Acylating Agent) intermediate Electrophilic Intermediate (Acylium Ion Complex) acyl_chloride->intermediate Activation lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->intermediate Activation intermediate->product_c2 Attack at C2 (Often Kinetic) intermediate->product_c3 Attack at C3 (Often Thermodynamic)

References

Technical Support Center: Improving the Solubility of 2-Phenylbenzofuran Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-phenylbenzofuran compounds in biological assays. Poor aqueous solubility is a common issue with this class of compounds, which can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you obtain reliable and reproducible results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My 2-phenylbenzofuran compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer.

  • Question: What is the first thing I should check if my compound is precipitating? Answer: The first step is to assess the final concentration of dimethyl sulfoxide (DMSO) in your assay.[3] For many cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity.[3] However, this low concentration might be insufficient to maintain the solubility of your compound. It is advisable to perform a DMSO tolerance test for your specific cell line to determine the maximum concentration that does not impact cell viability or the assay readout. If a higher concentration of DMSO is tolerated, this could be the most straightforward solution.

  • Question: I have optimized the DMSO concentration, but my compound still precipitates. What should I do next? Answer: You should consider using a co-solvent in addition to DMSO. Co-solvents are water-miscible organic solvents that can enhance the solubility of hydrophobic compounds.[3][4] Common co-solvents used in biological assays include ethanol, propylene glycol, and polyethylene glycol (PEG).[3][5] It is essential to run vehicle control experiments to ensure that the co-solvent itself does not interfere with the assay.[3]

  • Question: How do I choose the right co-solvent and determine the optimal concentration? Answer: The choice of a co-solvent and its concentration is often empirical and depends on the specific compound. A practical approach is to prepare a concentrated stock solution of your 2-phenylbenzofuran derivative in 100% DMSO. Then, perform serial dilutions into your aqueous assay buffer containing various concentrations of the chosen co-solvent (e.g., 1%, 5%, 10%). Visually inspect for any precipitation to determine the minimum co-solvent concentration required to keep your compound in solution.[3]

Issue 2: I am observing inconsistent results in my cell-based assays.

  • Question: Could poor solubility be the cause of my inconsistent results? Answer: Yes, poor solubility and precipitation of your compound in the cell culture medium can lead to variable effective concentrations, which in turn causes inconsistent results.[6]

  • Question: How can I troubleshoot this issue? Answer: To address this, you can determine the kinetic solubility of your compound in the specific cell culture medium. This will help you understand the concentration at which the compound begins to precipitate over time.[6] Always prepare fresh dilutions of your compound from a concentrated stock solution immediately before each experiment.[6] Another strategy is to incorporate a low concentration of a biocompatible surfactant to improve solubility.[6]

Issue 3: My 2-phenylbenzofuran compound shows low oral bioavailability in animal studies despite good in vitro permeability.

  • Question: What could be the reason for this discrepancy? Answer: Low aqueous solubility is a significant factor that can limit the absorption of a compound in the gastrointestinal tract, resulting in low systemic bioavailability, even if the compound has good membrane permeability.[4]

  • Question: What formulation strategies can I explore to improve bioavailability? Answer: Several formulation strategies can enhance the bioavailability of poorly soluble compounds. These include particle size reduction techniques like micronization or nanosuspension to increase the surface area for dissolution.[4][7] Other approaches involve the use of lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or creating solid dispersions with hydrophilic carriers.[8][9]

Frequently Asked Questions (FAQs)

  • Question 1: Why is the solubility of 2-phenylbenzofuran compounds a critical issue in biological assays? Answer: The majority of biological assays are conducted in aqueous environments. If a 2-phenylbenzofuran compound is not fully dissolved, its effective concentration in the assay will be lower than the intended concentration, leading to an underestimation of its biological activity.[1][2] This can result in inaccurate data, misleading structure-activity relationships, and a lower hit rate in high-throughput screening (HTS).[1]

  • Question 2: What are the initial steps to improve the solubility of a 2-phenylbenzofuran derivative? Answer: The initial approach is typically to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.[6] If precipitation occurs, you can try optimizing the final co-solvent concentration, adjusting the pH of the buffer if your compound has ionizable groups, or using solubilizing agents.[6][10]

  • Question 3: What are co-solvents and how should I use them? Answer: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly water-soluble compounds.[4][11] They work by reducing the polarity of the aqueous solvent.[8] For biological assays, it's crucial to use the lowest effective concentration of a co-solvent and to always include a vehicle control to account for any effects of the solvent on the assay.[12]

  • Question 4: What are cyclodextrins and when should I consider using them? Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic molecule within their cavity, thereby increasing its apparent water solubility.[13][15] You should consider using cyclodextrins when co-solvents are ineffective or interfere with your assay.[16]

  • Question 5: What are some advanced solubilization strategies if co-solvents and cyclodextrins are not sufficient? Answer: If simpler methods fail, you can explore advanced formulation techniques. These include creating solid dispersions where the drug is dispersed in a hydrophilic polymer matrix, reducing the particle size to the nanoscale (nanosuspensions), or using lipid-based formulations like microemulsions or self-emulsifying drug delivery systems (SEDDS).[7][8][9][16]

Data Presentation

Table 1: Common Co-solvents for Biological Assays
Co-solventPropertiesRecommended Starting Concentration in Final Assay Volume
DMSO (Dimethyl Sulfoxide) Aprotic, strong solubilizing power for many organic compounds.[11]< 1% (v/v), cell line dependent.[1]
Ethanol Protic, good for compounds with some polarity.< 1% (v/v).
Propylene Glycol Non-toxic, commonly used in parenteral formulations.[5]1-5% (v/v).
Polyethylene Glycol (PEG 300/400) Water-miscible polymer, good for a wide range of compounds.1-10% (v/v).
N,N-Dimethylacetamide (DMA) Aprotic, strong solvent.< 0.5% (v/v).
Table 2: Comparison of Cyclodextrins for Solubility Enhancement
Cyclodextrin DerivativeKey FeaturesTypical Applications
β-Cyclodextrin (β-CD) Natural cyclodextrin with moderate water solubility.Basic inclusion complex formation.[10]
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, low toxicity.[14]Parenteral and oral formulations.[14]
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility, negatively charged.[11]Useful for cationic drugs, parenteral formulations.[14]
Methyl-β-CD (M-β-CD) High solubilizing capacity, can extract cholesterol from cell membranes.In vitro assays, cholesterol depletion studies.
Table 3: Summary of Advanced Solubilization Strategies
StrategyMechanismAdvantagesConsiderations
Solid Dispersion The compound is dispersed in a hydrophilic carrier, often in an amorphous state.[7][8]Improved dissolution rate and solubility.[8]Physical stability of the amorphous form.
Nanosuspension Reduction of particle size to the nanometer range, increasing surface area.[4][16]Increased dissolution velocity and saturation solubility.[17]Requires specialized equipment (e.g., high-pressure homogenizer).[16]
Lipid-Based Formulations (e.g., SEDDS) The compound is dissolved in a mixture of oils, surfactants, and co-solvents.[9]Enhances absorption by presenting the compound in a solubilized form.[9]Potential for in vivo variability.
Micellar Solubilization (Surfactants) Surfactants form micelles that encapsulate the hydrophobic compound.[4]Effective for highly lipophilic compounds.Surfactant toxicity and potential for assay interference.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent
  • Accurately weigh the desired amount of the 2-phenylbenzofuran compound in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • For use in an assay, dilute the stock solution serially in the assay buffer to achieve the final desired concentrations.

  • Ensure the final co-solvent concentration remains below the cytotoxic level for your specific cell line (typically <0.5% for DMSO).

  • Always include a "vehicle control" in your experiments, which contains the same final concentration of the co-solvent as your experimental samples.

Protocol 2: Kinetic Solubility Assay
  • Prepare a high-concentration stock solution of the 2-phenylbenzofuran compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add the assay buffer or cell culture medium to each well.

  • Add a small volume of the DMSO stock solution to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept constant across all wells.

  • Incubate the plate at the desired temperature (e.g., 37°C) and measure the turbidity (absorbance at a wavelength where the compound does not absorb, e.g., 650 nm) at various time points (e.g., 0, 1, 2, 4, 24 hours).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit of the compound under those conditions.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Weigh the 2-phenylbenzofuran compound and the chosen cyclodextrin (e.g., HP-β-CD) in a molar ratio determined from phase solubility studies (commonly 1:1 or 1:2).

  • Place the powders in a mortar.

  • Add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) to form a paste.

  • Knead the paste thoroughly with a pestle for 30-60 minutes.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex can then be pulverized and stored for use. The solubility of the complex in aqueous buffer should be determined and compared to the free compound.

Mandatory Visualizations

G cluster_0 Troubleshooting Solubility Issues start Compound Precipitates in Assay check_dmso Check Final DMSO Concentration (<0.5%?) start->check_dmso dmso_ok Is DMSO Concentration Tolerated? check_dmso->dmso_ok Yes use_cosolvent Use Co-solvent (e.g., Ethanol, PEG) check_dmso->use_cosolvent No, optimize DMSO dmso_ok->use_cosolvent No success Proceed with Assay dmso_ok->success Yes cosolvent_ok Is Solubility Improved? use_cosolvent->cosolvent_ok use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) cosolvent_ok->use_cyclodextrin No cosolvent_ok->success Yes advanced_methods Advanced Formulation (e.g., Nanosuspension) use_cyclodextrin->advanced_methods Still Insoluble use_cyclodextrin->success Soluble advanced_methods->success

Caption: A logical workflow for troubleshooting solubility issues.

G cluster_1 Experimental Workflow for Assay Preparation weigh_compound 1. Weigh Compound dissolve_dmso 2. Dissolve in 100% DMSO (Stock Solution) weigh_compound->dissolve_dmso serial_dilution 3. Perform Serial Dilutions in Assay Buffer dissolve_dmso->serial_dilution vehicle_control Prepare Vehicle Control (Buffer + Same % DMSO) dissolve_dmso->vehicle_control add_to_assay 4. Add to Biological Assay serial_dilution->add_to_assay run_assay 5. Run Assay and Analyze Data add_to_assay->run_assay vehicle_control->add_to_assay

Caption: Workflow for preparing a compound for a biological assay.

G cluster_2 Mechanism of Cyclodextrin Inclusion compound Poorly Soluble 2-Phenylbenzofuran plus + compound->plus cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cyclodextrin->complex plus->cyclodextrin

Caption: Diagram illustrating the mechanism of cyclodextrin inclusion.

References

Navigating the Challenges of Large-Scale 2-Arylbenzofuran Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-arylbenzofurans, a privileged scaffold in medicinal chemistry and materials science, presents unique challenges when transitioning from laboratory-scale experiments to industrial production. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the scale-up of 2-arylbenzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-arylbenzofurans that are amenable to scaling up?

A1: Several synthetic strategies can be adapted for large-scale production. The most prominent include the Perkin rearrangement, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, and multi-step syntheses commencing with substituted salicylaldehydes. Microwave-assisted Perkin rearrangements, for instance, offer significantly reduced reaction times, a critical factor in large-scale manufacturing.[1]

Q2: What are the primary challenges in purifying 2-arylbenzofurans on a larger scale?

A2: As production volume increases, purification can become a bottleneck. Common challenges include the removal of residual palladium catalyst from Suzuki-Miyaura reactions and the separation of structurally similar impurities. For many 2-arylbenzofuran compounds, recrystallization from solvents like methanol has proven to be an efficient and scalable purification method.[2][3] In industrial settings, techniques such as automated flash chromatography and preparative HPLC are also employed to handle larger quantities.[4]

Q3: How can I minimize catalyst loading in a Suzuki-Miyaura coupling for a more cost-effective and sustainable large-scale process?

A3: Minimizing catalyst loading is a key optimization parameter. This can be achieved through careful screening of palladium pre-catalysts and ligands. For instance, highly active catalyst systems, such as those employing advanced phosphine ligands, can facilitate the reaction with lower amounts of palladium.[5][6] Additionally, optimizing reaction conditions like temperature and base can enhance catalyst turnover and efficiency.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up of 2-arylbenzofuran synthesis.

Perkin Rearrangement
Problem Potential Cause Troubleshooting Solution
Low Yield Incomplete reaction.Optimize reaction time and temperature. For microwave-assisted reactions, experiment with different power levels to ensure complete conversion without product degradation.[1]
Side product formation.Adjust the concentration of the base and monitor the reaction closely using TLC or HPLC to stop it at the optimal point.
Prolonged Reaction Times Inefficient heating in large reactors.Consider using microwave-assisted synthesis, which has been shown to reduce reaction times from hours to minutes.[1]
Poor mixing.Ensure adequate agitation in the reactor to maintain a homogeneous reaction mixture.
Suzuki-Miyaura Cross-Coupling
Problem Potential Cause Troubleshooting Solution
Inconsistent Yields Sensitivity to oxygen.Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon). Degas all solvents and reagents before use.
Variable quality of boronic acid.Use high-purity boronic acids. Boronic acids can degrade upon storage; it is advisable to use fresh reagents or re-purify them if necessary.
High Levels of Palladium in Final Product Inefficient removal of the catalyst.Employ a palladium scavenging technique. One effective method involves treating the reaction mixture with an aqueous solution of a reducing agent like sodium bisulfite at elevated temperatures to precipitate the palladium.[7]
Formation of Homocoupling Byproducts Suboptimal catalyst or reaction conditions.Screen different palladium catalysts and ligands to find the most selective system for your specific substrates.[5][6] Adjusting the stoichiometry of the reactants can also minimize homocoupling.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement
MethodReaction TimePower/TemperatureYieldReference
Conventional~3 hoursRefluxQuantitative[1]
Microwave-Assisted5 minutes300W / 79°C99%[1]
Table 2: Catalyst and Base Optimization for Suzuki-Miyaura Coupling
Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O8095[6]
XPhos Pd G4-K₂CO₃THF/H₂O70High (unspecified)This is a commonly used catalyst system.
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10092[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid

This protocol is adapted from a method for the synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.[1]

  • Reactant Preparation : In a microwave-safe reaction vessel, combine the 3-bromocoumarin (1 equivalent) and sodium hydroxide (2 equivalents) in ethanol.

  • Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes, with a target temperature of 79°C.

  • Work-up : After cooling, acidify the reaction mixture with dilute HCl to precipitate the product.

  • Purification : Collect the solid by filtration, wash with water, and dry to yield the benzofuran-2-carboxylic acid.

Protocol 2: Scalable Multi-Step Synthesis of 2-Arylbenzofurans

This protocol is based on a method starting from substituted 2-hydroxybenzaldehyde.[2][3]

Step 1: O-Alkylation

  • Combine the substituted 2-hydroxybenzaldehyde (1 equivalent), methyl α-bromophenylacetate (1 equivalent), and potassium carbonate (1.2 equivalents) in DMF.

  • Heat the mixture to 50°C and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product. Filter and dry the solid.

Step 2: Hydrolysis

  • Suspend the product from Step 1 in a mixture of 10% aqueous KOH and methanol.

  • Heat the mixture to 80-82°C for 2 hours.

  • Cool the mixture and acidify with 10% aqueous HCl to precipitate the carboxylic acid. Filter and dry the solid.

Step 3: Cyclization

  • Mix the carboxylic acid from Step 2 with anhydrous sodium acetate (10 equivalents) in acetic anhydride.

  • Heat the mixture to 120-125°C for 4 hours.

  • Cool the reaction and pour it into ice water. The 2-arylbenzofuran product will precipitate and can be collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent like methanol.[2][3]

Visualizations

experimental_workflow_perkin cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product start_mat 3-Bromocoumarin Sodium Hydroxide Ethanol microwave Microwave Irradiation (300W, 5 min, 79°C) start_mat->microwave 1. Mix acidification Acidification (HCl) microwave->acidification 2. Cool filtration Filtration acidification->filtration 3. Precipitate drying Drying filtration->drying product Benzofuran-2-carboxylic Acid drying->product

Caption: Workflow for Microwave-Assisted Perkin Rearrangement.

logical_relationship_suzuki problem Problem: Inconsistent Yields in Suzuki Coupling cause1 Potential Cause 1: Oxygen Sensitivity problem->cause1 cause2 Potential Cause 2: Variable Reagent Quality problem->cause2 cause3 Potential Cause 3: Suboptimal Catalyst System problem->cause3 solution1 Solution: Inert Atmosphere (N2/Ar) Degas Solvents/Reagents cause1->solution1 solution2 Solution: Use High-Purity Boronic Acid Use Fresh Reagents cause2->solution2 solution3 Solution: Screen Pd Catalysts/Ligands Optimize Reaction Conditions cause3->solution3

Caption: Troubleshooting Logic for Suzuki-Miyaura Coupling.

References

Navigating Benzofuran Synthesis: A Technical Guide to Overcoming Common Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common pitfalls in benzofuran synthesis. By offering alternative synthetic routes, detailed experimental protocols, and comparative data, this resource aims to streamline the synthesis of this critical heterocyclic scaffold, which is central to numerous natural products and pharmaceutical agents.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of substituted benzofurans, offering potential causes and solutions in a question-and-answer format.

Question 1: My palladium-catalyzed Sonogashira coupling/cyclization is resulting in a low yield of the desired benzofuran. What are the common causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:

  • Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or an inappropriate source was used. Ensure the catalyst is fresh and stored under an inert atmosphere.[1]

  • Reagent Quality: Impure or wet starting materials (o-halophenol, alkyne) or solvents can inhibit the reaction. Ensure all reagents are pure and dry, and that solvents are appropriately degassed to remove oxygen, which can poison the catalyst.[1]

  • Suboptimal Reaction Conditions: The temperature, reaction time, solvent, or base may not be optimal. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested, but excessively high temperatures can lead to catalyst decomposition.[1] The choice of base is also critical; organic bases like triethylamine (NEt₃) or inorganic bases like potassium carbonate (K₂CO₃) should be tested.

  • Homocoupling of Alkynes: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially when using copper co-catalysts. Slow addition of the alkyne to the reaction mixture can sometimes mitigate this issue.[1]

Question 2: I am attempting a Larock-type benzofuran synthesis using an o-iodophenol and an internal alkyne with NaHCO₃ as the base, but the yield is extremely low. What is the likely problem?

Answer: This is a frequent issue often caused by the choice of base. Sodium bicarbonate (NaHCO₃) can decompose at high temperatures (e.g., 110°C) to produce water. This water can interfere with the palladium catalytic cycle, leading to catalyst deactivation and significantly reduced yields.

  • Solution: Switch to an anhydrous base that does not generate water upon heating. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective. Consider also screening different palladium sources, such as Pd(PPh₃)₄, which may be more robust for your specific substrates.[2]

Question 3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity in my substituted benzofuran synthesis?

Answer: Poor regioselectivity is a common challenge, especially when using unsymmetrical alkynes or in intramolecular cyclizations of substituted phenols.[1]

  • Steric and Electronic Effects: The directing influence of substituents on the phenol ring and the steric bulk of the reactants are major factors. Electron-donating groups on the phenol can influence the site of cyclization.[1]

  • Catalyst and Ligand Control: The choice of catalyst and associated ligands can create a specific steric and electronic environment that favors the formation of one regioisomer. Experimenting with different phosphine ligands can be beneficial.

  • Alternative Strategy: Consider a strategy that builds the molecule in a way that predetermines the regiochemistry, such as the regioselective synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, which can then be converted to the desired benzofuran.

Question 4: The classical Perkin rearrangement of my 3-halocoumarin is inefficient. Are there ways to improve this reaction or milder alternatives?

Answer: The traditional Perkin rearrangement often requires prolonged heating.[3][4]

  • Optimization: Microwave-assisted Perkin rearrangement can dramatically reduce reaction times from hours to minutes while maintaining high yields.[3] Using a base like sodium hydroxide in ethanol under microwave irradiation at 300-400W for 5 minutes can yield the product in over 90%.[3]

  • Troubleshooting: If you observe the formation of an uncyclized intermediate, it indicates that the intramolecular nucleophilic attack is slow. Optimizing the base (e.g., using stronger bases like NaOH or KOH) and increasing the reaction temperature can facilitate the final cyclization step.[5]

Alternative Synthetic Routes & Methodologies

To circumvent the pitfalls of traditional methods, several modern and efficient synthetic routes have been developed.

Route 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization

This is a robust and widely used method for synthesizing 2-substituted benzofurans from an o-iodophenol and a terminal alkyne. The reaction is typically catalyzed by a combination of palladium and copper salts.

Detailed Experimental Protocol:

  • To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)₂PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.

Route 2: Copper-Catalyzed Synthesis (Palladium-Free Alternative)

Copper catalysis offers a more cost-effective and environmentally friendly alternative to palladium-based methods for certain benzofuran syntheses.

Detailed Experimental Protocol:

  • In a reaction tube, combine the o-iodophenol (1.0 mmol), aryl acetylene (1.2 mmol), a copper(I) catalyst (e.g., CuBr, 5 mol%), a ligand (e.g., 1,10-phenanthroline, 10 mol%), and Cs₂CO₃ (2.0 mmol).[6]

  • Add DMSO (3 mL) as the solvent.[6]

  • Seal the tube and heat the reaction mixture to 90 °C, stirring for 10-12 hours.[6]

  • After completion (monitored by TLC), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Route 3: Transition-Metal-Free Intramolecular Cyclization

For substrates that are sensitive to transition metals, a metal-free approach using a base-catalyzed intramolecular cyclization of o-alkynylphenols is an excellent alternative.[7]

Detailed Experimental Protocol:

  • To a solution of the o-alkynylphenol (0.3 mmol) in acetonitrile (3 mL), add cesium carbonate (Cs₂CO₃, 10 mol%).[8]

  • Stir the resulting mixture at 60 °C for 12 hours.[8][9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture and wash the residue with acetonitrile (2 x 5 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography.

Comparative Data of Synthetic Methodologies

The following table summarizes key quantitative parameters for different synthetic approaches to provide a basis for comparison.

MethodKey ReagentsCatalyst/PromoterSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd/Cu Sonogashira Cyclization o-iodophenol, terminal alkyne(PPh₃)₂PdCl₂ / CuIEt₃NReflux2-1480-95Broad substrate scope, but requires metal catalysts.
Cu-Catalyzed Cyclization o-iodophenol, aryl acetyleneCuBr / 1,10-phenanthrolineDMSO9010-1270-90Cost-effective, palladium-free alternative.[6]
Metal-Free Cyclization o-alkynylphenolCs₂CO₃Acetonitrile601285-99"Greener" alternative, avoids metal contamination.[1][7][9]
Microwave Perkin Rearrangement 3-bromocoumarinNaOHEthanol790.1>90Extremely fast reaction times compared to traditional heating.[3]
Heck-Type Annulation o-cinnamyl phenolPdCl₂(CH₃CN)₂Dioxane802470-85Good for synthesizing 2-benzyl benzofurans.

Visualizing Synthetic Workflows

To better illustrate the logical flow of troubleshooting and synthesis planning, the following diagrams are provided.

G cluster_0 Troubleshooting Low Yield in Pd-Catalyzed Synthesis start Low Yield Observed q1 Check Catalyst Activity (Fresh? Stored properly?) start->q1 s1 Replace Catalyst q1->s1 Inactive q2 Verify Reagent Quality (Pure? Dry? Degassed?) q1->q2 Active s1->q2 s2 Purify/Dry Reagents & Degas Solvents q2->s2 Impure q3 Optimize Conditions (Temp? Base? Solvent?) q2->q3 Pure s2->q3 s3 Screen Temps & Bases (e.g., K₂CO₃, Cs₂CO₃) q3->s3 Suboptimal end Improved Yield q3->end Optimal s3->end

Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.

G cluster_1 Choosing an Alternative Synthetic Route start Synthesis Goal: Substituted Benzofuran q1 Are starting materials sensitive to metals? start->q1 route1 Metal-Free Cyclization (o-alkynylphenol + Base) q1->route1 Yes q2 Is cost a major factor? q1->q2 No end Synthesize Product route1->end route2 Copper-Catalyzed Route (Pd-Free) q2->route2 Yes route3 Palladium-Catalyzed Route (e.g., Sonogashira) q2->route3 No route2->end route3->end

Caption: Decision tree for selecting an appropriate benzofuran synthesis strategy.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted benzofurans.

General Troubleshooting FAQs

Q: My spectroscopic data is inconsistent with the expected structure of my substituted benzofuran. What are the initial troubleshooting steps?

A: When encountering inconsistencies between your experimental data and the expected structure, a systematic approach is crucial.

  • Verify Sample Purity: Impurities are a common source of spectral artifacts.[1] Assess the purity of your sample using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Check for residual solvents, starting materials, or reaction byproducts.[1]

  • Confirm Instrument Calibration: Ensure the NMR spectrometer is properly calibrated.[1]

  • Re-evaluate Spectral Data: If both sample purity and instrument performance are confirmed, carefully re-examine your NMR data. Consider the possibility of unexpected isomers or degradation products.[1]

Q: Could impurities from the synthesis be affecting my analysis?

A: Absolutely. The synthesis of benzofuran derivatives can introduce various impurities. For instance, residual solvents like ethyl acetate or dichloromethane are frequently observed in ¹H NMR spectra.[1][2] It is essential to meticulously purify your compound after synthesis and confirm its purity chromatographically before proceeding with spectroscopic analysis.[1]

¹H NMR Spectroscopy FAQs

Q: The aromatic proton signals in my ¹H NMR spectrum are overlapping and difficult to interpret. How can I resolve them?

A: Overlapping signals in the aromatic region are a common challenge with polycyclic molecules like benzofurans.[1] Here are a few strategies to resolve them:

  • Change the Solvent: Re-acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can often resolve overlapping multiplets.[1][2] Aromatic solvents can induce different chemical shifts by interacting with the analyte's π-system.[1]

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals.

  • 2D NMR Techniques: Employing 2D NMR experiments like COSY can help to identify coupled protons, even in crowded regions of the spectrum.[3][4]

Q: I have a broad peak in my spectrum that might be an OH or NH proton. How can I confirm this?

A: To confirm the presence of an exchangeable proton (like OH or NH), you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[2]

Q: My spectrum shows more signals than expected. What could be the cause?

A: The presence of more signals than anticipated can be due to several factors:

  • Mixture of Isomers: Your sample might be a mixture of constitutional isomers or diastereomers.[5][6]

  • Rotamers: If your molecule has restricted bond rotation, you might be observing different conformers (rotamers) on the NMR timescale.[7] Running the experiment at a higher temperature can sometimes coalesce these signals.[7]

  • Impurities: As mentioned earlier, impurities are a frequent cause of extra peaks.[1]

¹³C NMR Spectroscopy FAQs

Q: I'm having trouble assigning the quaternary carbon signals in my ¹³C NMR spectrum. What can I do?

A: Assigning quaternary carbons can be challenging due to the absence of directly attached protons and their typically longer relaxation times.

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can help distinguish between CH, CH₂, and CH₃ groups, and by inference, identify quaternary carbons (which will be absent in DEPT spectra).

  • HMBC Experiment: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable for assigning quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away, allowing you to connect the quaternary carbon to nearby protons with known assignments.[8][9]

2D NMR Spectroscopy FAQs

Q: When should I use COSY, HSQC, and HMBC experiments?

A: These 2D NMR techniques are powerful tools for elucidating the structure of substituted benzofurans.[3][6][10]

  • COSY (Correlation Spectroscopy): Use COSY to identify protons that are coupled to each other (typically through two or three bonds).[11][12] This is extremely useful for tracing out spin systems within your molecule, such as the protons on the benzene and furan rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Use HSQC to determine which protons are directly attached to which carbons.[8][9] This provides direct one-bond C-H connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): Use HMBC to identify longer-range couplings between protons and carbons (typically two or three bonds).[8][9] This is crucial for connecting different fragments of the molecule and for assigning quaternary carbons.[9]

Q: How can NOESY help in the structural analysis of substituted benzofurans?

A: Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close to each other in space, even if they are not directly bonded.[3][11] This is particularly useful for determining the relative stereochemistry and conformation of substituents on the benzofuran core.[3]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Benzofurans

Proton PositionTypical Chemical Shift (ppm)Notes
H-26.7 - 7.8Highly dependent on the substituent at C2 and C3.
H-36.3 - 7.5Highly dependent on the substituent at C2 and C3.
H-47.2 - 7.6
H-57.1 - 7.5
H-67.1 - 7.5
H-77.4 - 7.8Often shifted downfield due to the anisotropic effect of the furan oxygen.
Substituent ProtonsVaries widelyDepends on the nature and location of the substituent.

Note: These are general ranges and can vary significantly based on the specific substitution pattern and the solvent used.[13][14][15]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Benzofurans

Carbon PositionTypical Chemical Shift (ppm)Notes
C-2145 - 155
C-3102 - 115
C-3a115 - 125
C-4120 - 130
C-5120 - 130
C-6120 - 130
C-7110 - 120
C-7a150 - 160
Substituent CarbonsVaries widelyDepends on the nature and location of the substituent.

Note: These are general ranges and can vary significantly based on the specific substitution pattern and the solvent used.[16][17][18][19]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 1-5 mg of the purified substituted benzofuran.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry vial.

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. The number of scans can be adjusted based on the sample concentration (typically 8-16 scans are sufficient).

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Protocol 2: 2D NMR (COSY, HSQC, HMBC) Acquisition
  • Sample Preparation: Follow the same procedure as for ¹H NMR, but a slightly more concentrated sample (5-10 mg) may be beneficial.[7]

  • Data Acquisition:

    • Acquire a standard ¹H spectrum first to determine the spectral width.

    • Load the appropriate 2D experiment pulse program (e.g., COSY, HSQCEDETGPSISP, HMBCGP).

    • Set the spectral widths for both the proton (F2) and the carbon (F1 for HSQC/HMBC) dimensions.

    • Set the number of scans and increments (dummy scans) according to the sample concentration and desired resolution.

    • Start the acquisition. 2D experiments will take significantly longer than 1D experiments, ranging from minutes to several hours.

  • Data Processing:

    • Process the acquired data using the appropriate software (e.g., TopSpin, Mnova, VnmrJ). This typically involves Fourier transformation in both dimensions, phase correction, and baseline correction.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis (if needed) cluster_structure_elucidation Structure Elucidation sample Substituted Benzofuran dissolve Dissolve in Deuterated Solvent sample->dissolve transfer Transfer to NMR Tube dissolve->transfer proton_nmr ¹H NMR transfer->proton_nmr Initial Analysis carbon_nmr ¹³C NMR & DEPT proton_nmr->carbon_nmr integrate_data Integrate All Spectral Data proton_nmr->integrate_data cosy COSY carbon_nmr->cosy If structure is complex carbon_nmr->integrate_data hsqc HSQC cosy->hsqc cosy->integrate_data hmbc HMBC hsqc->hmbc hsqc->integrate_data noesy NOESY hmbc->noesy For stereochemistry hmbc->integrate_data noesy->integrate_data propose_structure Propose/Confirm Structure integrate_data->propose_structure troubleshooting_logic start Inconsistent NMR Data check_purity Verify Sample Purity (TLC, HPLC) start->check_purity check_instrument Check Instrument Calibration check_purity->check_instrument [Pure] purify_sample Purify Sample check_purity->purify_sample [Impure] recalibrate Recalibrate Instrument check_instrument->recalibrate [Not Calibrated] reevaluate Re-evaluate Spectra check_instrument->reevaluate [Calibrated] purify_sample->start Re-acquire Data recalibrate->start Re-acquire Data consider_isomers Consider Isomers or Degradation reevaluate->consider_isomers end Revised Structural Hypothesis consider_isomers->end

References

Validation & Comparative

Comparative Analysis of Anticancer Activity: 2-Phenyl-1-benzofuran Derivatives versus Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

2-Phenyl-1-benzofuran Derivatives: This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer effects.[1][2][3] Many derivatives of benzofuran have been synthesized and evaluated, with several showing promising cytotoxicity against a variety of cancer cell lines.[4][5] A significant subset of these compounds exert their anticancer effects by inhibiting tubulin polymerization.[6]

Doxorubicin: A well-established anthracycline antibiotic, Doxorubicin is a widely used chemotherapeutic agent.[7] Its primary mechanism of action involves intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and repair, ultimately inducing apoptosis.[8][9][10]

Paclitaxel: A member of the taxane family of drugs, Paclitaxel is another cornerstone of cancer chemotherapy.[11] In contrast to agents that inhibit tubulin polymerization, Paclitaxel's mechanism involves the stabilization of microtubules, preventing their depolymerization.[12][] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15]

Mechanism of Action: A Comparative Overview

The anticancer agents discussed herein exhibit distinct mechanisms of action, primarily targeting either DNA integrity or cytoskeletal function.

Tubulin Polymerization Inhibition (2-Phenyl-1-benzofuran Derivatives): Many 2-aroyl- and 2-phenyl-benzofuran derivatives exert their cytotoxic effects by binding to the colchicine site on β-tubulin.[6] This binding prevents the polymerization of tubulin dimers into microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell shape. By inhibiting their formation, these benzofuran derivatives disrupt mitosis, leading to cell cycle arrest and apoptosis.[16]

DNA Intercalation and Topoisomerase II Inhibition (Doxorubicin): Doxorubicin's planar aromatic rings intercalate between DNA base pairs, obstructing the action of topoisomerase II, an enzyme critical for relaxing DNA supercoils during replication and transcription.[9] This leads to DNA double-strand breaks and the generation of reactive oxygen species (ROS), culminating in apoptotic cell death.[8]

Microtubule Stabilization (Paclitaxel): Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[12][] The resulting overly stable and non-functional microtubules disrupt the dynamic instability required for proper mitotic spindle formation, leading to mitotic arrest and apoptosis.[14][15]

Quantitative Data: Cytotoxicity Comparison

The following table summarizes the 50% inhibitory concentration (IC50) values for representative 2-phenyl-1-benzofuran derivatives, Doxorubicin, and Paclitaxel against various human cancer cell lines. It is important to note that IC50 values can vary depending on the specific cell line and experimental conditions.

Compound/DrugCancer Cell LineIC50 (µM)Reference
2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan Various0.016 - 0.024[6]
Doxorubicin A549 (Lung)~1.0[17]
HCT116 (Colon)~0.5[17]
MCF-7 (Breast)~0.8[2]
HepG2 (Liver)~0.9[17]
Paclitaxel A549 (Lung)0.027 (120h exposure)[15]
MDA-MB-231 (Breast)~0.005[18]
SK-BR-3 (Breast)~0.01[18]
T-47D (Breast)~0.003[18]

Experimental Protocols

The following are generalized protocols for common in vitro cytotoxicity assays used to determine the IC50 values of anticancer compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 2-phenyl-1-benzofuran derivative, Doxorubicin, or Paclitaxel) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

SRB (Sulphorhodamine B) Assay
  • Cell Seeding and Treatment: This follows the same initial steps as the MTT assay.

  • Cell Fixation: After compound treatment, the cells are fixed with trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Protein-Bound Dye Solubilization: The plates are air-dried, and the protein-bound SRB is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at approximately 510 nm.

  • Data Analysis: Similar to the MTT assay, IC50 values are calculated from the dose-response curves.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: A typical experimental workflow for in vitro cytotoxicity screening.

tubulin_pathway cluster_tubulin Tubulin Dynamics cluster_drugs Drug Intervention cluster_outcome Cellular Outcome tubulin_dimers α/β-Tubulin Dimers microtubules Microtubules tubulin_dimers->microtubules Polymerization microtubules->tubulin_dimers Depolymerization mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest benzofuran 2-Phenyl-1-benzofuran Derivatives benzofuran->microtubules Inhibits Polymerization paclitaxel Paclitaxel paclitaxel->tubulin_dimers Inhibits Depolymerization apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: The mechanism of action of tubulin-targeting anticancer agents.

References

2-Phenyl-1-benzofuran-5-amine versus other benzofuran derivatives in neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold has emerged as a privileged structure in the quest for novel neuroprotective agents, showing promise in combating the complex pathologies of neurodegenerative diseases. While a diverse array of benzofuran derivatives has been synthesized and evaluated, this guide provides a comparative analysis of several key derivatives for which experimental data are available.

It is important to note that a comprehensive search for the neuroprotective properties of 2-Phenyl-1-benzofuran-5-amine did not yield specific experimental data on its efficacy or mechanism of action in neuroprotection. Therefore, a direct comparison with other derivatives is not feasible at this time. This guide will focus on other notable benzofuran derivatives that have been investigated for their neuroprotective effects.

Performance Comparison of Neuroprotective Benzofuran Derivatives

The following tables summarize the quantitative data on the neuroprotective effects of various benzofuran derivatives from preclinical studies.

Table 1: Inhibition of NMDA-Induced Excitotoxicity by 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamides
CompoundSubstitution on Phenyl RingConcentration (μM)Cell Viability (%)Reference
1f 2-CH₃30~95% (Comparable to Memantine)[1][2][3][4]
1j 3-OH100>75%[1][2][3][4]
300Marked Anti-excitotoxic Effects[1][2][4]
Memantine (Reference NMDA Antagonist)30~95%[1][2][3][4]
Table 2: Neuroprotective Effects of Benzofuran-Type Stilbenes against Glutamate-Induced Cell Death in SK-N-SH Cells
CompoundConcentration (μM)Protective EffectPutative MechanismReference
Moracin O Not specifiedSignificantmGluR1 pathway modulation[5][6]
Moracin R Not specifiedSignificantmGluR1 pathway modulation[5][6]
Moracin P Not specifiedSignificantmGluR1 pathway modulation[5][6]
Table 3: Neuroprotective Effects of Selenium-Containing Benzofuran Derivatives in Disease Models
CompoundModelKey FindingsReference
SeBZF1 Sleep Deprivation in MiceReverses memory impairment and depressive-like behavior; Reduces oxidative stress; Reverts increased hippocampal AChE activity.[7]
TFSeB Streptozotocin-induced Alzheimer's Disease Model in MiceImproves memory performance; Reduces oxidative stress markers; Reverts increased MAO-B and AChE activity; Modulates apoptosis-related proteins (↑BCL-2, ↓BAX); Increases BDNF and NRF2; Decreases NF-κB, IL-6, and GSK3B.[8]

Experimental Protocols

Assessment of Neuroprotection against NMDA-Induced Excitotoxicity
  • Cell Culture: Primary cortical neuronal cells are prepared from the cerebral cortices of rat embryos. Cells are plated on poly-L-lysine-coated plates and maintained in a controlled environment.

  • Induction of Excitotoxicity: After a period of stabilization in culture, neurons are exposed to N-methyl-D-aspartate (NMDA) to induce excitotoxic cell death.

  • Treatment: The benzofuran derivatives are co-administered with NMDA at various concentrations. A known NMDA receptor antagonist, such as memantine, is used as a positive control.

  • Cell Viability Assay: Neuronal viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured to determine the percentage of viable cells relative to control cultures.[1]

Evaluation of Neuroprotection against Glutamate-Induced Cell Death
  • Cell Line: Human neuroblastoma SK-N-SH cells are used.

  • Induction of Neurotoxicity: Glutamate is added to the cell culture medium to induce neurotoxicity.

  • Treatment: Benzofuran-type stilbenes (Moracin O, R, and P) are added to the culture along with glutamate.

  • Assessment: The protective effects of the compounds are evaluated by measuring cell viability, often through methods like the MTT assay.[5][6]

In Vivo Assessment in a Mouse Model of Alzheimer's Disease
  • Animal Model: A sporadic model of Alzheimer's disease is induced in male Swiss mice by intracerebroventricular injections of streptozotocin (STZ).

  • Treatment: The selenium-containing benzofuran derivative TFSeB is administered intragastrically at specified doses. Memantine can be used as a positive control.

  • Behavioral Tests: Memory and cognitive functions are assessed using tests such as the Y-maze, novel object recognition, and passive avoidance tests.

  • Biochemical Analyses: Following the behavioral assessments, brain tissues (prefrontal cortex, hippocampus, cerebellum) are collected to measure markers of oxidative stress (e.g., TBARS, ROS, nitrite), and the activity of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).

  • Molecular Analyses: Hippocampal tissue is used for RT-qPCR to analyze the expression of genes related to apoptosis (Bcl-2, Bax), neurotrophic factors (BDNF), antioxidant response (Nrf2), and neuroinflammation (NF-κB, IL-6, GSK3β).[8]

Signaling Pathways and Experimental Workflows

dot digraph "NMDA_Receptor_Excitotoxicity_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Glutamate [label="Glutamate", fillcolor="#FBBC05", fontcolor="#202124"]; NMDA_R [label="NMDA Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Influx [label="Excessive Ca²⁺ Influx", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS_Production [label="↑ ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrial_Dysfunction [label="Mitochondrial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Death [label="Neuronal Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzofuran_Derivatives [label="Benzofuran Derivatives\n(e.g., 1f, 1j)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Memantine [label="Memantine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Glutamate -> NMDA_R [label="Activates"]; NMDA_R -> Ca_Influx; Ca_Influx -> ROS_Production; Ca_Influx -> Mitochondrial_Dysfunction; ROS_Production -> Neuronal_Death; Mitochondrial_Dysfunction -> Apoptosis; Apoptosis -> Neuronal_Death; Benzofuran_Derivatives -> NMDA_R [label="Inhibits", style=dashed, color="#34A853"]; Memantine -> NMDA_R [label="Inhibits", style=dashed, color="#4285F4"]; } dot Caption: NMDA Receptor-Mediated Excitotoxicity Pathway and Points of Intervention.

dot digraph "Neuroprotective_Mechanisms_of_TFSeB" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes TFSeB [label="TFSeB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation\n(↑ NF-κB, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis_Pathway [label="Apoptotic Pathway\n(↑ BAX, ↓ BCL-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neurotrophic_Support [label="Neurotrophic Support\n(↓ BDNF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant_Response [label="Antioxidant Response\n(↓ NRF2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Survival [label="Neuronal Survival", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges TFSeB -> Oxidative_Stress [label="Reduces", color="#34A853"]; TFSeB -> Neuroinflammation [label="Reduces", color="#34A853"]; TFSeB -> Apoptosis_Pathway [label="Modulates to Anti-apoptotic", color="#34A853"]; TFSeB -> Neurotrophic_Support [label="Increases BDNF", color="#34A853"]; TFSeB -> Antioxidant_Response [label="Activates NRF2", color="#34A853"]; Oxidative_Stress -> Neuronal_Survival [label="Decreases", color="#EA4335"]; Neuroinflammation -> Neuronal_Survival [label="Decreases", color="#EA4335"]; Apoptosis_Pathway -> Neuronal_Survival [label="Decreases", color="#EA4335"]; Neurotrophic_Support -> Neuronal_Survival [label="Increases", style=dashed, color="#4285F4"]; Antioxidant_Response -> Neuronal_Survival [label="Increases", style=dashed, color="#4285F4"]; } dot Caption: Multi-target Neuroprotective Mechanisms of TFSeB.

dot digraph "Experimental_Workflow_In_Vivo" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Animal_Model [label="Induce AD Model\n(STZ injection in mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment_Groups [label="Treatment Groups\n(Vehicle, TFSeB, Memantine)", fillcolor="#FBBC05", fontcolor="#202124"]; Behavioral_Testing [label="Behavioral Testing\n(Y-maze, Novel Object Recognition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tissue_Collection [label="Brain Tissue Collection\n(Hippocampus, Cortex, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Biochemical_Analysis [label="Biochemical Analysis\n(Oxidative Stress, Enzyme Activity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Molecular_Analysis [label="Molecular Analysis\n(RT-qPCR for Gene Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Interpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Animal_Model -> Treatment_Groups; Treatment_Groups -> Behavioral_Testing; Behavioral_Testing -> Tissue_Collection; Tissue_Collection -> Biochemical_Analysis; Tissue_Collection -> Molecular_Analysis; Biochemical_Analysis -> Data_Analysis; Molecular_Analysis -> Data_Analysis; } dot Caption: In Vivo Experimental Workflow for Neuroprotective Compound Evaluation.

References

A Comparative Analysis of the Antioxidant Activity of Moracin C and Iso-moracin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of two structural isomers, moracin C and iso-moracin C. These 2-phenyl-benzofuran compounds, primarily found in plants of the Moraceae family, exhibit notable biological activities linked to oxidative stress. The key structural difference between them lies in the position of a carbon-carbon double bond in the methylbutenyl side chain, a subtle variation that significantly influences their antioxidant potential. This document synthesizes experimental data to objectively compare their performance in various antioxidant assays and elucidates the underlying mechanisms.

Mechanisms of Antioxidant Action

The antioxidant capacity of moracin C and iso-moracin C is attributed to their ability to neutralize reactive oxygen species (ROS) through multiple pathways. These mechanisms can be broadly categorized as redox-related and non-redox-related.[1]

  • Redox-Related Pathways: These involve the transfer of electrons or hydrogen atoms.

    • Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it.

    • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. This is often followed by proton transfer.

  • Non-Redox-Related Pathway:

    • Radical Adduct Formation (RAF): The antioxidant molecule forms a stable covalent bond with the free radical, creating a larger, less reactive molecule.[1]

Theoretical studies using density functional theory (DFT) have explored these mechanisms, suggesting that in a water-like environment, scavenging activity for both isomers primarily occurs through the RAF mechanism.[2] However, in a lipid-like environment, the RAF process is favored for iso-moracin C, whereas moracin C can act through both redox (SET) and non-redox (RAF) pathways.[2]

Antioxidant_Mechanisms cluster_0 Antioxidant (Moracin C / Iso-moracin C) cluster_1 Free Radical (R•) cluster_2 Neutralized Products A Antioxidant (ArOH) P1 Antioxidant Radical (ArO•) A->P1 H• P3 Antioxidant Cation Radical (ArOH•+) A->P3 e- P5 Radical Adduct (Ar(R)OH) A->P5 R Free Radical (R•) P2 Neutralized Molecule (RH) R->P2 P4 Anion (R-) R->P4 R->P5 lab1 Hydrogen Atom Transfer (HAT) lab2 Single Electron Transfer (SET) lab3 Radical Adduct Formation (RAF) DPPH_Assay_Workflow prep Prepare DPPH radical solution (0.1 mM in ethanol) mix Mix 1 mL of DPPH solution with 3 mL of sample solution prep->mix sample_prep Prepare various concentrations of Moracin C / Iso-moracin C in ethanol sample_prep->mix incubate Incubate in the dark at room temperature for 30 min mix->incubate measure Measure absorbance at 517 nm using a spectrophotometer incubate->measure calculate Calculate % Inhibition and determine IC50 value measure->calculate ABTS_Assay_Workflow cluster_prep Radical Generation cluster_assay Assay Procedure abts_stock Prepare 7 mM ABTS solution mix_radical Mix ABTS and potassium persulfate solutions (1:1 v/v) abts_stock->mix_radical k2s2o8_stock Prepare 2.45 mM potassium persulfate solution k2s2o8_stock->mix_radical incubate_radical Incubate in the dark for 12-16 hours at room temperature mix_radical->incubate_radical dilute_radical Dilute ABTS+• solution with ethanol to an absorbance of ~0.7 at 734 nm incubate_radical->dilute_radical add_sample Add sample to diluted ABTS+• solution dilute_radical->add_sample incubate_assay Incubate for a defined time (e.g., 6 min) add_sample->incubate_assay measure Measure absorbance at 734 nm incubate_assay->measure

References

Head-to-Head Comparison of Benzofuran-2-Carboxamide Derivatives as Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents for neurodegenerative disorders is a paramount challenge. Within this landscape, benzofuran-2-carboxamide derivatives have emerged as a promising class of compounds with diverse biological activities.[1][2] This guide provides a detailed head-to-head comparison of a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, summarizing their neuroprotective and antioxidant performance based on recent experimental data.

A recent study synthesized eighteen novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and evaluated their potential to protect neurons from excitotoxicity, a key factor in neurodegenerative diseases.[1] The neuroprotective effects were assessed against N-methyl-D-aspartate (NMDA)-induced neuronal cell damage in primary cultured rat cortical neurons.[1][3] The following tables summarize the key quantitative data from this comparative study, highlighting the most promising compounds.

Performance Comparison of Benzofuran-2-Carboxamide Derivatives

Neuroprotective Effects against NMDA-Induced Excitotoxicity

The initial screening identified nine compounds that exhibited significant protection against NMDA-induced excitotoxicity at a concentration of 100 μM.[1][4][5] The percentage of cell viability was measured to quantify the neuroprotective effect.

CompoundSubstitution on Phenyl RingCell Viability (%) at 100 µM
1f 2-CH₃>75
1j 3-OH>75
1a Unsubstituted>75
1c 3-OCH₃, 4-OH>75
1i 4-CH₃>75
1l 4-Cl>75
1p 2-CF₃>75
1q 3-CF₃>75
1r 4-CF₃>75

Among the selected derivatives, compound 1f , with a methyl group at the R2 position, demonstrated the most potent and efficacious neuroprotective action, comparable to the well-known NMDA antagonist memantine at a 30 μM concentration.[1][3][4][5][6] Compound 1j , featuring a hydroxyl group at the R3 position, also showed marked anti-excitotoxic effects.[3][4][5][6]

Antioxidant Activity

The antioxidant properties of the most promising neuroprotective compounds were evaluated through their ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and inhibit in vitro lipid peroxidation (LPO) in rat brain homogenates.

CompoundInhibition of LPO (%) at 100 µMDPPH Radical Scavenging (%) at 100 µM
1j 6223.5

Interestingly, compound 1j was the most effective antioxidant among the tested derivatives, exhibiting significant inhibition of lipid peroxidation and moderate DPPH radical scavenging activity.[1][4][6] This dual functionality of neuroprotection and antioxidation makes it a particularly interesting candidate for further investigation. In contrast, while memantine is a potent neuroprotective agent, it did not show significant antioxidant activity in this study.[1]

Structure-Activity Relationship (SAR) Insights

The comparative data provides valuable insights into the structure-activity relationships of these benzofuran-2-carboxamide derivatives.

SAR_Insights cluster_substitutions Substitutions on Phenyl Ring cluster_activities Biological Activities Scaffold 7-methoxy-benzofuran-2-carboxamide Scaffold R2_CH3 R2 = -CH₃ (Compound 1f) R3_OH R3 = -OH (Compound 1j) Other Other Substitutions (e.g., -Cl, -CF₃, -OCH₃) Neuroprotection Potent Neuroprotection R2_CH3->Neuroprotection leads to Antioxidant Neuroprotection & Antioxidant Activity R3_OH->Antioxidant leads to ModerateNeuroprotection Moderate Neuroprotection Other->ModerateNeuroprotection lead to

Caption: Structure-activity relationship summary.

Signaling Pathway of NMDA-Induced Excitotoxicity and Neuroprotection

The neuroprotective effects of the benzofuran-2-carboxamide derivatives were evaluated against NMDA-induced excitotoxicity. This process involves the overactivation of NMDA receptors, leading to excessive calcium influx, generation of reactive oxygen species (ROS), and ultimately, neuronal cell death. The tested compounds act by attenuating these downstream effects.

NMDA_Pathway NMDA NMDA NMDAR NMDA Receptor NMDA->NMDAR activates Ca_Influx ↑ Ca²⁺ Influx NMDAR->Ca_Influx ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS CellDeath Neuronal Cell Death ROS->CellDeath Derivatives Benzofuran-2-carboxamide Derivatives (e.g., 1j) Derivatives->ROS inhibits

Caption: NMDA-induced excitotoxicity pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the evaluation of these benzofuran-2-carboxamide derivatives.

General Synthesis of Benzofuran-2-Carboxamide Derivatives

The synthesis of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives was initiated from 7-methoxy-2-benzofuran-carboxylic acid. This starting material was reacted with various aryl amines in the presence of 1,1′-carbonyldiimidazole (CDI) as a coupling reagent in tetrahydrofuran (THF) to yield the final products.[3]

Synthesis_Workflow Start 7-methoxy-2-benzofuran- carboxylic acid Product 7-methoxy-N-(substituted phenyl) benzofuran-2-carboxamides Start->Product Reaction Reagents Aryl Amines, CDI, THF Reagents->Product

Caption: General synthesis workflow.

Neuroprotective Activity Assay (MTT Assay)

Primary cortical neuronal cells were cultured from rat embryos. To induce excitotoxicity, the cultured neurons were treated with NMDA. The neuroprotective effects of the synthesized benzofuran derivatives were evaluated by co-treating the cells with NMDA and the test compounds. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[3]

Measurement of Reactive Oxygen Species (ROS)

The intracellular accumulation of ROS was measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA). Cultured cortical neurons were treated with NMDA in the presence or absence of the benzofuran derivatives. After treatment, the cells were incubated with DCF-DA, and the fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured.[3]

DPPH Radical Scavenging Assay

The free radical scavenging activity of the compounds was determined using the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. The test compounds were mixed with a solution of DPPH, and the decrease in absorbance at 517 nm was measured, indicating the scavenging of the DPPH radicals.

Lipid Peroxidation (LPO) Assay

The inhibitory effect of the compounds on lipid peroxidation was assessed using rat brain homogenates. Lipid peroxidation was induced by FeSO₄ and H₂O₂, and the amount of malondialdehyde (MDA), a product of lipid peroxidation, was measured using the thiobarbituric acid reactive substances (TBARS) method.

Conclusion

This head-to-head comparison of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives highlights promising candidates for the development of neuroprotective agents. Compound 1f emerged as a highly potent neuroprotective agent, while compound 1j displayed a desirable dual profile of both neuroprotection and antioxidant activity.[1] The structure-activity relationship data suggests that specific substitutions on the N-phenyl ring are key to enhancing the therapeutic potential of this chemical scaffold.[1] Further investigation into these lead compounds is warranted to explore their full therapeutic potential in the treatment of neurodegenerative diseases.

References

Evaluating the Selectivity of 2-Phenyl-1-benzofuran-5-amine for Specific Kinase Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of a novel benzofuran derivative, hypothetically named 2-Phenyl-1-benzofuran-5-amine (herein referred to as Compound B), with established, commercially available Aurora kinase inhibitors. The experimental data presented is based on published findings for a structurally related benzofuran compound and well-characterized inhibitors.[1] This guide aims to equip researchers with the necessary information to evaluate the potential of benzofuran scaffolds in the development of selective kinase inhibitors.

Introduction to Aurora Kinases and a Novel Benzofuran Inhibitor

The Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy.[2][3][4][5] Small molecule inhibitors targeting these kinases have shown promise in preclinical and clinical studies.[2][4][6]

Recent high-throughput screening efforts have identified a benzofuran derivative, (2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (referred to as compound S6 in a study), as a potent and selective inhibitor of Aurora B kinase.[1] For the purpose of this guide, we will consider a related hypothetical compound, this compound (Compound B), and compare its potential selectivity profile against well-established Aurora kinase inhibitors, Alisertib (MLN8237) and Barasertib (AZD1152). Alisertib is known for its selectivity towards Aurora A, while Barasertib is a potent Aurora B inhibitor.[4][7]

Comparative Kinase Selectivity Profile

The following table summarizes the in vitro inhibitory activity (IC50) of Compound B (based on data for compound S6) and the comparator compounds against Aurora A and Aurora B kinases. Lower IC50 values indicate higher potency.

CompoundAurora A (IC50, nM)Aurora B (IC50, nM)Selectivity (Aurora A / Aurora B)
Compound B (Hypothetical) >10,00085>117-fold
Alisertib (MLN8237)1.2396.50.003-fold
Barasertib (AZD1152-HQPA)1400<1>1400-fold

Data for Compound B is based on the published data for the benzofuran derivative S6.[1] Data for Alisertib and Barasertib are from published studies.[4][7]

Experimental Protocols

A detailed methodology for determining the in vitro kinase inhibitory activity is crucial for the accurate evaluation of compound selectivity. The following is a representative protocol for an in vitro Aurora B kinase assay using a luminescence-based method.

In Vitro Aurora B Kinase Assay Protocol (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay kits.[8][9]

Materials:

  • Recombinant human Aurora B kinase

  • Myelin Basic Protein (MBP) or a suitable peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, Aurora B kinase, and the substrate.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (for controls) to the wells of a 384-well plate.

    • Add 5 µL of the kinase reaction mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Setup (Kinase, Compound, ATP) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Preparation Kinase_Panel->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition IC50_Determination IC50 Calculation Data_Acquisition->IC50_Determination Selectivity_Profile Selectivity Profile Generation IC50_Determination->Selectivity_Profile signaling_pathway cluster_mitosis Mitosis Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates (Ser10) Cytokinesis Cytokinesis Aurora_B->Cytokinesis Regulates Chromosome_Segregation Chromosome Segregation Histone_H3->Chromosome_Segregation Promotes Compound_B Compound B (Inhibitor) Compound_B->Aurora_B Inhibits

References

Comparative Analysis of the Cross-Reactivity Profile of 2-Phenyl-1-benzofuran-5-amine and Related Benzofuran Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 2-Phenyl-1-benzofuran-5-amine with a standard panel of off-target receptors. Due to the limited publicly available cross-reactivity data for this specific molecule, this document presents a representative profile based on published findings for structurally related benzofuran derivatives. This information is intended to guide researchers in anticipating potential off-target interactions and designing appropriate screening strategies.

Executive Summary

Benzofuran derivatives are a versatile class of compounds with a wide range of biological activities.[1][2] As with any therapeutic candidate, understanding the potential for off-target interactions is critical for a comprehensive safety and efficacy assessment. This guide summarizes the known interactions of benzofuran analogs with receptors commonly included in safety pharmacology panels. While direct data for this compound is scarce, existing literature on similar compounds suggests potential interactions with several receptor families, most notably serotonin and estrogen receptors. The following sections provide a detailed, albeit representative, comparison of binding affinities, detailed experimental protocols for assessing cross-reactivity, and visual diagrams of relevant signaling pathways and experimental workflows.

Cross-Reactivity Data

The following table summarizes the binding affinities (Ki or IC50 in nM) of various benzofuran derivatives against a panel of receptors commonly assessed in cross-reactivity studies. It is crucial to note that these data are not for this compound itself but for structurally related analogs. The specific substitutions on the benzofuran core can significantly influence binding affinity and selectivity.

Receptor FamilyReceptor SubtypeRepresentative Benzofuran AnalogBinding Affinity (Ki/IC50, nM)Reference
Serotonin 5-HT1ABenzofuran linked to 3-indoletetrahydropyridinePotent Affinity[3]
Serotonin Transporter (SERT)Benzofuran linked to 3-indoletetrahydropyridineModerate Affinity[3]
5-HT2A5-(2-aminopropyl)benzofuran (5-APB)Agonist Activity[4]
5-HT2B5-(2-aminopropyl)benzofuran (5-APB)Agonist Activity[4]
Estrogen Estrogen Receptor α (ERα)2-phenylbenzofuran derivativeHigh Affinity[5]
Estrogen Receptor β (ERβ)2-phenylbenzofuran derivativeHigh Affinity (selective)[5][6]
Histamine H3Heterocyclic benzofuran A-6880571.5[7]
Ion Channels hERGHeterocyclic benzofuran A-688057>9000[7]
Enzymes Testosterone 5α-reductase2-phenylbenzofuran derivativeInhibitory Activity[8]
Dopamine Dopamine Transporter (DAT)5-(2-aminopropyl)benzofuran (5-APB)Interaction Shown[4]
D2Fluorinated N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide17[9]
Adrenergic β1 and β2Bufuralol (a benzofuran derivative)Affinity for both[10]
Melatonin MT1N-(2-phenylbenzofuran-3-yl) ethyl amideHigh Affinity (agonist)[11]
MT2N-(2-phenylbenzofuran-3-yl) ethyl amideHigh Affinity (agonist)[11]

Experimental Protocols

To ensure reproducibility and accurate comparison of cross-reactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to assess compound interactions with various receptor types.

Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.[1][12]

  • Receptor Preparation:

    • Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.[12]

    • The protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).[12]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.[12]

    • Each well contains the receptor membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the test compound (e.g., this compound).

    • Control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competing ligand) are included.

  • Incubation:

    • The plates are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[1]

    • The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[12]

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.[12]

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays: cAMP and Calcium Flux

Functional assays measure the effect of a compound on receptor signaling pathways.

cAMP Assay (for Gs and Gi-coupled GPCRs)

This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation or inhibition.[13][14]

  • Cell Culture:

    • Cells expressing the target Gs or Gi-coupled receptor are seeded in 96-well plates and cultured overnight.[13]

  • Assay Procedure:

    • The culture medium is replaced with a stimulation buffer.

    • For Gi-coupled receptors, cells are stimulated with an agent like forskolin to induce cAMP production.

    • The test compound is added at various concentrations.

    • The plates are incubated for a specific time to allow for changes in cAMP levels.

  • Detection:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay or a bioluminescent reporter system (e.g., GloSensor™).[2][13]

  • Data Analysis:

    • The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Calcium Flux Assay (for Gq-coupled GPCRs)

This assay measures changes in intracellular calcium concentrations following the activation of Gq-coupled receptors.[15][16]

  • Cell Preparation:

    • Cells expressing the target Gq-coupled receptor are seeded in a 96-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[17]

  • Assay Execution:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR).

    • The baseline fluorescence is measured.

    • The test compound is added to the wells.

  • Detection and Analysis:

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium, is monitored in real-time.[16]

    • The concentration-response data is used to determine the EC50 for agonists.

Visualizations

Signaling Pathway Diagram

Below is a diagram illustrating a typical G-protein coupled receptor (GPCR) signaling cascade, which is relevant for many of the potential off-targets discussed.

GPCR_Signaling cluster_membrane Cell Membrane Ligand Ligand (e.g., this compound) Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vitro cross-reactivity screening study.

Cross_Reactivity_Workflow cluster_assays In Vitro Assays Compound Test Compound (this compound) Assay_Selection Select Receptor Panel (e.g., SafetyScreen44) Compound->Assay_Selection Binding_Assay Radioligand Binding Assay Assay_Selection->Binding_Assay Functional_Assay Functional Assays (cAMP, Ca2+ Flux) Assay_Selection->Functional_Assay Data_Acquisition Data Acquisition (IC50 / EC50) Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition Analysis Data Analysis & Comparison Data_Acquisition->Analysis Report Cross-Reactivity Profile Report Analysis->Report

Caption: Workflow for in vitro cross-reactivity profiling.

References

Benchmarking the synthetic efficiency of different routes to 2-arylbenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-arylbenzofurans is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of various synthetic methodologies, supported by experimental data, to inform the selection of the most suitable route for specific applications.

The 2-arylbenzofuran scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Consequently, the development of efficient and versatile synthetic methods to access these molecules is of significant interest to the medicinal and organic chemistry communities. This comparison guide outlines and benchmarks several prominent synthetic strategies, including Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Heck), cascade reactions, oxidative cyclization, the Perkin rearrangement, and the Wittig reaction.

Data Presentation: A Quantitative Comparison of Synthetic Routes

The following tables summarize the key performance indicators for each synthetic methodology, allowing for a rapid and objective comparison of their efficiencies.

Methodology General Substrates Typical Yield (%) Reaction Time Temperature (°C) Catalyst/Reagent Solvent Key Advantages Limitations
Suzuki-Miyaura Coupling 2-Bromobenzofurans, Arylboronic acids85 - 98[1][2]4 h[2]80[1][2]Pd(II) complex, K₂CO₃[1][2]EtOH/H₂O[1][2]High yields, good functional group tolerance.Requires pre-functionalized benzofuran.
Sonogashira Coupling o-Halophenols, Terminal alkynes85 - 94[3]12 hRT to 80PdCl₂(PPh₃)₂, CuI, NEt₃[4]THF or TolueneOne-pot procedures available, good yields.Potential for side reactions.
Heck Coupling Aryl halides, AlkenesModerate to Good12 h60Pd(II) complex, K₂CO₃[5]DMFGood for C-C bond formation.Regioselectivity can be an issue.
Cascade Reactions 1-(2-allyloxyaryl)-2-yn-1-ols, Amines, COGood to Excellent--PdI₂, PPh₃, KI[6]-High atom economy, one-pot synthesis.Can be complex to optimize.
Oxidative Cyclization o-HydroxystilbenesGood to Excellent[7][8]-RTPhI(OAc)₂[7][8]AcetonitrileMetal-free, mild conditions.[7]Requires synthesis of stilbene precursor.
Perkin Rearrangement 3-Halocoumarinsup to 99[9]5 min (Microwave)[9]79 (Microwave)[9]NaOHEthanolVery high yields, extremely fast with microwave.[9]Limited to coumarin precursors.
Wittig Reaction Salicylaldehydes, Benzylphosphonium saltsHigh-RT-Green solvent (in some cases)[10]Can be performed under mild, environmentally benign conditions.[10]Stoichiometric phosphine oxide byproduct.

Experimental Protocols: Detailed Methodologies

This section provides detailed experimental procedures for key synthetic routes discussed in this guide.

Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a method for the synthesis of novel 2-arylbenzo[b]furan derivatives.[1][2]

Procedure:

  • To a reaction vessel, add 2-(4-bromophenyl)benzofuran (0.05 mmol), the corresponding arylboronic acid (0.08 mmol), a Palladium(II) complex catalyst (3 mol%), and potassium carbonate (0.1 mmol).

  • Add a 1:1 mixture of ethanol and water (6 mL) to the vessel.

  • Stir the resulting suspension at 80 °C for 4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzofuran.

Sonogashira Coupling (One-Pot Cascade)

This one-pot procedure enables the synthesis of 2-arylbenzofurans from aryl halides and 2-halophenols.[4]

Procedure:

  • In a reaction flask, combine the 2-halophenol (1.0 equiv.), the terminal alkyne (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (4-10 mol%).

  • Add an anhydrous, degassed solvent such as THF or toluene, followed by an amine base (e.g., triethylamine, 2-5 equiv.).

  • Stir the mixture at a temperature ranging from room temperature to 80 °C.

  • Upon completion of the initial coupling, add the second aryl halide (1.1 equiv.) and continue stirring until the cyclization is complete.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction by adding water and extracting with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Oxidative Cyclization of o-Hydroxystilbenes

This metal-free method provides an environmentally friendly route to 2-arylbenzofurans.[7][8]

Procedure:

  • Dissolve the o-hydroxystilbene (1.0 equiv.) in acetonitrile.

  • Add (diacetoxyiodo)benzene (PhI(OAc)₂) (1.2 equiv.) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the 2-arylbenzofuran.

Microwave-Assisted Perkin Rearrangement

This protocol describes an expedited synthesis of benzofuran-2-carboxylic acids, which can be precursors to 2-arylbenzofurans.[9]

Procedure:

  • In a microwave reaction vial, combine the 3-halocoumarin (1.0 equiv.) and a solution of sodium hydroxide in ethanol.

  • Seal the vial and subject it to microwave irradiation at 300W for 5 minutes, maintaining a temperature of 79 °C.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid.

  • Collect the precipitated product by filtration, wash with water, and dry to obtain the benzofuran-2-carboxylic acid.

Wittig Reaction (Environmentally Benign)

This one-pot synthesis proceeds at room temperature in a green solvent.[10]

Procedure:

  • To a solution of the substituted salicylaldehyde in a suitable green solvent, add the appropriate benzyltriphenylphosphonium salt.

  • Stir the mixture at room temperature.

  • The reaction proceeds through an ortho-hydroxyl group assisted Wittig reaction followed by an in situ oxidative cyclization.

  • Upon completion, the 2-arylbenzofuran can be isolated and purified using standard techniques.

Mandatory Visualization: Reaction Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromobenzofuran 2-Bromobenzofuran Reaction_Mixture Suzuki-Miyaura Coupling 2-Bromobenzofuran->Reaction_Mixture Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Reaction_Mixture Pd_Catalyst Pd(II) complex Pd_Catalyst->Reaction_Mixture Base K₂CO₃ Base->Reaction_Mixture Solvent EtOH/H₂O Solvent->Reaction_Mixture Temperature 80 °C Temperature->Reaction_Mixture 2-Arylbenzofuran 2-Arylbenzofuran Reaction_Mixture->2-Arylbenzofuran Yield: 85-98%

Caption: Suzuki-Miyaura cross-coupling workflow.

Sonogashira_Coupling_Cascade cluster_reactants1 Step 1: Sonogashira Coupling cluster_conditions1 Conditions cluster_reactants2 Step 2: Cyclization o-Halophenol o-Halophenol Coupling_Reaction Initial Coupling o-Halophenol->Coupling_Reaction Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Coupling_Reaction Catalyst1 PdCl₂(PPh₃)₂/CuI Catalyst1->Coupling_Reaction Base1 NEt₃ Base1->Coupling_Reaction Intermediate Intermediate Coupling_Reaction->Intermediate Cyclization_Reaction Intramolecular Cyclization Intermediate->Cyclization_Reaction Aryl_Halide Aryl_Halide Aryl_Halide->Cyclization_Reaction 2-Arylbenzofuran 2-Arylbenzofuran Cyclization_Reaction->2-Arylbenzofuran Good Yields

Caption: One-pot Sonogashira coupling and cyclization.

Oxidative_Cyclization o-Hydroxystilbene o-Hydroxystilbene Reaction Oxidative Cyclization (Metal-Free) o-Hydroxystilbene->Reaction Reagent PhI(OAc)₂ Reagent->Reaction Solvent Acetonitrile Solvent->Reaction 2-Arylbenzofuran 2-Arylbenzofuran Reaction->2-Arylbenzofuran Good to Excellent Yields

Caption: Metal-free oxidative cyclization workflow.

Perkin_Rearrangement 3-Halocoumarin 3-Halocoumarin Rearrangement Perkin Rearrangement 3-Halocoumarin->Rearrangement Base NaOH Base->Rearrangement Energy Microwave (300W, 5 min) Energy->Rearrangement Benzofuran-2-carboxylic_acid Benzofuran-2-carboxylic acid Rearrangement->Benzofuran-2-carboxylic_acid Yield: up to 99%

Caption: Microwave-assisted Perkin rearrangement.

References

Comparative Analysis of ADMET Properties for 2-Phenylbenzofuran Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of the ADMET properties of 2-phenylbenzofuran analogs, a class of compounds recognized for their diverse pharmacological potential, including anticancer and anti-inflammatory activities.

The 2-phenylbenzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for various therapeutic indications. Early assessment of their ADMET properties is crucial to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage attrition in drug development. This guide summarizes available in silico and experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to support informed decision-making in drug discovery projects.

Data Presentation: A Comparative Look at ADMET Predictions

The following tables summarize in silico predictions of key ADMET properties for a selection of 2-phenylbenzofuran analogs. These predictions, generated using various computational models, offer a preliminary assessment of the drug-likeness of these compounds. It is important to note that while in silico models are valuable for initial screening, experimental validation is essential.

Table 1: Predicted Physicochemical and Absorption Properties of 2-Phenylbenzofuran Analogs

Compound IDMolecular Weight ( g/mol )LogPWater Solubility (logS)Caco-2 Permeability (logPapp)Human Intestinal Absorption (%)Reference
Analog A 254.313.85-4.210.98> 90%[1]
Analog B 284.334.21-4.871.05> 90%[1]
Analog C 298.364.55-5.231.12> 90%[1]
Analog D 314.334.32-5.011.08> 90%[2]
Analog E 330.364.68-5.451.15> 90%[2]

Table 2: Predicted Distribution and Metabolism Properties of 2-Phenylbenzofuran Analogs

Compound IDBlood-Brain Barrier (BBB) PermeantCNS PermeantCYP2D6 InhibitorCYP3A4 InhibitorReference
Analog A YesYesYesYes[1]
Analog B YesYesYesYes[1]
Analog C YesYesYesYes[1]
Analog D YesYesNoYes[2]
Analog E YesYesNoYes[2]

Table 3: Predicted Toxicity of 2-Phenylbenzofuran Analogs

Compound IDAMES MutagenicityhERG Inhibition (Cardiotoxicity)Oral Acute Toxicity (LD50, mol/kg)Reference
Analog A Non-mutagenWeak inhibitor2.45[1]
Analog B Non-mutagenModerate inhibitor2.51[1]
Analog C Non-mutagenModerate inhibitor2.58[1]
Analog D Non-mutagenWeak inhibitor2.62[2]
Analog E Non-mutagenWeak inhibitor2.67[2]

Experimental Protocols: Methodologies for Key ADMET Assays

Accurate and reproducible experimental data are the cornerstone of ADMET profiling. Below are detailed methodologies for key in vitro and in vivo assays commonly employed in the assessment of drug candidates.

Caco-2 Permeability Assay

This in vitro assay is widely used to predict human intestinal absorption of drugs. It utilizes the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Transport Buffer: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES and glucose, is used.

  • Assay Procedure:

    • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side at various time points to determine the apical-to-basolateral (A-to-B) permeability.

    • To assess active efflux, the experiment is also performed in the reverse direction, with the compound added to the basolateral side and samples collected from the apical side (B-to-A permeability).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit major CYP450 enzymes, which are responsible for the metabolism of a vast majority of drugs. Inhibition of these enzymes can lead to drug-drug interactions.

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are used.

  • Substrates and Inhibitors: Isoform-specific probe substrates and known inhibitors (as positive controls) are employed.

  • Assay Procedure:

    • The test compound at various concentrations is pre-incubated with the enzyme source and NADPH (a necessary cofactor).

    • The probe substrate is then added to initiate the metabolic reaction.

    • The reaction is terminated, and the formation of the metabolite is quantified using LC-MS/MS.

  • Data Analysis: The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined.

hERG Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT prolongation and potentially fatal cardiac arrhythmias.

  • Assay System: Automated patch-clamp systems using cell lines stably expressing the hERG channel (e.g., HEK293 cells) are commonly used for high-throughput screening.

  • Voltage Clamp Protocol: A specific voltage protocol is applied to the cells to elicit hERG currents.

  • Assay Procedure:

    • Baseline hERG currents are recorded in the absence of the test compound.

    • The cells are then exposed to increasing concentrations of the test compound.

    • The effect of the compound on the hERG current is measured.

  • Data Analysis: The concentration-response curve is plotted to determine the IC50 value for hERG channel inhibition.

In Vivo Acute Oral Toxicity Study

This study provides information on the potential adverse effects of a single oral dose of a substance. It is typically conducted in rodents according to regulatory guidelines (e.g., OECD Guideline 423).

  • Animal Model: Typically, female rats or mice are used.

  • Dosage: A tiered dosing approach is often used, starting with a limit dose (e.g., 2000 mg/kg).

  • Procedure:

    • The test substance is administered orally by gavage to a group of animals.

    • The animals are observed for signs of toxicity and mortality for at least 14 days.

    • Body weight, food and water consumption, and clinical signs are monitored.

    • At the end of the study, a gross necropsy is performed, and tissues may be collected for histopathological examination.

  • Data Analysis: The study aims to identify the dose that causes mortality or evident toxicity, leading to a classification of the substance's acute toxicity.

Mandatory Visualization

To facilitate a deeper understanding of the biological context and experimental processes, the following diagrams have been generated.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Blocks Benzofuran 2-Phenylbenzofuran Analogs Benzofuran->mTORC1 Inhibit

Caption: The mTOR signaling pathway, a key regulator of cell growth and proliferation, is a potential target for some 2-phenylbenzofuran analogs.[3][4][5][6][7]

ADMET_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies in_silico_admet ADMET Prediction (e.g., SwissADME, ADMETlab) caco2 Caco-2 Permeability in_silico_admet->caco2 cyp_inhibition CYP450 Inhibition in_silico_admet->cyp_inhibition herg hERG Inhibition in_silico_admet->herg cytotoxicity Cytotoxicity (e.g., MTT) in_silico_admet->cytotoxicity lead_optimization Lead Optimization caco2->lead_optimization cyp_inhibition->lead_optimization herg->lead_optimization cytotoxicity->lead_optimization pk_studies Pharmacokinetics (PK) candidate_selection Candidate Selection pk_studies->candidate_selection toxicity_studies Toxicity Studies toxicity_studies->candidate_selection start 2-Phenylbenzofuran Analogs start->in_silico_admet lead_optimization->pk_studies lead_optimization->toxicity_studies

Caption: A general experimental workflow for the ADMET screening of 2-phenylbenzofuran analogs.

References

A Comparative Analysis of 5-APB, 6-APB, and MDA on Monoamine Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of three psychoactive compounds—5-(2-aminopropyl)benzofuran (5-APB), 6-(2-aminopropyl)benzofuran (6-APB), and 3,4-methylenedioxyamphetamine (MDA)—on monoamine neurotransmission. The information is compiled from preclinical in vitro studies to assist researchers in understanding their mechanisms of action.

5-APB and 6-APB, often referred to as "Benzofury," are synthetic entactogens of the benzofuran class, structurally related to MDA.[1][2] MDA itself is a stimulant and psychedelic of the amphetamine family.[3] All three compounds are known to interact with monoamine transporters, which regulate the synaptic concentrations of dopamine (DA), serotonin (5-HT), and norepinephrine (NE).

Quantitative Comparison of Monoamine Transporter Interactions

The primary mechanism of action for 5-APB, 6-APB, and MDA involves their interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These compounds act as substrate-type releasers, meaning they are transported into the presynaptic neuron and induce the reverse transport (efflux) of monoamine neurotransmitters from the cytosol into the synaptic cleft.[4][5] They also act as reuptake inhibitors, blocking the normal function of these transporters.

The following tables summarize the in vitro potencies of these compounds as both monoamine releasers (EC50 values) and reuptake inhibitors (IC50/Ki values). Lower values indicate greater potency.

Table 1: Potency as Monoamine Releasing Agents (EC50, nM) in Rat Brain Synaptosomes

CompoundDopamine (DAT)Norepinephrine (NET)Serotonin (SERT)
5-APB 31[6]21[6]19[6]
6-APB 10[2]14[2]36[2]
MDA >100 (less potent than benzofurans)[7]>100 (less potent than benzofurans)[7]161.5 (approx. 8.5x less potent than 5-APB)[7]

Note: A direct EC50 value for MDA from the same study as 5/6-APB was not available in the initial search, but it is consistently reported to be less potent. One study indicated 5-APB is 8.5 times more potent than MDA at SERT.[7]

Table 2: Potency as Monoamine Reuptake Inhibitors (Ki/IC50, nM)

CompoundDopamine (DAT)Norepinephrine (NET)Serotonin (SERT)
5-APB ---
6-APB 150 (Ki)[1][2]117 (Ki)[1][2]2698 (Ki)[1][2]
MDA Non-selective inhibitor[8]Non-selective inhibitor[8]Non-selective inhibitor[8]
Receptor Binding Affinities

In addition to their effects on monoamine transporters, these compounds also exhibit affinity for various serotonin receptors, which contributes to their overall pharmacological profiles, including psychedelic effects.

Table 3: Serotonin Receptor Interactions

Compound5-HT2A Receptor5-HT2B Receptor
5-APB Agonist[9][10]Potent Agonist[9][10]
6-APB -Potent Full Agonist (Ki = 3.7 nM)[1][2]
MDA Agonist[3]Agonist[3]

Note: Quantitative binding affinity data (Ki values) for all compounds at all receptors were not available in the initial search. 6-APB shows a particularly high affinity for the 5-HT2B receptor.[1]

Experimental Protocols

The data presented above are derived from standard in vitro neuropharmacological assays. The following is a generalized description of the methodologies used in the cited research.

Monoamine Release Assay (in Rat Brain Synaptosomes)

This assay measures the ability of a compound to induce the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes).

  • Synaptosome Preparation: Brain tissue from specific regions (e.g., striatum for DAT, hippocampus for SERT, hypothalamus for NET) of rats is homogenized in a buffered sucrose solution. The homogenate is then centrifuged to pellet the synaptosomes, which are subsequently resuspended.

  • Radiolabel Loading: Synaptosomes are incubated with a low concentration of a radiolabeled monoamine (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine). The transporters take up the radiolabeled neurotransmitter, loading the synaptosomes.

  • Drug Incubation: The loaded synaptosomes are then exposed to various concentrations of the test compounds (5-APB, 6-APB, MDA).

  • Measurement of Release: After incubation, the synaptosomes are separated from the supernatant by rapid filtration. The amount of radioactivity in the supernatant, representing the released neurotransmitter, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal release (EC50) is calculated from concentration-response curves.

Monoamine Reuptake Inhibition Assay

This assay determines a compound's ability to block the reuptake of monoamines into cells expressing the corresponding transporter.

  • Cell Culture: Human Embryonic Kidney (HEK 293) cells are genetically engineered to express a high density of a specific human monoamine transporter (hDAT, hSERT, or hNET).

  • Assay Procedure: The cells are incubated with a mixture of a radiolabeled monoamine and various concentrations of the test compound.

  • Quantification: After incubation, the cells are washed to remove any extracellular radiolabel. The amount of radioactivity taken up by the cells is then measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the radiolabel uptake (IC50) is determined. This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation if the affinity of the radioligand is known.

Visualizations

Monoamine Synapse Signaling Pathway

The following diagram illustrates the general mechanism of action of 5-APB, 6-APB, and MDA at a monoamine synapse.

Monoamine_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (Monoamines) presyn_cytosol Cytosolic Monoamines vesicle->presyn_cytosol Storage transporter Monoamine Transporter (DAT, SERT, NET) synaptic_monoamines Synaptic Monoamines transporter->synaptic_monoamines Release presyn_cytosol->transporter Reuptake Substrate synaptic_monoamines->transporter Reuptake receptors Postsynaptic Receptors synaptic_monoamines->receptors Binding compound 5-APB / 6-APB / MDA compound->transporter Blocks Reuptake & Induces Reverse Transport

Caption: Mechanism of action at a monoamine synapse.

Experimental Workflow for In Vitro Transporter Assays

The diagram below outlines the typical workflow for assessing the effects of these compounds on monoamine transporters.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis tissue Brain Tissue (e.g., Rat Striatum) synaptosomes Isolate Synaptosomes tissue->synaptosomes cells HEK 293 Cells with Expressed Transporters incubation_uptake Incubate with [3H]Monoamine + Test Compound cells->incubation_uptake Uptake Inhibition Assay loading Load with [3H]Monoamine synaptosomes->loading incubation_release Incubate with Test Compound loading->incubation_release Release Assay measurement_release Measure Released Radioactivity incubation_release->measurement_release measurement_uptake Measure Cellular Radioactivity incubation_uptake->measurement_uptake calc_ec50 Calculate EC50 (Release Assay) measurement_release->calc_ec50 calc_ic50 Calculate IC50 (Uptake Assay) measurement_uptake->calc_ic50

Caption: Workflow for monoamine transporter assays.

References

Unveiling the Potential of 2-Phenyl-Benzofuran-3-Carboxamides as Sortase A Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship of 2-phenyl-benzofuran-3-carboxamide derivatives reveals critical insights for the development of potent inhibitors against Staphylococcus aureus Sortase A (SrtA), a key enzyme in bacterial pathogenesis. This guide provides a comparative overview of these derivatives, supported by experimental data, detailed protocols, and visual representations of their molecular interactions and experimental workflows.

Comparative Inhibitory Activity

A series of 2-phenyl-benzofuran-3-carboxamide derivatives were synthesized and evaluated for their ability to inhibit SrtA. The inhibitory activities, expressed as IC50 values, are summarized in the table below. The data clearly indicates that substitutions on both the phenyl ring and the amide moiety significantly influence the inhibitory potency.

CompoundR1 (at 2-phenyl position)R2 (amide substituent)IC50 (μM)
Reference Hp-hydroxybenzyl130 (pHMB)
Ia-1 Hisobutyl>200
Ia-2 2'-OHisobutyl45.3
Ia-3 3'-OHisobutyl55.6
Ia-4 4'-OHisobutyl60.2
Ia-5 2'-OCH3isobutyl110.5
Ia-6 4'-OCH3isobutyl125.8
Ia-7 2'-Fisobutyl98.7
Ia-8 4'-Fisobutyl115.4
Ia-9 2'-Clisobutyl85.6
Ia-10 4'-Clisobutyl102.3
Ia-11 2'-NO2isobutyl150.1
Ia-12 4'-NO2isobutyl165.7
Ia-22 2',4'-diOHisobutyl30.8

Data sourced from a study on 2-phenyl-benzofuran-3-carboxamide derivatives as SrtA inhibitors.[1][2][3]

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of these derivatives have highlighted several key features essential for potent SrtA inhibition.[2][3] The amide group at the 3-position of the benzofuran core is crucial for activity.[2][3] Furthermore, substitutions on the 2-phenyl ring play a significant role in modulating the inhibitory potency.

Generally, the presence of a hydroxyl group on the 2-phenyl ring enhances inhibitory activity compared to other substituents like methoxy, halogen, or nitro groups.[2] The position of the hydroxyl group is also important, with the 2'-position showing slightly better activity than the 3'- and 4'-positions. Notably, the most potent compound, Ia-22 , possesses a dihydroxy substitution at the 2' and 4' positions of the phenyl ring, with an impressive IC50 value of 30.8 μM.[2] This suggests that multiple hydrogen bond donors on the phenyl ring can significantly improve the interaction with the enzyme's active site.

SAR_Summary cluster_core 2-Phenyl-benzofuran-3-carboxamide Core cluster_substituents Substituent Effects on Activity cluster_activity Inhibitory Potency core Benzofuran Ring 2-Phenyl Ring 3-Carboxamide R1 R1 @ 2-Phenyl Ring core:f1->R1 R2 R2 @ Amide core:f2->R2 high Increased Activity R1->high 2'-OH, 2',4'-diOH low Decreased Activity R1->low OCH3, Halogen, NO2 essential Essential for Activity R2->essential Amide Group

Structure-Activity Relationship Highlights

Experimental Protocols

Sortase A Inhibition Assay:

The inhibitory activity of the 2-phenyl-benzofuran-3-carboxamide derivatives against S. aureus SrtA was determined using a fluorescence resonance energy transfer (FRET) based assay.[4]

Materials:

  • Recombinantly expressed SrtA (final concentration: 1 µM)

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, 5 mM CaCl2, pH 7.5

  • Fluorescent Substrate: Abz-LPETG-Dap(Dnp)-OH (25 µM)

  • Quencher-labeled Substrate: H2N-(Gly)4-OH (0.5 mM)

  • Inhibitor compounds dissolved in DMSO

  • Black 96-well plates

Procedure:

  • The inhibitor compounds were added to the wells of a black 96-well plate from their DMSO stocks.

  • The assay buffer, fluorescent substrate, and quencher-labeled substrate were added to each well.

  • The reaction was initiated by the addition of the SrtA enzyme.

  • The fluorescence intensity was monitored for 30 minutes at 30 °C using a plate reader with an excitation wavelength of 320 nm and an emission wavelength of 430 nm.

  • The IC50 values were calculated from the dose-response curves of three technical replicates.

SrtA_Assay_Workflow A Prepare Reagents (SrtA, Substrates, Buffer, Inhibitors) B Dispense Inhibitors into 96-well Plate A->B C Add Assay Buffer, Fluorescent Substrate, and Quencher Substrate B->C D Initiate Reaction by Adding SrtA C->D E Incubate at 30°C for 30 min D->E F Measure Fluorescence (Ex: 320 nm, Em: 430 nm) E->F G Calculate IC50 Values F->G

SrtA Inhibition Assay Workflow

Molecular Docking Insights

Molecular docking studies have provided a rationale for the observed SAR. The most potent inhibitor, Ia-22 , was found to adopt an L-shape conformation within the binding pocket of SrtA.[2] The i-butyl group of the carboxamide extends into a hydrophobic pocket, while the benzofuran core is also surrounded by hydrophobic residues.[5] Crucially, the hydroxyl groups on the 2-phenyl ring form hydrogen bonds with key residues in the active site, such as Cys184, Trp194, and Arg197, thereby stabilizing the enzyme-inhibitor complex.[2] This binding mode mimics that of the natural LPXTG substrate.[2]

Conclusion

The 2-phenyl-benzofuran-3-carboxamide scaffold represents a promising starting point for the development of novel SrtA inhibitors. The SAR studies clearly demonstrate that potency can be significantly enhanced by introducing hydroxyl groups at the 2' and 4' positions of the phenyl ring and maintaining the essential 3-carboxamide moiety. These findings, supported by molecular docking simulations, provide a solid foundation for the rational design of next-generation anti-infective agents targeting bacterial virulence. Further optimization of this scaffold could lead to the discovery of potent and selective SrtA inhibitors with therapeutic potential.

References

Differentiating Positional Isomers of (Aminopropyl)benzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of positional isomers of (aminopropyl)benzofuran (APB) is a critical challenge in forensic chemistry, drug development, and pharmacological research. These isomers, including 4-APB, 5-APB, 6-APB, and 7-APB, often exhibit similar chemical properties, making their differentiation complex. This guide provides a comprehensive comparison of analytical techniques, supported by experimental data, to facilitate their unambiguous identification.

Executive Summary

This guide details the analytical differentiation of four key positional isomers of (aminopropyl)benzofuran. Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are presented as primary methods for characterization. While GC alone is insufficient to resolve all isomers, particularly the 5- and 6-APB pair, mass spectrometry and NMR provide definitive structural elucidation. Derivatization techniques can further enhance chromatographic separation.

Comparative Analytical Data

The following tables summarize the key analytical data for the differentiation of 4-, 5-, 6-, and 7-(2-aminopropyl)benzofuran.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data [1]

IsomerRetention Time (min)aMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ion (m/z)m/z 131/132 Ratio
4-APB9.8617544132 (6%)2.9:1
5-APB10.1517544132 (7%)2.5:1
6-APB10.1517544132 (16%)1.3:1
7-APB9.9517544132 (7%)2.4:1

aConditions as described in the experimental protocol section.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (1H and 13C HMBC Correlations) [1]

IsomerKey HMBC CorrelationDistinguishing Feature
4-APBC-3a (~127 ppm) to aliphatic protonsCorrelation to aliphatic protons from C-3a.
7-APBC-7a (~155 ppm) to aliphatic protonsCorrelation to aliphatic protons from C-7a.
5-APBC-3 to H-4Small coupling doublet for H-4 proton peak.
6-APBC-3 to H-4Large coupling doublet for H-4 proton peak.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)[1]
  • Instrumentation: Agilent Model 5975C quadrupole mass-selective detector interfaced with an Agilent Model 7890A gas chromatograph.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial Temperature: 100°C

    • Initial Hold: 0.0 min

    • Ramp Rate: 6°C/min

    • Final Temperature: 300°C

    • Final Hold: 5.67 min

  • Injector: Split mode (21.5:1) at 280°C.

  • MSD Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Samples were analyzed as the free base. For samples in salt form, dissolve in boiling water, basify with saturated aqueous NaHCO3, and extract with CHCl3.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]
  • Instrumentation: Agilent 400MR NMR with a 400 MHz magnet and a 5 mm Protune indirect detection probe.[1]

  • Sample Preparation:

    • Accurately weigh approximately 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

    • Dissolve the weighed sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a clean, dry vial.[2]

    • Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette, ensuring the solution is free of particulate matter.[2]

  • Data Acquisition: Standard pulse sequences for 1H, 13C, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) were used.

Fourier-Transform Infrared (FTIR) Spectroscopy[1]
  • Instrumentation: Thermo-Nicolet Nexus 670 FTIR equipped with a single bounce attenuated total reflectance (ATR) accessory.

  • Instrument Parameters:

    • Resolution: 4 cm-1

    • Gain: 8

    • Optical Velocity: 0.4747

    • Aperture: 150

    • Scans/Sample: 16

Visualized Workflows and Structures

The following diagrams illustrate the experimental workflows and the chemical structures of the isomers.

GC-MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis Sample Sample Dissolution_Extraction Dissolution/ Extraction Sample->Dissolution_Extraction Derivatization Derivatization (Optional) Dissolution_Extraction->Derivatization Injector Injector (280°C) Derivatization->Injector GC_Column GC Column (Temp. Program) Injector->GC_Column MS_Detector MS Detector (EI, 70 eV) GC_Column->MS_Detector Data_Analysis Data Analysis (Retention Time, Mass Spectra) MS_Detector->Data_Analysis

Caption: Workflow for the analysis of aminopropyl)benzofuran isomers using GC-MS.

Aminopropyl_Benzofuran_Isomers cluster_isomers Positional Isomers of (Aminopropyl)benzofuran 4-APB 4-(2-aminopropyl)benzofuran 5-APB 5-(2-aminopropyl)benzofuran 6-APB 6-(2-aminopropyl)benzofuran 7-APB 7-(2-aminopropyl)benzofuran

Caption: Chemical structures of the four positional isomers of (aminopropyl)benzofuran.

Discussion of Differentiating Features

While all four isomers produce a base peak at m/z 44 and a molecular ion at m/z 175 in their mass spectra, key differences in fragmentation patterns allow for their differentiation.[1] Notably, 6-APB produces a significantly more intense fragment ion at m/z 132 compared to the other isomers. The ratio of the ion abundances at m/z 131 and m/z 132 is a reliable diagnostic tool for distinguishing 6-APB.[1]

NMR spectroscopy provides the most definitive method for structural elucidation.[1][2][3] Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly powerful. For instance, the correlation of the aliphatic protons to either C-3a or C-7a can distinguish between the 4- and 7-isomers.[1] The differentiation of the 5- and 6-isomers, which co-elute under the described GC conditions, can be achieved by examining the coupling pattern of the H-4 proton, which shows a small coupling doublet for 5-APB and a large coupling doublet for 6-APB.[1]

FTIR spectroscopy can also be used as a supplementary technique, with each isomer presenting a unique fingerprint in the infrared spectrum.[1]

For chromatographic separation, while the free bases of 5-APB and 6-APB co-elute, derivatization with reagents such as heptafluorobutyric anhydride can enable their separation by GC.[4][5]

Conclusion

The unambiguous differentiation of positional isomers of (aminopropyl)benzofuran requires a multi-technique approach. While GC-MS provides valuable initial information, NMR spectroscopy is indispensable for definitive structural confirmation, especially for co-eluting isomers. The data and protocols presented in this guide offer a robust framework for researchers and analysts working with these compounds.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Phenyl-1-benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2-Phenyl-1-benzofuran-5-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from available safety data and general best practices for handling aromatic amines.

Hazard Assessment and Quantitative Data

This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1] It is a solid material. The following table summarizes its hazard classifications.

Hazard ClassificationCodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Hazardous to the Aquatic Environment, Long-term HazardChronic 4H413: May cause long lasting harmful effects to aquatic life[1]
Signal Word Warning

Note: Specific occupational exposure limits (OELs) for this compound have not been established. Therefore, exposure should be minimized to the lowest reasonably practicable level.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and a risk assessment.[2][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Pre-Handling Preparation
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[2][3]

Handling Procedures
  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.[2]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[2]

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[2]

Post-Handling Procedures
  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[2]

  • Hand Washing: Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., absorbent materials, used gloves, empty containers) in a designated, properly labeled, and sealed hazardous waste container.[4]

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5] Do not dispose of this chemical down the drain, as it may cause long-lasting harm to aquatic life.[1]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Handling outside_hood->proceed No respirator->proceed

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate collect_waste Collect Contaminated Materials in Labeled Container decontaminate->collect_waste dispose Dispose as Hazardous Waste via Approved Facility collect_waste->dispose end End dispose->end

Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.